Lacosamide
描述
属性
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057666 | |
| Record name | Lacosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
175481-36-4 | |
| Record name | Lacosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacosamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lacosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lacosamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
140-146˚C | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Lacosamide's Unique Modulation of Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacosamide is an anticonvulsant medication that exhibits a distinct mechanism of action on voltage-gated sodium channels (VGSCs), setting it apart from classical sodium channel-blocking antiepileptic drugs.[1] This technical guide provides an in-depth exploration of this compound's interaction with VGSCs, focusing on its selective enhancement of slow inactivation. This document will detail the quantitative biophysical effects of this compound, outline the experimental protocols used to elucidate its mechanism, and present visual representations of the key pathways and experimental workflows.
Introduction: A Novel Mechanism of Action
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. Their dysfunction, leading to neuronal hyperexcitability, is a key factor in the pathophysiology of epilepsy.[2] Traditional antiepileptic drugs (AEDs) that target VGSCs, such as carbamazepine, phenytoin, and lamotrigine, primarily act by enhancing the fast inactivation state of these channels.[1][3]
This compound, however, operates through a novel and distinct mechanism.[4] It selectively enhances the slow inactivation of VGSCs, a process that occurs on a timescale of seconds and is crucial for regulating neuronal firing over longer periods.[1][3] This selective action on slow inactivation allows this compound to stabilize hyperexcitable neuronal membranes and inhibit repetitive firing without significantly affecting normal physiological neuronal activity.[3][4] This targeted approach may contribute to its favorable side-effect profile compared to traditional AEDs.[5]
Quantitative Effects of this compound on VGSC Function
The interaction of this compound with VGSCs has been quantified through various electrophysiological studies. The following tables summarize the key findings on this compound's binding affinity, its impact on channel kinetics, and its comparative effects on different VGSC isoforms.
Table 1: Binding Affinity and Dissociation Constants of this compound
| Parameter | Value | Cell Type/Channel | Reference |
| Apparent Dissociation Constant (Kd) - Slow Inactivated State | ~13.7 µM | Mammalian Neurons | [6] |
| Apparent Dissociation Constant (Kd) - Fast Inactivated State | > 200 µM (>15-fold higher than slow) | Mammalian Neurons | [6] |
| Binding Affinity to Sodium Channel Site 2 | Low (25% displacement at 10 µM) | In vitro radioligand binding assay | [7] |
Table 2: Electrophysiological Effects of this compound on Voltage-Gated Sodium Channels
| Parameter | Effect of this compound | Concentration | Cell Type/Channel | Reference |
| Slow Inactivation Voltage Dependence | Hyperpolarizing shift of -33 ± 7 mV | 100 µM | Not specified | [8] |
| Maximal Fraction of Slow Inactivated Channels | No significant difference | 100 µM | Not specified | [8] |
| Steady-State Fast Inactivation | No influence | Not specified | Neuroblastoma cells | [3] |
| Na+ Current Inhibition (at -60 mV holding potential) | ~30% inhibition | Not specified | Neuroblastoma cells | [3] |
| Binding Rate to Fast Inactivated State | < 400 M⁻¹sec⁻¹ | Mammalian Neurons | [6] | |
| Binding Rate to Slow Inactivated State | > 3000 M⁻¹sec⁻¹ | Mammalian Neurons | [6] |
Table 3: Isoform-Specific Inhibition of VGSCs by this compound (IC50 Values)
| VGSC Isoform | IC50 (Inactivated State) | IC50 (Resting State) | Fold Difference (Resting/Inactivated) | Reference |
| NaV1.7 | 182 µM | 40.2 mM | 221-fold | [9] |
| NaV1.3 | 415 µM | 51.0 mM | 123-fold | [9] |
| NaV1.8 | 16 µM | 4.1 mM | 257-fold | [9] |
The Binding Site of this compound on Voltage-Gated Sodium Channels
The precise binding site of this compound on VGSCs is an area of active research. Evidence suggests a complex interaction involving multiple regions of the channel.
-
Pore and Local Anesthetic Binding Site: Studies have shown that this compound requires an intact local anesthetic (LA) binding site, composed of residues in the S6 segments of domains I, II, and IV, to exert its inhibitory effects.[10] Specifically, mutations in the F1737 and Y1744 residues of NaV1.7 abolish this compound's ability to shift the voltage-dependence of slow inactivation.[10]
-
Voltage-Sensing Domain (VSD): Molecular docking analyses have identified a putative high-affinity binding site for this compound near the W1538 residue in the S2 helix of the voltage-sensing domain of domain IV (VSD4).[10][11][12] The W1538R mutation in NaV1.7 has been shown to abolish the effect of this compound at clinically achievable concentrations.[10] This suggests that an interaction with VSD4 may be a prerequisite for this compound to access its binding site within the pore.[10]
It is hypothesized that this compound may utilize a novel pathway, first interacting with the W1538 residue in VSD4, which then guides the molecule to the LA binding site within the channel pore.[10]
Experimental Protocols
The understanding of this compound's mechanism of action has been largely derived from patch-clamp electrophysiology studies. The following provides a detailed methodology for assessing the effects of this compound on VGSC slow inactivation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the voltage-dependence of slow inactivation of VGSCs.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells or acutely isolated neurons are commonly used.
-
Cells are transfected with plasmids encoding the desired VGSC α-subunit (e.g., NaV1.7) and auxiliary β-subunits.
-
Transfected cells can be identified using a co-expressed fluorescent marker (e.g., GFP).
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. The pH is adjusted to 7.3 with NaOH, and the osmolarity is adjusted to 320–330 mOsm with dextrose.[13]
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to 310–320 mOsm with dextrose.[13] Cesium fluoride is used to block potassium currents.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration using borosilicate glass micropipettes with a resistance of 0.7–1.5 MΩ.
-
Maintain a holding potential of -120 mV.
-
Compensate for series resistance (40–90%) to minimize voltage errors.
-
Correct for linear leak currents and capacitance artifacts using a P/n subtraction method (e.g., P/6).[13]
Voltage-Clamp Protocol for Slow Inactivation:
-
From the holding potential of -120 mV, apply a series of 30-second conditioning pre-pulses ranging from -130 mV to +10 mV in 10 mV increments.[10][13]
-
Following each conditioning pre-pulse, apply a brief (100 ms) pulse to -120 mV to allow for the recovery of channels from fast inactivation.[10][13]
-
Immediately after the recovery pulse, apply a 20 ms test pulse to 0 mV to elicit a sodium current from the channels that are not in the slow inactivated state.[10][13]
-
Record the peak inward current during the test pulse for each conditioning pre-pulse voltage.
-
Normalize the peak currents to the maximum current obtained in the series and plot them against the conditioning pre-pulse voltage.
-
Fit the resulting curve with a Boltzmann function to determine the half-inactivation voltage (V₁/₂) and the slope factor.
-
Perform the protocol in the absence (control) and presence of this compound to determine the drug-induced shift in the V₁/₂ of slow inactivation.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound, the experimental workflow for its characterization, and the logical relationship between its molecular action and anticonvulsant effect.
References
- 1. Current understanding of the mechanism of action of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new approach to target voltage-gated sodium currents in epileptic disorders. | Read by QxMD [read.qxmd.com]
- 3. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 4. This compound for the prevention of partial onset seizures in epileptic adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Inhibition of neuronal Na+ currents by this compound: Differential binding affinity and kinetics to different inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential block of sensory neuronal voltage-gated sodium channels by this compound [(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide], lidocaine, and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 11. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of an Anticonvulsant: A Technical Guide to the Discovery and Synthesis of Lacosamide
Foreword
Lacosamide, a functionalized amino acid, represents a significant advancement in the therapeutic landscape of epilepsy. Its unique mechanism of action, targeting the slow inactivation of voltage-gated sodium channels, distinguishes it from many traditional antiepileptic drugs. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals. Through a detailed examination of its chemical synthesis, mechanism of action, and key preclinical and clinical data, this document aims to serve as a comprehensive resource for understanding this important therapeutic agent.
Discovery and Development
This compound, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, was first synthesized as part of a series of functionalized amino acids designed as potential anticonvulsant drug candidates.[1] The initial discovery and development efforts were driven by the hypothesis that such compounds could offer a novel approach to seizure control. This compound emerged from this research as a promising candidate due to its efficacy in various rodent seizure models.[1]
Chemical Synthesis of this compound
The enantioselective synthesis of the active (R)-enantiomer of this compound is crucial for its therapeutic efficacy. Several synthetic routes have been developed, with a common strategy involving the use of D-serine as a chiral precursor.
Representative Synthetic Pathway
A prevalent and efficient synthesis of this compound commences with D-serine. The key steps involve protection of the amino group, methylation of the hydroxyl group, amidation with benzylamine, and finally, acetylation of the amino group.
Caption: A representative synthetic pathway for this compound starting from D-serine.
Detailed Experimental Protocol: Synthesis from N-Boc-D-serine
The following protocol details a common laboratory-scale synthesis of this compound.
Step 1: O-Methylation of N-Boc-D-serine A suspension of N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL) is cooled to 0–10 °C.[2] To this, a 20 wt % aqueous solution of NaOH (97.5 g, 0.48 mol) is added, and the mixture is stirred for 30 minutes.[2] Subsequently, dimethyl sulfate (246 g, 1.95 mol) and a 50 wt % aqueous solution of NaOH (179.5 g, 2.245 mol) are added at a temperature between -5 to 5 °C, and the reaction is stirred for 12 hours.[2] After the addition of water (300 mL), the aqueous layer is acidified to a pH of <3.5 with a 50 wt % citric acid solution and then extracted with dichloromethane (2 x 500 mL, 1 x 300 mL).[2] The combined organic extracts are evaporated to yield (R)-2-N-Boc-amino-3-methoxypropanoic acid.[2]
Step 2: Amide Formation The resulting (R)-2-N-Boc-amino-3-methoxypropanoic acid is coupled with benzylamine to form the corresponding amide. This step typically employs a coupling agent such as isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine.
Step 3: Deprotection of the Amino Group The Boc protecting group is removed from the amide intermediate. This is commonly achieved by treating the compound with a strong acid, such as hydrochloric acid, in a suitable solvent.
Step 4: N-Acetylation The final step is the acetylation of the free amino group. (R)-2-amino-N-benzyl-3-methoxypropionamide is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or sodium bicarbonate, to yield this compound.[3][4] The reaction is typically carried out in a solvent like tetrahydrofuran or a biphasic system of dichloromethane and water.[2][4] The final product can be purified by recrystallization.
Mechanism of Action
This compound exerts its anticonvulsant effects through a novel mechanism of action that involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[5][6] This is distinct from many other antiepileptic drugs that primarily affect the fast inactivation of these channels.[5]
Signaling Pathway
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
By enhancing slow inactivation, this compound stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal physiological function. This selective action on neurons that are depolarized for extended periods, as is typical at the focus of an epileptic seizure, contributes to its therapeutic efficacy.[7]
Electrophysiological Studies Protocol
The effect of this compound on VGSCs is typically investigated using patch-clamp electrophysiology in isolated neuronal cells or heterologous expression systems.
Whole-Cell Patch-Clamp Recordings:
-
Cells (e.g., neuroblastoma cells or HEK293 cells expressing specific sodium channel isoforms) are cultured on coverslips.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage protocols are applied to the cell to elicit sodium currents. To study slow inactivation, a long depolarizing prepulse (e.g., 5 seconds) to various voltages is applied, followed by a brief recovery interval at a hyperpolarized potential (e.g., 100 milliseconds at -120 mV) to allow recovery from fast inactivation, and then a test pulse to measure the available sodium current.[8]
-
This compound is applied to the bath solution, and the voltage protocols are repeated to determine its effect on the sodium current and the voltage-dependence of slow inactivation.
Preclinical Pharmacology
This compound has demonstrated efficacy in a range of animal models of epilepsy and pain.
Anticonvulsant Activity in Animal Models
This compound has shown dose-dependent anticonvulsant activity in various preclinical models.
| Animal Model | Endpoint | Effective Dose (ED₅₀) / Dose Range | Reference |
| Mouse Maximal Electroshock (MES) Test | Seizure Protection | 9.9 mg/kg (oral) | [9] |
| Rat Maximal Electroshock (MES) Test | Seizure Protection | 3.9 mg/kg (oral) | [1] |
| Mouse 6 Hz Seizure Model | Seizure Protection | 9.99 mg/kg | [1] |
| Rat Perforant Path Stimulation (Status Epilepticus) | Reduction in seizure activity | 3, 10, 30, 50 mg/kg (early treatment) | [1] |
| Rat Amygdala Kindling | Prevention of kindling | 10 mg/kg | [1] |
Experimental Protocol for the Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for potential antiepileptic drugs.
-
Rodents (mice or rats) are administered this compound or a vehicle control, typically via oral gavage.
-
After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The stimulus is sufficient to induce a maximal tonic-clonic seizure in control animals, characterized by a tonic hindlimb extension phase.
-
The ability of this compound to prevent the tonic hindlimb extension is recorded as the endpoint for anticonvulsant activity.
Clinical Efficacy and Safety
Clinical trials have established the efficacy and safety of this compound as both monotherapy and adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures.
Efficacy in Partial-Onset Seizures (Adjunctive Therapy)
Pooled data from three randomized, double-blind, placebo-controlled trials demonstrated the efficacy of this compound in reducing seizure frequency in patients with uncontrolled partial-onset seizures.
| Treatment Group | Median Seizure Reduction Rate | 50% Responder Rate | Reference |
| Placebo | - | 22% | [10] |
| This compound 200 mg/day | 14.6% - 35.2% | 33% - 34% | [10][11] |
| This compound 400 mg/day | 28.4% - 39% | 38.3% - 41.1% | [10][11] |
| This compound 600 mg/day | 21.3% - 40% | 38% - 41.2% | [10][11] |
Efficacy in Primary Generalized Tonic-Clonic Seizures (Adjunctive Therapy)
A Phase 3 clinical trial (NCT02408523) evaluated the efficacy of this compound in patients with idiopathic generalized epilepsy and primary generalized tonic-clonic seizures (PGTCS).
| Outcome | This compound | Placebo | p-value | Reference |
| Freedom from PGTCS during 24-week treatment | 31.3% | 17.2% | 0.011 | |
| Hazard Ratio for second PGTCS | 0.540 | - | <0.001 |
Safety and Tolerability
This compound is generally well-tolerated. The most common treatment-emergent adverse events observed in clinical trials are dose-related and typically affect the central nervous system.
| Adverse Event | Frequency (≥10%) in this compound Groups | Reference |
| Dizziness | 23.1% - 50.0% | |
| Headache | 14.0% - 21.8% | |
| Nausea | 18.5% | |
| Diplopia (double vision) | 15.3% | |
| Somnolence | 16.5% | |
| Contusion | 18.5% | |
| Nasopharyngitis | 17.2% | |
| Fall | 15.9% | |
| Vomiting | 15.9% |
Conclusion
This compound stands as a testament to the success of rational drug design, originating from the exploration of functionalized amino acids. Its distinct mechanism of selectively enhancing the slow inactivation of voltage-gated sodium channels offers a targeted approach to seizure management. The robust preclinical and clinical data underscore its importance as a therapeutic option for individuals with epilepsy. This guide has provided a comprehensive overview of the key technical aspects of this compound's discovery, synthesis, and pharmacological characterization, intended to support the ongoing research and development efforts in the field of neurology and medicinal chemistry.
References
- 1. The Acute and Chronic Effects of the Novel Anticonvulsant this compound in an Experimental Model of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
- 4. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 6. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 7. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Method for this compound Synthesis with Chemoenzymatic Method [crcu.jlu.edu.cn]
- 10. US20130102811A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Bioavailability of Lacosamide in Preclinical Settings: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide is an antiepileptic drug (AED) approved for the treatment of partial-onset seizures.[1][2] Its mechanism of action is distinct from many other AEDs, primarily involving the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing.[2][3] An additional proposed mechanism involves interaction with the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal guidance.[3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of this compound in key preclinical models, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Pharmacokinetics in Preclinical Models
The preclinical pharmacokinetic evaluation of this compound has been conducted in a variety of animal models, including rodents (mice and rats) and non-rodents (dogs and monkeys), to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for understanding the drug's disposition and for predicting its pharmacokinetic behavior in humans.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in different preclinical species following oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) |
| Oral | 1 | - | - | - | - | 93.3-106[4] |
| Oral | 3 | - | - | - | - | 93.3-106[4] |
| Oral | 10 | - | - | - | - | 93.3-106[4] |
| Oral | 30 | - | - | - | - | Non-linear PK[4] |
| IV | 1 | - | - | - | 3.01-3.53[4] | - |
| IV | 3 | - | - | - | 3.01-3.53[4] | - |
| IV | 10 | - | - | - | 3.01-3.53[4] | - |
| IV | 30 | - | - | - | 3.01-3.53[4] | - |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) |
| Oral | - | - | - | - | - | ~80[5] |
| IV | 2 (female) | 5.8-8.5 | - | - | - | - |
| IV | 4 (female) | 15.8-19.5 | - | - | - | - |
| IV | 4 (male) | 11.3-22.6 | - | - | - | - |
| IV | 8 (female) | 29-44.7 | - | - | - | - |
| IV | 8 (male) | 29.2-46 | - | - | - | - |
| IV | 12 (female) | 56.5-80.2 | - | - | - | - |
| IV | 12 (male) | 59.2-85.6 | - | - | - | - |
Table 3: General Pharmacokinetic Characteristics of this compound in Other Preclinical Models
| Species | Route | Key Findings |
| Mouse | Oral | Rapidly and well absorbed.[5] Systemic exposure is less than dose-proportional.[5] |
| Rabbit | Oral | Rapidly and well absorbed.[5] Rate and extent of systemic exposure are approximately linear.[5] |
| Monkey (Cynomolgus) | IV | Intravenous infusions of 1, 5, 10, 15, and 30 mg/kg have been studied.[5] |
Experimental Protocols
The following sections detail the methodologies typically employed in the preclinical pharmacokinetic evaluation of this compound.
Animal Models and Husbandry
Studies are conducted in various species, including Sprague-Dawley or Wistar rats, beagle dogs, and cynomolgus monkeys.[4][5][6] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[7] Food and water are typically provided ad libitum, except for fasting periods before oral drug administration.[8] All procedures are expected to be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
Drug Administration
-
Oral (PO): this compound is often administered as a solution or suspension via oral gavage.[10] For tablet formulations, studies in larger animals like dogs and mini-pigs have been conducted.[8]
-
Intravenous (IV): For intravenous studies, this compound is typically administered as a bolus injection or infusion via a cannulated vein, such as the jugular or cephalic vein.[4][5]
Blood Sampling
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound. A typical sampling schedule for an oral study might include collections at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11][12] For intravenous studies, more frequent sampling is often performed in the initial phase.[11] Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -70°C until analysis.[8]
Bioanalytical Method
The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][13] This method offers high sensitivity and selectivity. The general procedure involves:
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma.[13]
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column for separation.[6][13]
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides quantitative analysis.[6]
Visualizations
Experimental Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.
Signaling Pathways
This compound's primary mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels. It has also been reported to interact with CRMP-2.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Caption: Simplified signaling pathway of Collapsin Response Mediator Protein 2 (CRMP-2).
Conclusion
This compound exhibits a favorable pharmacokinetic profile in preclinical models, characterized by good oral bioavailability, low plasma protein binding, and linear pharmacokinetics over the therapeutic dose range in most species.[2][4][5] The drug is primarily cleared through renal excretion.[14] The well-characterized ADME properties of this compound in these preclinical species have been instrumental in its successful clinical development. The distinct mechanism of action of this compound, primarily targeting the slow inactivation of voltage-gated sodium channels, sets it apart from other AEDs and contributes to its efficacy and safety profile.[2][3] Further research into its interaction with CRMP-2 may provide additional insights into its therapeutic effects. This comprehensive overview of this compound's preclinical pharmacokinetics and bioavailability serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, brain distribution, and plasma protein binding of the antiepileptic drug this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. washcoll.edu [washcoll.edu]
- 8. Preparation of this compound Sustained-release Tablets and Their Pharmacokinetics in Beagles and Mini-pigs -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. This compound--an-investigational-anticonvulsant--has-a-favorable-profile-in-preclinical-reproductive--developmental-and-juvenile-toxicity-studies [aesnet.org]
- 11. fda.gov [fda.gov]
- 12. annexpublishers.com [annexpublishers.com]
- 13. Development of a sensitive bioanalytical method for the quantification of this compound in rat plasma. Application to preclinical pharmacokinetics studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
A Technical Guide to the Stereoselective Anticonvulsant Activity of (R)-Lacosamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lacosamide is an antiepileptic drug (AED) utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1] Its therapeutic efficacy is rooted in a distinct stereoselectivity, with the (R)-enantiomer being the biologically active molecule responsible for its anticonvulsant effects.[2][3] This technical guide provides a comprehensive examination of the stereoselective action of (R)-Lacosamide. The primary mechanism involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs), a mode of action that distinguishes it from traditional sodium channel-blocking AEDs.[4][5][6] A secondary, and debated, mechanism involves interaction with the collapsin response mediator protein 2 (CRMP2).[7][8] This document details the experimental protocols used to elucidate these mechanisms, presents quantitative data in structured tables, and provides visualizations of key pathways and workflows to offer a clear and in-depth understanding for researchers in neurology and drug development.
Introduction: The Stereochemical Basis of this compound's Activity
This compound, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid.[5][6] Early preclinical studies in animal seizure models, such as the maximal electroshock (MES) test, identified its high oral potency and, critically, its stereoselectivity.[6][9] The anticonvulsant activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer (SPM 6953) is considered biologically inactive in preclinical epilepsy models.[3][10][11] This stark difference in pharmacological activity between enantiomers underscores the importance of a specific three-dimensional structure for interaction with its molecular targets.
This compound's mechanism is considered novel due to its dual mode of action:
-
Primary Mechanism: Selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs).[2][5]
-
Secondary (Controverted) Mechanism: Modulation of the collapsin response mediator protein 2 (CRMP2).[2][7][12]
This guide will dissect these mechanisms, focusing on the data that supports the stereoselective superiority of the R-enantiomer.
Stereoselective Anticonvulsant Efficacy in Preclinical Models
The anticonvulsant properties of this compound's enantiomers have been evaluated in various animal models of epilepsy. The data consistently demonstrates that the (R)-enantiomer is the active agent. In the maximal electroshock (MES) and 6 Hz seizure models, (R)-Lacosamide provides robust protection against seizures, whereas the (S)-enantiomer is largely ineffective.[6][10][13]
| Preclinical Model | Enantiomer | Efficacy (ED₅₀ in mg/kg, i.p.) | Reference |
| Maximal Electroshock Seizure (MES), Mouse | (R)-Lacosamide | 3.9 - 4.2 | [14] |
| 6 Hz Psychomotor Seizure, Mouse (32 mA) | (R)-Lacosamide | 18.8 | [15] |
| 6 Hz Psychomotor Seizure, Mouse (44 mA) | (R)-Lacosamide | 26.5 | [15] |
| 4-AP Induced Seizures, Rat Cortex Slice (Tonic Duration) | (R)-Lacosamide | EC₅₀ = 41 µM | [10] |
| 4-AP Induced Seizures, Rat Cortex Slice (Firing Frequency) | (R)-Lacosamide | EC₅₀ = 71 µM | [10] |
| 4-AP Induced Seizures, Rat Cortex Slice | (S)-Lacosamide | No significant effect at 100-320 µM | [10] |
Table 1: Comparative anticonvulsant efficacy of this compound enantiomers in various preclinical models.
Primary Mechanism: Selective Enhancement of VGSC Slow Inactivation
The principal mechanism underlying (R)-Lacosamide's anticonvulsant effect is its unique interaction with voltage-gated sodium channels. Unlike classic AEDs such as carbamazepine and phenytoin, which primarily affect fast inactivation, (R)-Lacosamide selectively enhances slow inactivation.[4][6][16]
Slow inactivation is a process that regulates neuronal firing over longer timescales (seconds). By shifting the slow inactivation curve to more hyperpolarized potentials, (R)-Lacosamide stabilizes the channel in this non-conducting state.[6][17] This action is more pronounced in neurons that are persistently depolarized, a characteristic feature of epileptic foci, thereby allowing for targeted dampening of hyperexcitability with minimal impact on normal neuronal activity.[2] The inactive S-stereoisomer does not significantly inhibit VGSCs.[16]
Quantitative Electrophysiological Data
Electrophysiological studies have quantified the differential effects of (R)-Lacosamide on the various states of VGSCs.
| Parameter | Condition | Value / Observation | Reference |
| Target Channel | Nav1.7 | - | [18][19] |
| Fast Inactivation (Vₕ) | Control (HEK293 cells) | -62 mV | [18] |
| 100 µM (R)-Lacosamide | -66 mV (slight hyperpolarizing shift) | [18] | |
| Slow Inactivation | Apparent Dissociation Constant (Kₐ) | ~13.7 µM | [20] |
| Binding Kinetics | Binding Rate to Slow Inactivated State | >3000 M⁻¹sec⁻¹ | [20] |
| Binding Rate to Fast Inactivated State | <400 M⁻¹sec⁻¹ | [20] | |
| Current Inhibition | At -120 mV (Resting State) | 3% inhibition by 100 µM | [19] |
| At -80 mV (Partial Fast Inactivation) | 43% inhibition by 100 µM | [19] | |
| At -70 mV | 61% inhibition by 100 µM | [18] |
Table 2: Summary of quantitative data from electrophysiological studies on (R)-Lacosamide's interaction with voltage-gated sodium channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The investigation of (R)-Lacosamide's effects on VGSCs is primarily conducted using the whole-cell patch-clamp technique.
-
Cell Preparation: Cultured cells, such as rat cortical neurons, N1E-115 neuroblastoma cells, or human embryonic kidney (HEK293) cells heterologously expressing specific human sodium channel subtypes (e.g., Nav1.7), are grown on coverslips.[4][16][18]
-
Recording Setup: Patch pipettes with resistances of 2–3.5 MΩ are filled with an internal solution (e.g., containing CsF, CsCl, EGTA, HEPES, and Na-ATP) and used to form a high-resistance seal with the cell membrane. The whole-cell configuration is then established.
-
External Solution: The cells are bathed in an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose) to maintain physiological conditions.
-
Voltage Protocols:
-
Steady-State Fast Inactivation: To measure the voltage dependence of fast inactivation, cells are held at a holding potential (e.g., -120 mV). A series of conditioning prepulses (e.g., 100-500 ms duration) to various potentials (e.g., -140 mV to +10 mV) are applied, followed by a test pulse (e.g., to -20 mV) to measure the fraction of available channels.[18][21]
-
Steady-State Slow Inactivation: To assess slow inactivation, long-duration prepulses (e.g., 5 seconds) are applied to a range of voltages. A subsequent recovery interval at a hyperpolarized potential (e.g., 100 ms at -120 mV) allows channels to recover from fast inactivation before a final test pulse determines the fraction of channels that were in the slow inactivated state.[18]
-
-
Data Analysis: The resulting current data is fitted to the Boltzmann equation, I/Iₘₐₓ = 1 / (1 + exp((V - Vₕ)/k)), where Vₕ is the voltage of half-maximal inactivation and k is the slope factor, to determine the voltage-dependence of inactivation.[18]
Visualization of Experimental Workflow and Mechanism
Caption: Workflow for patch-clamp electrophysiology experiments.
Caption: (R)-Lacosamide selectively enhances the slow inactivated state of VGSCs.
Secondary Mechanism: Interaction with CRMP2
A second potential mechanism of action for this compound involves the phosphoprotein Collapsin Response Mediator Protein 2 (CRMP2), which is involved in neuronal differentiation and axonal outgrowth.[12][22] Initial "fishhook" experiments with biotinylated this compound analogues identified CRMP2 as a potential binding partner.[22] However, the direct binding of (R)-Lacosamide to CRMP2 is a subject of considerable debate. Some studies have confirmed this interaction, while others using different binding assay methodologies have failed to detect a specific binding.[7][23][24]
Interestingly, while the (R)-enantiomer's binding is debated, the inactive (S)-enantiomer has been shown to bind to CRMP2 and inhibit its phosphorylation by cyclin-dependent kinase 5 (Cdk5), which in turn modulates CaV2.2 calcium channel activity.[25][26] This suggests that the two enantiomers may have distinct molecular targets and that the CRMP2 interaction may not be central to the (R)-enantiomer's primary anticonvulsant effect.
Quantitative Binding Data
The conflicting nature of the research is evident in the reported binding affinities.
| Method | Enantiomer | Binding Affinity (Kᵢ or Kₐ) | Finding | Reference |
| Radioligand Binding (CRMP2 in Xenopus oocytes) | (R)-Lacosamide | ~5 µM | Binding Confirmed | [22] |
| Radioligand Binding ([³H]LCM on human CRMP-2) | (R)-Lacosamide | No specific binding detected | Binding Not Confirmed | [23][27] |
| Surface Plasmon Resonance (SPR) | (R)-Lacosamide | No specific binding detected (0.39-100 µM) | Binding Not Confirmed | [23] |
| Saturation Transfer Difference NMR | (S)-Lacosamide | - | Direct Binding Confirmed | [26] |
| Differential Scanning Fluorimetry (DSF) | (S)-Lacosamide | - | Direct Binding Confirmed | [26] |
Table 3: Summary of conflicting findings regarding this compound enantiomer binding to CRMP2.
Experimental Protocols for Binding Assays
-
Radioligand Binding Assay:
-
Protein Source: Recombinant human CRMP-2 expressed in mammalian cells (e.g., HEK, COS), bacteria, or Xenopus oocytes, or native protein from rat brain membrane preparations.[23][27]
-
Ligand: Tritiated this compound ([³H]LCM).
-
Procedure: Membranes or purified protein are incubated with [³H]LCM at a specific temperature (e.g., 4°C or 25°C) in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 1 mM).
-
Separation & Detection: The bound ligand is separated from the free ligand by rapid filtration. The radioactivity retained on the filters is then measured using liquid scintillation counting.[27]
-
-
Surface Plasmon Resonance (SPR):
-
Procedure: Purified, tagged CRMP-2 protein is immobilized on a sensor chip (e.g., Biacore CM5). This compound solutions of varying concentrations are flowed over the chip surface.
-
Detection: A change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time. This allows for the determination of association and dissociation rate constants.[23]
-
Visualization of the Proposed CRMP2 Signaling Pathway
Caption: The debated interaction of (R)-Lacosamide with CRMP2 and its downstream effects.
Stereoselective Synthesis
The pronounced stereoselectivity of this compound necessitates a synthesis process that yields the (R)-enantiomer with high chiral purity (>98% ee).[28][29] Various synthetic routes have been developed, often starting from a chiral precursor like D-serine or L-lactate, or employing asymmetric synthesis techniques.[28][30] One common approach involves the chemical resolution of a racemic intermediate. For example, a racemic amine intermediate can be treated with a chiral acid, like (+)-dibenzoyl-D-tartaric acid, to selectively crystallize the desired diastereomeric salt, which is then converted to enantiomerically pure (R)-Lacosamide.[31]
Visualization of a General Synthetic Workflow
Caption: Generalized workflow for the stereoselective synthesis of (R)-Lacosamide.
Conclusion
The anticonvulsant activity of this compound is unequivocally and stereoselectively dependent on its (R)-enantiomer. The core mechanism of action is the selective enhancement of slow inactivation of voltage-gated sodium channels, which provides a targeted reduction of neuronal hyperexcitability characteristic of seizure states.[6][16] This mode of action is distinct from that of older sodium channel-blocking agents and is responsible for its clinical efficacy.[4] While a secondary interaction with CRMP2 has been proposed and investigated, the data regarding a direct, high-affinity binding of the active (R)-enantiomer remain conflicting and controversial.[7][23] In contrast, the inactive (S)-enantiomer appears to interact more definitively with CRMP2, suggesting a divergent pharmacology for the two stereoisomers.[26] For drug development professionals and researchers, the case of this compound serves as a powerful example of how stereochemistry dictates therapeutic action, guiding the pursuit of highly selective and potent neurological therapies.
References
- 1. ovid.com [ovid.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current understanding of the mechanism of action of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound [scholarworks.indianapolis.iu.edu]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. daneshyari.com [daneshyari.com]
- 10. Stereoselective effects of the novel anticonvulsant this compound against 4-AP induced epileptiform activity in rat visual cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Isothiocyanate-based Agents: Novel Agents to Target and Identify this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of this compound Affinity Bait Agents That Exhibit Potent Voltage-Gated Sodium Channel Blocking Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The investigational anticonvulsant this compound selectively enhances slow inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current understanding of the mechanism of action of the antiepileptic drug this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of neuronal Na+ currents by this compound: Differential binding affinity and kinetics to different inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 22. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 23. Drug binding assays do not reveal specific binding of this compound to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigation-of-lacosamide-binding-to-collapsin-response-mediator-protein-2-(CRMP-2) [aesnet.org]
- 25. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]
- 27. Drug Binding Assays do not Reveal Specific Binding of this compound to Collapsin Response Mediator Protein 2 (CRMP‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Process for the synthesis of antiepileptic drug this compound | TREA [trea.com]
- 29. phenomenex.com [phenomenex.com]
- 30. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Preclinical Profile of Lacosamide in Rodent Seizure Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacosamide (LCM), an anticonvulsant drug, has demonstrated a unique preclinical profile across a variety of rodent models of epileptic seizures. Its primary mechanism of action is understood to be the selective enhancement of slow inactivation of voltage-gated sodium channels, a mode of action distinct from other sodium channel-blocking antiepileptic drugs.[1][2][3] Additionally, this compound interacts with the collapsin-response mediator protein 2 (CRMP-2), suggesting a potential role in modulating neuronal plasticity.[4][5] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, detailing its activity in key rodent seizure models, outlining the experimental protocols for these models, and visualizing its mechanism of action and experimental workflows.
Quantitative Efficacy of this compound in Rodent Seizure Models
The anticonvulsant activity of this compound has been quantified in several standard and specialized rodent seizure models. The following tables summarize the median effective dose (ED50) values and other relevant pharmacological data, providing a comparative overview of its potency and spectrum of activity.
| Model | Species | Route of Administration | ED50 (mg/kg) | Notes |
| Maximal Electroshock (MES) | Mouse | i.p. | 4.5 | Effective in a model of generalized tonic-clonic seizures.[6] |
| Rat | p.o. | 3.9 | Demonstrates good oral bioavailability and efficacy.[6] | |
| 6 Hz Psychomotor Seizure | Mouse | i.p. | 9.99 | Indicates efficacy against pharmacoresistant partial seizures.[7] |
| Audiogenic Seizures (Frings mouse) | Mouse | i.p. | 0.63 | Highly potent in a genetic model of reflex seizures.[7] |
| Intravenous Pentylenetetrazol (i.v. PTZ) | Mouse/Rat | i.v. | - | Significantly increased the seizure threshold.[8] |
| Hippocampal Kindling | Rat | i.p. | 13.5 | Inhibits focal seizures and kindling development.[9] |
| Model | Species | Route of Administration | Outcome |
| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Mouse/Rat | s.c. | Inactive |
| Subcutaneous Bicuculline | Mouse | s.c. | Inactive |
| Subcutaneous Picrotoxin | Mouse | s.c. | Inactive |
| NMDA-induced Seizures | Mouse | - | Active |
| Kainic Acid-induced Status Epilepticus | Rat | - | Neuroprotective |
| Pilocarpine-induced Status Epilepticus | Rat | p.o. | Attenuated SMS |
Experimental Protocols
Detailed methodologies for the key rodent seizure models used to evaluate the preclinical profile of this compound are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.[2]
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound (this compound) or vehicle to the animals at various doses and time points.
-
At the time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by a drop of saline to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus through the corneal electrodes. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds. For rats, 150 mA at 60 Hz for 0.2 seconds is typically used.[2][10]
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[2]
6 Hz Psychomotor Seizure Model
This model is considered a model of therapy-resistant partial seizures.
-
Animals: Male ICR-CD1 mice.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes, capable of delivering a 6 Hz stimulus.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak drug effect, apply a topical anesthetic and saline to the corneas.
-
Deliver a 6 Hz electrical stimulus of a specific current (e.g., 22, 32, or 44 mA) for a duration of 3 seconds.[5][11]
-
Immediately after the stimulus, observe the animal for seizure activity, which is characterized by a "stun" posture, forelimb clonus, twitching of the vibrissae, and stereotyped, automatic behaviors.
-
-
Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[5] The ED50 is the dose that protects 50% of the animals.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds that can raise the seizure threshold. This compound's activity differs depending on the route of PTZ administration.
-
Animals: Male mice or rats.
-
Subcutaneous (s.c.) PTZ Test:
-
Administer the test compound or vehicle.
-
Inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[12]
-
Observe the animal for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
-
Intravenous (i.v.) PTZ Infusion Test:
-
Administer the test compound or vehicle.
-
A catheter is placed in a lateral tail vein.
-
A solution of PTZ (e.g., 0.5%) is infused at a constant rate.
-
Endpoint: The time to the first myoclonic twitch and the onset of sustained clonic seizures are recorded. An increase in the threshold (time to seizure onset) indicates anticonvulsant activity.[12]
-
Kainic Acid (KA)-Induced Seizure Model
This model is used to study temporal lobe epilepsy, including neuronal damage and epileptogenesis.
-
Animals: Male mice or rats.
-
Procedure:
-
Kainic acid is dissolved in sterile saline or phosphate-buffered saline.
-
Administer KA via intraperitoneal (i.p.) or subcutaneous (s.c.) injection (e.g., 10-30 mg/kg in mice) or directly into the hippocampus via stereotaxic surgery for a more localized effect.[6][13][14]
-
Following KA administration, animals are continuously observed and their seizure behavior is scored using a scale such as the Racine scale.
-
The induction of status epilepticus (SE) is a key feature of this model.
-
-
Endpoints: Seizure severity, latency to onset of seizures, duration of SE, and long-term outcomes such as spontaneous recurrent seizures and neuronal damage (e.g., hippocampal cell loss) are assessed.
Pilocarpine-Induced Seizure Model
This cholinergic agonist model is also widely used to study temporal lobe epilepsy and status epilepticus.
-
Animals: Male mice or rats.
-
Procedure:
-
To reduce peripheral cholinergic effects, animals are pre-treated with a peripheral muscarinic receptor antagonist such as scopolamine methyl nitrate or atropine sulfate.
-
After a set time (e.g., 30 minutes), a high dose of pilocarpine (e.g., 300-380 mg/kg, i.p. in rats) is administered to induce status epilepticus.[8][15]
-
Seizure activity is monitored and scored using the Racine scale.
-
After a defined period of SE (e.g., 1-2 hours), an anticonvulsant such as diazepam may be administered to terminate the seizures and reduce mortality.
-
-
Endpoints: Similar to the kainic acid model, endpoints include seizure severity during SE, latency to spontaneous recurrent seizures, and neuropathological changes.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of the key experimental models.
Caption: Proposed dual mechanism of action of this compound.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Caption: Experimental workflow for the Pentylenetetrazol (PTZ) seizure test.
Conclusion
The preclinical data for this compound demonstrate a broad spectrum of anticonvulsant activity in rodent models, particularly in those of generalized tonic-clonic and pharmacoresistant partial seizures. Its unique mechanism of action, involving the selective enhancement of slow inactivation of voltage-gated sodium channels and interaction with CRMP-2, distinguishes it from other antiepileptic drugs and may contribute to its clinical efficacy and tolerability profile. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of epilepsy drug discovery and development, facilitating the standardized evaluation of novel anticonvulsant compounds.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 4. This compound as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [en.bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A comparative study of the phenotype with kainic acid-induced seizure in DBA/2 mice from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Lacosamide's Impact on Neuronal Hyperexcitability and Repetitive Firing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacosamide is an antiepileptic drug (AED) that exhibits a distinct mechanism of action, primarily centered on the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). This mode of action differentiates it from many traditional AEDs that primarily target the fast inactivation state of these channels. By stabilizing the slow inactivated state of VGSCs, this compound effectively reduces neuronal hyperexcitability and inhibits repetitive neuronal firing, key pathophysiological events in epilepsy. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying pathways and workflows. A secondary, more debated mechanism involving collapsin response mediator protein 2 (CRMP2) is also discussed.
Core Mechanism of Action: Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels
The primary anticonvulsant effect of this compound is attributed to its ability to selectively enhance the slow inactivation of VGSCs.[1][2][3] Unlike fast inactivation, a process that occurs within milliseconds and is the target of many classical AEDs like carbamazepine and phenytoin, slow inactivation is a more gradual process, developing over seconds to minutes.[2] This process is a natural mechanism by which neurons limit sustained high-frequency firing.[1][4]
This compound promotes the transition of VGSCs into the slow inactivated state and stabilizes this conformation.[5][6] This leads to a reduction in the number of available channels that can participate in the generation of action potentials, thereby dampening neuronal excitability, particularly in neurons that are already pathologically depolarized and firing repetitively, as seen in epileptic foci.[5][7] A key characteristic of this compound is its minimal impact on the fast inactivation process, which may contribute to its favorable side-effect profile compared to other sodium channel-blocking AEDs.[1][2]
Quantitative Effects on Voltage-Gated Sodium Channels
The following tables summarize the quantitative data from various studies on the effects of this compound on VGSCs.
Table 1: this compound's Effect on the Voltage-Dependence of Slow Inactivation
| Cell Type | This compound Concentration | Hyperpolarizing Shift in V1/2 of Slow Inactivation (mV) | Reference |
| N1E-115 mouse neuroblastoma | 100 µM | -33 ± 7 mV | [4] |
| Human Nav1.7 channels | 100 µM | -9.1 ± 1.2 mV (for fast inactivation) | [2] |
| Human Nav1.7 channels | 30 µM | Significant hyperpolarizing shift | [8] |
| Human Nav1.7 channels | 300 µM | Significant hyperpolarizing shift | [8] |
Table 2: IC50 Values of this compound for Voltage-Gated Sodium Channel Inhibition
| Channel/Current Component | Cell Type | IC50 Value (µM) | Reference |
| Transient Na+ Current (INa(T)) | GH3 cells | 78 | [9] |
| Sustained Na+ Current (INa(L)) | GH3 cells | 34 | [9] |
| Transient Na+ Current (INa(T)) | Neuro-2a cells | 112 | [9] |
| Sustained Na+ Current (INa(L)) | Neuro-2a cells | 26 | [9] |
| CRMP2 Binding (reported) | Xenopus oocytes | ~5 | [6] |
| Neurite Outgrowth Inhibition | Primary hippocampal cells | ~25 | [10] |
Table 3: this compound's Effect on Repetitive Neuronal Firing
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Cultured neocortical cells | Concentration-dependent | Decreased frequency of spontaneous action potentials and spikes-per-burst. | [5] |
| Current clamp in cultured neurons (10s burst) | Not specified | Attenuated firing rate in the later stage of the burst, with no effect in the first second. | [5] |
| Maximal Electroshock (MES) test (mice) | 4.5 mg/kg i.p. | Effective against MES-induced seizures. | [11] |
| Maximal Electroshock (MES) test (rats) | 3.9 mg/kg p.o. | Effective against MES-induced seizures. | [11] |
| 6 Hz model of psychomotor seizures (mice) | 20 mg/kg i.p. | Completely antagonized seizure occurrence. | [5] |
| Pilocarpine-induced temporal lobe epilepsy (rats) | 30 mg/kg p.o. (chronic) | Significantly alleviated the frequency of spontaneous motor seizures. | [12] |
| PTZ-kindled rats | 10 mg/kg | Decreased maximal seizure severity and increased latency to stage 3-5 seizures. | [13] |
The Controversial Role of Collapsin Response Mediator Protein 2 (CRMP2)
Some studies have proposed a second mechanism of action for this compound involving its binding to the collapsin response mediator protein 2 (CRMP2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth.[6][10][14] It has been suggested that this interaction could contribute to this compound's potential disease-modifying effects.[10][15] However, the binding of this compound to CRMP2 is a subject of debate, with other studies failing to demonstrate a direct and specific interaction using various drug binding assays.[16]
The functional consequences of this potential interaction are also under investigation, with some reports indicating that this compound can inhibit neurotrophin-induced axonal outgrowth in a CRMP2-dependent manner.[6] The IC50 for this effect was reported to be around 25 µM.[10]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on the biophysical properties of voltage-gated sodium channels, including activation, fast inactivation, and slow inactivation.
Cell Preparation:
-
HEK293 cells stably expressing the desired human NaV channel subtype (e.g., NaV1.7) or neuronal cell lines (e.g., N1E-115, GH3, Neuro-2a) are cultured under standard conditions.[8][9]
-
For primary neuronal cultures, cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured for a specified period.[3]
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.[8]
Recording Procedure:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Voltage-clamp protocols are applied using an amplifier and data acquisition software. Leak currents are subtracted online using a P/4 or P/6 procedure.[8]
Voltage Protocols:
-
Activation: From a holding potential of -120 mV, cells are depolarized to various test potentials (e.g., -80 mV to +50 mV in 5 mV increments) for 100 ms.[8]
-
Steady-State Fast Inactivation: From a holding potential of -120 mV, a 500 ms conditioning prepulse to various potentials (e.g., -140 mV to +10 mV in 10 mV increments) is applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).[8]
-
Steady-State Slow Inactivation: From a holding potential of -120 mV, a long-duration (e.g., 5-30 seconds) conditioning prepulse to various potentials is applied, followed by a brief hyperpolarizing pulse to remove fast inactivation, and then a test pulse to elicit the sodium current.[2]
Current-Clamp Recordings of Repetitive Firing
Objective: To assess the effect of this compound on the ability of neurons to fire repetitive action potentials.
Procedure:
-
Whole-cell current-clamp recordings are established as described above.
-
The resting membrane potential is held at a physiological level (e.g., -70 mV).
-
Sustained repetitive firing is evoked by injecting a long depolarizing current step (e.g., 1-30 seconds).[3][5]
-
The frequency and duration of action potential firing are measured before and after the application of this compound.
In Vivo Animal Models of Epilepsy
Objective: To evaluate the anticonvulsant efficacy of this compound in established animal models of seizures and epilepsy.
Models:
-
Maximal Electroshock (MES) Test: Seizures are induced by delivering a brief electrical stimulus through corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension.[11][17]
-
Pentylenetetrazole (PTZ) Test: Seizures are induced by subcutaneous or intravenous administration of the chemoconvulsant PTZ. The endpoint is the prevention of clonic or tonic-clonic seizures.[5][13]
-
6 Hz Psychomotor Seizure Model: A low-frequency electrical stimulus is delivered to induce a model of therapy-resistant partial seizures.[5]
-
Kindling Models (e.g., Amygdala or Hippocampal Kindling): Repeated subconvulsive electrical stimulation of a specific brain region leads to the progressive development of seizures. This compound's effect on seizure development and expression is assessed.[5]
-
Pilocarpine-Induced Status Epilepticus: A cholinergic agonist, pilocarpine, is used to induce prolonged seizures, leading to a model of temporal lobe epilepsy.[12]
Drug Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses and at a specific time point before seizure induction.[5][11][12][13]
CRMP2 Binding Assays
Objective: To determine if this compound directly binds to CRMP2.
Methods:
-
Affinity "Fishhook" Experiments: Biotinylated this compound analogues are used to "fish" for binding partners in rat brain lysates.[6]
-
Radioligand Binding Assays: The binding of radiolabeled this compound (e.g., [3H]LCM) to CRMP2 expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines) is measured.[6][16]
-
Surface Plasmon Resonance (SPR): This technique measures the interaction between this compound and purified CRMP2 in real-time.[16]
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanisms of action of this compound.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment.
Experimental Workflow: In Vivo Anticonvulsant Testing
Caption: Workflow for in vivo anticonvulsant efficacy testing.
Conclusion
This compound's primary mechanism of selectively enhancing the slow inactivation of voltage-gated sodium channels provides a targeted approach to reducing neuronal hyperexcitability. This action, distinct from that of many older AEDs, likely contributes to its efficacy and tolerability profile. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of this compound and similar compounds. While the role of CRMP2 in this compound's overall profile remains an area of active investigation, its effects on VGSC slow inactivation are well-established and form the cornerstone of its anticonvulsant activity.
References
- 1. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 2. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 9. Effective Modulation by this compound on Cumulative Inhibition of INa during High-Frequency Stimulation and Recovery of INa Block during Conditioning Pulse Train - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Concomitant Effect of the Antiepileptic Drug this compound and rTMS on an SH-SY5Y Model of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound [scholarworks.indianapolis.iu.edu]
- 16. Drug binding assays do not reveal specific binding of this compound to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current understanding of the mechanism of action of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and chemical properties of Lacosamide
An In-Depth Technical Guide to the Molecular and Chemical Properties of Lacosamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a third-generation anti-epileptic drug (AED) utilized in the management of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Marketed under the brand name Vimpat, among others, it is a functionalized amino acid that offers a distinct mechanism of action compared to other AEDs.[1][3][4] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its mechanism of action, and the experimental methodologies used to determine these characteristics.
Chemical and Molecular Properties
This compound is a white to light yellow crystalline powder.[1][3][5][6] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (R)-2-acetamido-N-benzyl-3-methoxypropionamide | [1][3] |
| Synonyms | Erlosamide, Harkoseride, SPM 927, ADD 234037 | [2][7][8] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [2][3][5] |
| Molecular Weight | 250.30 g/mol | [3][4][5] |
| CAS Number | 175481-36-4 | [2][9] |
| Appearance | White to light yellow powder | [3][5][6] |
| Melting Point | 143-144 °C | [1][8] |
| Boiling Point | 536.447 °C at 760 mmHg | [1][2] |
| Solubility | Sparingly soluble in water; slightly soluble in acetonitrile and ethanol; soluble in DMSO and 2-propanol.[1][3][5][10] | |
| pKa | Does not exhibit a pKa in the pH range of 1.5–12.[10] | |
| LogP | 0.3 | [2] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves standard analytical techniques. While specific research protocols for this compound are proprietary, the following outlines the general methodologies employed.
Melting Point Determination
The melting point of this compound is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. This sharp melting point range is indicative of the high purity of the substance.[11]
Solubility Analysis
The solubility of this compound in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved this compound is measured, often using High-Performance Liquid Chromatography (HPLC). For aqueous solubility, this is typically performed in buffered solutions at different pH values to assess the pH-solubility profile.[12][13]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous phase (typically a buffer) and an immiscible organic solvent (such as n-octanol). Equal volumes of the two phases are mixed with a known amount of this compound. After separation of the layers, the concentration of this compound in each phase is quantified to calculate the partition coefficient.
Chemical Structure
The chemical structure of this compound, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid.[1][3]
Caption: Chemical structure of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels.[14][15][16] This is distinct from many other anti-epileptic drugs that target the fast inactivation of these channels.[15] By stabilizing the slow inactivated state of the sodium channels, this compound reduces the ability of neurons to fire at high frequencies, which is a hallmark of epileptic seizures.[16][17]
Additionally, this compound has been shown to interact with the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth.[7][18][19] The clinical significance of this interaction in its anti-epileptic effect is still under investigation.[20]
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Conclusion
This compound presents a unique profile among anti-epileptic drugs due to its selective action on the slow inactivation of voltage-gated sodium channels. Its well-defined chemical and molecular properties, including high solubility and a distinct crystalline structure, contribute to its favorable pharmacokinetic profile. A thorough understanding of these fundamental characteristics is essential for researchers and professionals involved in the ongoing development and clinical application of this compound and other novel therapeutics for neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. neurosciencereview.eu [neurosciencereview.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. prescriberpoint.com [prescriberpoint.com]
- 7. This compound CAS#: 175481-36-4 [m.chemicalbook.com]
- 8. This compound [drugfuture.com]
- 9. This compound | CAS 175481-36-4 | LGC Standards [lgcstandards.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. daneshyari.com [daneshyari.com]
- 18. This compound | 175481-36-4 [chemicalbook.com]
- 19. This compound as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacyfreak.com [pharmacyfreak.com]
Foundational studies on Lacosamide's dual mode of action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacosamide is an antiepileptic drug (AED) with a novel dual mode of action that distinguishes it from other AEDs. It primarily acts by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs), a mechanism that preferentially targets neurons involved in seizure activity. Additionally, a body of research, though subject to some debate, suggests a second mechanism involving the binding of this compound to collapsin response mediator protein 2 (CRMP2), a key regulator of neuronal differentiation and axonal outgrowth. This technical guide provides an in-depth exploration of these foundational studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Modulation of Voltage-Gated Sodium Channels
This compound's primary mechanism of action involves the selective enhancement of the slow inactivation of VGSCs.[1] Unlike traditional AEDs such as carbamazepine and phenytoin that primarily affect fast inactivation, this compound's unique interaction with the slow inactivation state leads to a stabilization of hyperexcitable neuronal membranes without significantly altering normal neuronal function.[2]
Electrophysiological Effects on Sodium Currents
Studies have demonstrated that this compound reduces the availability of sodium channels for depolarization by shifting the slow inactivation voltage curve in the hyperpolarizing direction.[3][4] This effect is more pronounced in neurons that are persistently depolarized, a characteristic of epileptic foci.
Quantitative Analysis of this compound's Effect on VGSC Slow Inactivation
The following table summarizes key quantitative data from foundational studies on this compound's interaction with VGSCs.
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Slow Inactivation V50 Shift | N1E-115 mouse neuroblastoma | 100 µM | -33 ± 7 mV | [5] |
| Peak Na+ Current Inhibition (from Vh of -60 mV) | N1E-115 mouse neuroblastoma | 100 µM | ~30% | [6] |
| Spike Firing Inhibition (30-s depolarizing ramp) | Cultured rat cortical neurons | 32-100 µM | Significant reduction | [3] |
| Spike Firing Inhibition (1-s depolarizing ramp) | Cultured rat cortical neurons | 32-100 µM | No significant effect | [3] |
| Frequency-Dependent Block (10 Hz) | N1E-115 mouse neuroblastoma | 100 µM | No significant effect | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol is a representative example of the methodology used to study the effects of this compound on VGSCs.
-
Cell Preparation: N1E-115 mouse neuroblastoma cells are cultured and prepared for electrophysiological recording.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Voltage Protocols:
-
Steady-State Slow Inactivation: Cells are held at a holding potential of -90 mV. A 30-second conditioning prepulse to various potentials (e.g., -130 mV to -10 mV) is applied, followed by a brief hyperpolarizing pulse to -120 mV to allow recovery from fast inactivation, and then a test pulse to 0 mV to measure the available sodium current.
-
Frequency-Dependent Block: A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is delivered at a specific frequency (e.g., 10 Hz) from a holding potential of -80 mV.
-
-
Data Analysis: The peak sodium current amplitude is measured and plotted against the prepulse potential to generate a slow inactivation curve. The data is then fitted with a Boltzmann function to determine the half-inactivation potential (V50).
Visualization of this compound's Effect on VGSC Gating
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Development of this compound for the treatment of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigational anticonvulsant this compound selectively enhances slow inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
Methodological & Application
Application Notes and Protocols for In-Vitro Electrophysiology Studies Using Lacosamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide is an anti-epileptic drug (AED) that has demonstrated efficacy in the treatment of partial-onset seizures.[1] Its primary mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs), leading to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[2][3] Unlike traditional AEDs such as carbamazepine and phenytoin, which primarily affect the fast inactivation of VGSCs, this compound's distinct mechanism offers a different therapeutic approach.[2][4] These application notes provide detailed protocols for investigating the effects of this compound on VGSCs using in-vitro electrophysiology techniques.
Mechanism of Action: Selective Enhancement of Slow Inactivation
This compound's interaction with VGSCs is state-dependent, showing a higher affinity for the inactivated states of the channel. While some studies suggest a selective binding to the slow-inactivated state, others indicate that this compound can also bind to the fast-inactivated state, albeit with slower kinetics.[5][6] This selective enhancement of slow inactivation is a key feature that distinguishes it from many other AEDs.[7][8] This modulation of VGSC availability is believed to be the primary mechanism underlying its anticonvulsant effects.[2][9]
Signaling Pathway of this compound on Voltage-Gated Sodium Channels
Caption: Mechanism of this compound on Voltage-Gated Sodium Channels.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology.
Cell Preparation
Studies have utilized various cell lines, including N1E-115 neuroblastoma cells and HEK293 cells heterologously expressing specific sodium channel subtypes (e.g., Nav1.7).[4][5] Primary cultured neurons, such as rat cortical neurons, have also been used.[9]
Whole-Cell Patch-Clamp Recordings
Objective: To measure the effect of this compound on the biophysical properties of voltage-gated sodium channels.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of choice
-
External (extracellular) solution: Composition may vary, a typical solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution: A representative solution consists of (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl2, 9 EGTA, 14 Creatine Phosphate, 4 MgATP, 0.3 GTP, 9 HEPES (pH adjusted to 7.2 with CsOH).[5]
-
This compound stock solution (e.g., 100 mM in DMSO) and working solutions diluted in external solution.
Procedure:
-
Prepare recording pipettes from borosilicate glass capillaries with a resistance of 2–3.5 MΩ when filled with the internal solution.[5]
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Maintain a holding potential of -120 mV to ensure channels are in the resting state.[5][6]
-
Apply a series of voltage protocols to elicit sodium currents and measure baseline parameters.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 100 µM).[5]
-
Repeat the voltage protocols to measure the effects of this compound.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effects.
Voltage Protocols for Assessing Fast and Slow Inactivation
1. Protocol to Assess Fast Inactivation:
-
Objective: To determine the voltage-dependence of fast inactivation.
-
Procedure: From a holding potential of -120 mV, apply a series of 100 ms prepulses to various voltages (e.g., from -120 mV to -40 mV in 10 mV increments).[5] Following each prepulse, apply a test pulse to -20 mV to measure the fraction of available channels.[5]
-
Analysis: Plot the normalized peak current during the test pulse as a function of the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
2. Protocol to Assess Slow Inactivation:
-
Objective: To determine the voltage-dependence and kinetics of slow inactivation.
-
Procedure: From a holding potential of -120 mV, apply a long-duration (e.g., 5 seconds) prepulse to various voltages.[5] Follow this with a brief (e.g., 100 ms) recovery interval at -120 mV to allow for the recovery of fast-inactivated channels.[5] Then, apply a test pulse to -20 mV to measure the fraction of channels that have entered the slow-inactivated state.[5]
-
Analysis: Plot the normalized peak current as a function of the prepulse potential and fit with a Boltzmann function.
Experimental Workflow for Patch-Clamp Studies
References
- 1. Efficacy and tolerability of this compound in the concomitant treatment of 130 patients under 16 years of age with refractory epilepsy: a prospective, open-label, observational, multicenter study in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current understanding of the mechanism of action of the antiepileptic drug this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lacosamide in Animal Models of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal Lobe Epilepsy (TLE) is the most common form of focal epilepsy in adults, frequently characterized by pharmacoresistance.[1][2][3] The development of novel antiepileptic drugs (AEDs) with unique mechanisms of action is crucial for improving therapeutic outcomes. Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) is an AED that has demonstrated efficacy in both clinical settings and preclinical animal models of TLE.[1][2][4][5] Its primary mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcitable neuronal membranes and inhibits repetitive firing.[4][6][7][8] This action is distinct from traditional VGSC-targeting AEDs like carbamazepine or phenytoin, which primarily affect fast inactivation.[4][6][7]
These application notes provide an overview of this compound's use in established animal models of TLE, including quantitative efficacy data and detailed experimental protocols to guide researchers in preclinical study design.
Mechanism of Action
This compound's unique therapeutic effect stems from its ability to modulate neuronal excitability. It selectively enhances the slow inactivation of VGSCs, a process that regulates sustained neuronal firing over seconds to minutes.[6][7] By stabilizing the channel in a slow-inactivated state, this compound reduces the number of channels available to open in response to persistent depolarization, thereby damping the hyperexcitability that characterizes seizure activity.[4][6] This targeted action is thought to be more selective for neurons participating in seizure activity.[4][7]
Efficacy in Animal Models of Temporal Lobe Epilepsy
This compound has been evaluated in several key animal models that replicate features of human TLE, including chemoconvulsant-induced status epilepticus (SE) models (pilocarpine, kainic acid) and electrical kindling models. These models are crucial for assessing both anticonvulsant (seizure-suppressing) and potential antiepileptogenic (disease-modifying) effects.
Summary of Quantitative Data
| Animal Model | Species | This compound Dose & Route | Key Findings & Efficacy | Reference |
| Pilocarpine-Induced SE | Wistar Rat | 30 mg/kg, p.o. (chronic) | Significantly attenuated the number of spontaneous motor seizures (SMS); mean SMS of 0 in treated vs. 6.6 in vehicle group. | [1][2][9][10] |
| Pilocarpine-Induced SE | Sprague-Dawley Rat | 30 mg/kg, i.p. (daily for 14 days) | Reduced seizure rate (0.21/day vs. 2.6/day in controls); prolonged latency to first seizure (11 days vs. 6.25 days). | [11] |
| Pilocarpine-Induced SE | Wistar Rat | 30 mg/kg, p.o. (chronic) | Exerted strong neuroprotection in the hippocampus and basolateral amygdala; mitigated increases in IL-1β and TNF-α. | [1][2][9] |
| Amygdala Kindling | Rat | 10 mg/kg/day | Retarded kindling development; increased the average number of stimulations to reach kindling criterion by >90%. | [12] |
| Amygdala Kindling | Rat | 30 mg/kg/day | Showed significant inhibitory effect on kindling acquisition, but was associated with adverse effects. | [12] |
| Kainic Acid Model | Rat | Not specified | Suppresses hippocampal mossy fiber sprouting. | [10] |
| PTZ Kindling | Wistar Rat | 10 mg/kg, i.p. (single dose) | Decreased maximal seizure severity and significantly increased the latency to stage 3-5 seizures. | [13][14] |
| 6 Hz Seizure Model | Mouse/Rat | 20 mg/kg, i.p. | Completely antagonized seizure occurrence. | [4] |
Experimental Protocols
The following are generalized protocols for common TLE models used to evaluate this compound. Doses, timing, and specific endpoints should be optimized based on experimental goals.
Protocol 1: Pilocarpine Model of TLE
This model induces an initial status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures (SRS), mimicking the progression of human TLE.[1]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Scopolamine methyl nitrate (or atropine methyl nitrate)
-
Lithium chloride (LiCl)
-
Pilocarpine hydrochloride
-
Diazepam
-
This compound
-
Saline (0.9% NaCl)
-
Video-EEG monitoring system
Procedure:
-
Animal Pre-treatment: Administer LiCl (3 mEq/kg, i.p.) 18-24 hours prior to pilocarpine to potentiate its effects. 30 minutes before pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (30-40 mg/kg, i.p.). Observe animals for behavioral seizures. SE is characterized by continuous seizures (Stage 4-5 on the Racine scale).
-
Termination of SE: After 1-2 hours of continuous seizure activity, administer diazepam (5-10 mg/kg, i.p.) to terminate SE.
-
This compound Administration (Chronic Treatment): Begin this compound administration approximately 3-4 hours after SE termination. A typical chronic dose is 30 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once daily.[1][2][11] The vehicle control group receives an equivalent volume of saline. Treatment continues for the duration of the study (e.g., 12 weeks).[1]
-
Monitoring and Analysis:
-
Behavioral Seizures: Continuously monitor animals via video (e.g., 8-12 hours/day) during the chronic phase (starting ~1 week post-SE) to quantify the frequency, duration, and severity (Racine scale) of spontaneous seizures.
-
Electrophysiological Seizures: For EEG analysis, implant cortical or depth (hippocampal) electrodes prior to SE induction. Record EEG to quantify epileptiform activity.
-
Neuroprotection/Histology: At the end of the study, perfuse animals and prepare brain tissue for histological analysis (e.g., Nissl staining, Fluoro-Jade) to assess neuronal loss in regions like the hippocampus (CA1, CA3) and amygdala.[1]
-
Biochemical Assays: Analyze brain tissue for markers of inflammation (e.g., IL-1β, TNF-α) and oxidative stress (e.g., lipid peroxidation, glutathione levels).[1][2][9]
-
Protocol 2: Amygdala Kindling Model
Kindling involves repeated application of a sub-convulsive electrical stimulus to a brain region (typically the amygdala), leading to the progressive development of more severe seizures. It models epileptogenesis.[12]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Bipolar stimulating/recording electrode
-
Electrical stimulator
-
This compound
-
Saline (0.9% NaCl)
-
Video monitoring system
Procedure:
-
Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala. Allow a recovery period of 1-2 weeks.
-
Determination of Afterdischarge Threshold (ADT): Determine the lowest current intensity that elicits an afterdischarge (electrographic seizure activity) of at least 3 seconds. The initial stimulation is typically a 1-second train of 60 Hz constant current pulses.
-
Kindling Acquisition & this compound Treatment:
-
Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes prior to each daily stimulation.[4]
-
Deliver a single daily electrical stimulation at the ADT intensity.
-
Observe and score the behavioral seizure severity using the Racine scale immediately after each stimulation.
-
Continue daily stimulations until animals in the control group reach a fully kindled state (e.g., three consecutive Stage 5 seizures).
-
-
Monitoring and Analysis:
-
Kindling Rate: The primary endpoint is the number of stimulations required to reach the first Stage 5 seizure. A delay in the kindling rate in the this compound group indicates an antiepileptogenic effect.[12]
-
Afterdischarge Duration (ADD): Measure the duration of the electrographic seizure after each stimulation.
-
Seizure Severity: Record the Racine score for each stimulation.
-
Visualized Workflows and Pathways
References
- 1. Effects of this compound Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in patients with temporal lobe epilepsy: An observational multicentric open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of the mechanism of action of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound modulates interictal spiking and high-frequency oscillations in a model of mesial temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the novel antiepileptic drug this compound on the development of amygdala kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Notes and Protocols: Lacosamide in Rodent Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and efficacy of Lacosamide in various preclinical rodent models of epilepsy. The following protocols and data are intended to guide researchers in designing and conducting studies to evaluate the anticonvulsant and potential antiepileptogenic properties of this compound.
Overview of this compound
This compound (marketed as Vimpat®) is an antiepileptic drug (AED) approved for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its primary mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels, which leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[2][3] Preclinical studies in rodent models have been instrumental in characterizing its anticonvulsant profile and have demonstrated its efficacy in a wide range of seizure models.[4][5]
Quantitative Data Summary: this compound Dosage and Efficacy
The following tables summarize the effective doses (ED₅₀) and administration details of this compound in commonly used rodent models of epilepsy.
Table 1: this compound Efficacy in Mouse Seizure Models
| Seizure Model | Strain | Administration Route | Effective Dose (ED₅₀) | Notes | Reference(s) |
| Maximal Electroshock (MES) | Not Specified | Intraperitoneal (i.p.) | 4.5 mg/kg | --- | [4][5] |
| Maximal Electroshock (MES) | Not Specified | Oral (p.o.) | 5.3 mg/kg | --- | [6] |
| 6 Hz Psychomotor Seizure | Not Specified | Intraperitoneal (i.p.) | 9.99 mg/kg | Model for treatment-resistant seizures. | [7][8] |
| 6 Hz Psychomotor Seizure | Not Specified | Oral (p.o.) | 9.6 mg/kg | --- | [6] |
| Audiogenic Seizures | Frings Mouse | Intraperitoneal (i.p.) | 0.63 mg/kg | Genetically susceptible model. | [7] |
| NMDA-Induced Seizures | Not Specified | Not Specified | --- | Inhibited seizures. | [4][5] |
| Subcutaneous Pentylenetetrazole (scPTZ) | Not Specified | Not Specified | Inactive | Up to 85 mg/kg. | [5][9] |
Table 2: this compound Efficacy in Rat Seizure Models
| Seizure Model | Strain | Administration Route | Effective Dose/Concentration | Notes | Reference(s) |
| Maximal Electroshock (MES) | Not Specified | Oral (p.o.) | 3.9 mg/kg (ED₅₀) | --- | [4][5] |
| Amygdala Kindling | Not Specified | Not Specified | 10 mg/kg/day | Retarded kindling development. 3 mg/kg was inactive. | [10] |
| Hippocampal Kindling | Not Specified | Intraperitoneal (i.p.) | 13.5 mg/kg (ED₅₀) | Reduced seizure score from 5 to ≤3 in fully kindled rats. | [8] |
| PTZ-Induced Kindling | Wistar | Intraperitoneal (i.p.) | 10 mg/kg & 30 mg/kg | Decreased seizure severity. | [9][11] |
| Pilocarpine-Induced Status Epilepticus | Wistar | Intraperitoneal (i.p.) | 10 mg/kg & 30 mg/kg | Attenuated the number of motor seizures. | [12][13] |
| Pilocarpine-Induced Status Epilepticus | Wistar | Oral (p.o.) | 30 mg/kg | Chronic treatment suppressed spontaneous motor seizures. | [14] |
| Perforant Path Stimulation (Status Epilepticus) | Not Specified | Intraperitoneal (i.p.) | 3, 10, 30, 50 mg/kg | Dose-dependently reduced acute seizure activity with early treatment. | [7] |
| Cortical Dysplasia with PTZ | Sprague-Dawley | Intraperitoneal (i.p.) | 25 mg/kg | Reduced seizure incidence and severity. | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Maximal Electroshock (MES) Induced Seizures
The MES test is a widely used model for generalized tonic-clonic seizures.
-
Objective: To assess the ability of this compound to suppress tonic hindlimb extension induced by maximal electroshock.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Administer this compound or vehicle via the desired route (i.p. or p.o.).
-
At the time of peak drug effect (e.g., 15-30 minutes post-i.p. injection), deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) through corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The absence of tonic hindlimb extension is considered protection.
-
-
Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic extensor component of the seizure.
6 Hz Psychomotor Seizure Model
This model is considered to represent therapy-resistant partial seizures.
-
Objective: To evaluate the efficacy of this compound against psychomotor seizures induced by a low-frequency electrical stimulus.
-
Animals: Adult male mice.
-
Procedure:
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.[17]
-
After a predetermined time (e.g., 30 minutes), deliver a 6 Hz electrical stimulus of 3 seconds duration through corneal electrodes.[17]
-
Observe the animal for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
The absence of seizure activity is defined as protection.
-
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED₅₀.
Pentylenetetrazole (PTZ) Kindling Model
This model is used to study epileptogenesis and generalized seizures.
-
Objective: To assess the effect of this compound on the development and expression of PTZ-induced kindled seizures.
-
Animals: Adult male Wistar rats.[9]
-
Kindling Procedure:
-
Administer a subconvulsive dose of PTZ (e.g., 37.5 mg/kg, i.p.) on alternate days.[11]
-
Observe and score seizure severity using a modified Racine scale.
-
Continue injections until animals consistently exhibit stage 5 seizures (generalized tonic-clonic seizures).
-
-
This compound Administration:
-
For testing anticonvulsant effects, administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) 15 minutes before a PTZ injection in fully kindled rats.[9]
-
For testing antiepileptogenic effects, administer this compound daily before each PTZ injection during the kindling acquisition phase.
-
-
Data Analysis: Compare seizure severity scores and latencies to different seizure stages between this compound-treated and vehicle-treated groups.
Pilocarpine-Induced Status Epilepticus
This model mimics temporal lobe epilepsy.
-
Objective: To evaluate the efficacy of this compound in terminating status epilepticus (SE) and its long-term consequences.
-
Procedure:
-
Induce SE by administering pilocarpine (e.g., 320 mg/kg, i.p.).[18] Peripheral cholinergic effects can be minimized by pretreatment with a peripherally acting muscarinic antagonist.
-
After the onset of continuous seizure activity, administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.[12][13] In some protocols, treatment is administered multiple times.[12][13]
-
Monitor and record seizure behavior.
-
For chronic studies, monitor animals for the development of spontaneous recurrent seizures in the weeks following SE.
-
-
Data Analysis: Analyze the latency to SE termination, seizure frequency, and severity. In chronic studies, quantify the frequency and duration of spontaneous seizures.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-epileptic drug this compound (Vimpat) has anxiolytic property in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Acute and Chronic Effects of the Novel Anticonvulsant this compound in an Experimental Model of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. Effects of the novel antiepileptic drug this compound on the development of amygdala kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anticonvulsant Effects of Topiramate and this compound on Pilocarpine-Induced Status Epilepticus in Rats: A Role of Reactive Oxygen Species and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Treatment with this compound impedes generalized seizures in a rodent model of cortical dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment-with-Lacosamide-impedes-generalized-seizures-in-rodent-model-of-cortical-dysplasia- [aesnet.org]
- 17. The novel antiepileptic drug this compound blocks behavioral and brain metabolic manifestations of seizure activity in the 6 Hz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effect of Chronic Treatment with this compound and Topiramate on Cognitive Functions and Impaired Emotional Responses in a Pilocarpine-induced Post-status Epilepticus Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Lacosamide in Patch-Clamp Studies of Neuronal Currents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lacosamide (LCM), an antiepileptic drug, in patch-clamp electrophysiology to analyze its effects on neuronal currents. The protocols detailed below are designed to facilitate the investigation of this compound's unique mechanism of action, primarily its selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).
Introduction
This compound is a functionalized amino acid that has demonstrated efficacy as an anticonvulsant.[1] Its primary mechanism of action is distinct from many traditional antiepileptic drugs. Instead of targeting the fast inactivation of VGSCs, this compound selectively enhances their slow inactivation.[1][2][3][4] This modulation of slow inactivation provides a targeted approach to reducing neuronal hyperexcitability, a hallmark of epileptic seizures.[3] Additionally, a potential secondary mechanism involving the modulation of collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal differentiation and axonal guidance, has been proposed, although this remains an area of active investigation.[5][6][7][8][9]
Patch-clamp electrophysiology is the gold-standard technique for directly studying the effects of compounds like this compound on ion channel function with high temporal and voltage resolution.[10][11] These protocols will guide researchers in designing and executing patch-clamp experiments to characterize the electrophysiological effects of this compound on neuronal sodium currents.
Data Presentation: Quantitative Effects of this compound on Neuronal Currents
The following tables summarize the quantitative data from various patch-clamp studies investigating the effects of this compound on voltage-gated sodium channels.
Table 1: Effect of this compound on Sodium Current Amplitude
| Cell Type | This compound Concentration | Holding Potential (mV) | % Inhibition of Peak Na+ Current | Reference |
| N1E-115 neuroblastoma cells | 100 µM | -60 | ~30% | [1] |
| Naïve DRG neurons | 100 µM | Not specified | 34 ± 11% | [12] |
| Naïve DRG neurons | 300 µM | Not specified | 69 ± 8% | [12] |
Table 2: Effect of this compound on the Voltage-Dependence of Slow Inactivation of Sodium Channels
| Cell Type | This compound Concentration | Shift in V1/2 of Slow Inactivation (mV) | Reference |
| N1E-115 neuroblastoma cells | 100 µM | -33 ± 7 | [4] |
Table 3: Comparative Effects of this compound and Other Antiepileptic Drugs (AEDs) on Slow Inactivation (100 µM)
| Drug | Effect on Slow Inactivation | Reference |
| This compound | Significant hyperpolarizing shift | [4] |
| Phenytoin | Increased maximal fraction of slow inactivated channels (voltage-independent) | [4] |
| Lamotrigine | Slight increase in the fraction of inactivated currents and widening of the voltage dependence | [4] |
| Carbamazepine | No effect on voltage dependence of slow inactivation | [4] |
| Zonisamide | No effect on voltage dependence of slow inactivation | [4] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal sodium currents.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents in Cultured Neurons (e.g., N1E-115 or primary neurons)
1. Cell Preparation:
-
Culture neurons on glass coverslips suitable for microscopy and patch-clamp recording.
-
A few days before recording, plate the cells to achieve an appropriate density for patching.[10]
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
2. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Continuously bubble with 95% O2/5% CO2. The osmolarity should be adjusted to 305-315 mOsm.[13]
-
Internal (Pipette) Solution (for Sodium Currents): (in mM) 130 CsF, 10 NaCl, 1 CaCl2, 10 HEPES, 11 EGTA, and 4 Mg-ATP. Adjust pH to 7.3 with CsOH and osmolarity to 290-300 mOsm. Cesium is used to block potassium currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
The pipette resistance should be between 3-7 MΩ when filled with the internal solution.[10]
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.[14]
4. Recording Procedure:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[14]
-
Rupture the cell membrane with a brief pulse of suction or a "zap" voltage to achieve the whole-cell configuration.[14]
-
Switch to voltage-clamp mode and compensate for pipette and whole-cell capacitance.
-
Hold the cell at a holding potential of -80 mV to -100 mV to ensure the majority of sodium channels are in the resting state.
5. Voltage-Clamp Protocols to Assess this compound Effects:
-
Current-Voltage (I-V) Relationship:
-
From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 5 or 10 mV increments).
-
Record the peak inward sodium current at each voltage step.
-
Apply this compound at the desired concentration by perfusing the recording chamber.
-
Repeat the I-V protocol to determine the effect of this compound on the peak current amplitude.
-
-
Steady-State Slow Inactivation:
-
From a holding potential of -80 mV, apply a long-duration (e.g., 30 seconds) conditioning prepulse to various potentials (e.g., from -120 mV to -10 mV).
-
Immediately following the prepulse, apply a test pulse to 0 mV to elicit the sodium current.
-
The amplitude of the test pulse current reflects the fraction of channels not in the slow inactivated state.
-
Plot the normalized test pulse current as a function of the prepulse potential to generate the slow inactivation curve.
-
Apply this compound and repeat the protocol to observe any shift in the voltage-dependence of slow inactivation.[2][4]
-
-
Recovery from Slow Inactivation:
-
Induce slow inactivation with a depolarizing pulse (e.g., to 0 mV for 30 seconds).
-
Return the membrane potential to a hyperpolarized level (e.g., -100 mV) for varying durations (the recovery interval).
-
Apply a test pulse to 0 mV to measure the recovered current.
-
Plot the normalized recovered current against the recovery interval to determine the time course of recovery.
-
Compare the recovery kinetics in the absence and presence of this compound.
-
Protocol 2: Current-Clamp Recording to Assess Effects on Neuronal Firing
1. Solutions and Preparation:
-
Follow the same cell, solution, and pipette preparation steps as in Protocol 1, but use a potassium-based internal solution to allow for the recording of action potentials.
-
Internal (Pipette) Solution (for Current-Clamp): (in mM) 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH.[13]
2. Recording Procedure:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch to current-clamp mode.
-
Measure the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record the firing frequency, action potential threshold, and amplitude.
-
Apply this compound and repeat the current injection protocol to assess its effect on neuronal excitability. This compound is expected to reduce repetitive firing, especially during sustained depolarizations.[2]
Mandatory Visualizations
References
- 1. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 2. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound [scholarworks.indianapolis.iu.edu]
- 7. This compound modulates collapsin response mediator protein 2 and inhibits mossy fiber sprouting after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 9. scispace.com [scispace.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
- 13. Patch Clamp Protocol [labome.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Notes and Protocols: Evaluating Lacosamide's Efficacy in the 6Hz Seizure Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 6Hz seizure model for assessing the efficacy of the anti-epileptic drug, Lacosamide. This document outlines the mechanism of action of this compound, detailed experimental protocols for the 6Hz seizure model, and quantitative data on its efficacy.
Introduction to this compound and the 6Hz Seizure Model
This compound is an anti-epileptic drug (AED) approved for the adjunctive treatment of partial-onset seizures.[1] Its mechanism of action is distinct from many other AEDs, primarily involving the selective enhancement of slow inactivation of voltage-gated sodium channels.[1][2][3] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal physiological function.[3][4][5] Additionally, this compound may interact with the collapsin response mediator protein-2 (CRMP-2), which is involved in neuronal differentiation and axonal outgrowth.[1][3][4]
The 6Hz seizure model is a well-established preclinical assay for screening and characterizing potential AEDs, particularly those effective against psychomotor seizures that are often resistant to treatment.[6][7][8] The model involves administering a low-frequency (6Hz) electrical stimulus through corneal electrodes to induce a focal seizure, characterized by behaviors such as head nodding, jaw clonus, and forelimb clonus.[6][9] The ability of a compound to prevent these seizures is a measure of its anticonvulsant efficacy.
Mechanism of Action of this compound
This compound's primary mechanism involves modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. Unlike many traditional AEDs that target the fast inactivation of these channels, this compound selectively enhances their slow inactivation.[2][3][10] This leads to a reduction in the availability of sodium channels to open, thereby dampening neuronal hyperexcitability characteristic of epileptic seizures.[2] This targeted action is believed to contribute to its efficacy with a potentially favorable side-effect profile.[2] A secondary proposed mechanism is its interaction with CRMP-2, which may play a role in preventing abnormal neuronal connections in the brain.[3][4]
Quantitative Efficacy of this compound in the 6Hz Seizure Model
The efficacy of this compound in the 6Hz seizure model is typically quantified by its median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure. The table below summarizes the reported ED50 values for this compound in this model.
| Species | ED50 (mg/kg) | Route of Administration | Reference |
| Mouse | 9.99 | Intraperitoneal (i.p.) | [11] |
| Mouse | ~5-10 | Not Specified | [12] |
Experimental Protocol: 6Hz Seizure Model for this compound Evaluation
This protocol details the steps for evaluating the anticonvulsant efficacy of this compound in the 6Hz seizure model in mice.
Materials
-
Male ICR-CD1 mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., saline)
-
Corneal electrodes
-
Constant current stimulator
-
0.5% tetracaine solution
-
Animal scale
Procedure
-
Animal Acclimation and Preparation:
-
House animals in a controlled environment for at least one week prior to the experiment.
-
On the day of the experiment, weigh each animal to determine the correct dosage of this compound or vehicle.
-
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection). The time between administration and seizure induction should be based on the pharmacokinetic profile of this compound to ensure peak brain concentration. A 30-minute pretreatment time has been used in some studies.[13][14]
-
-
Seizure Induction:
-
At the appropriate time after drug administration, apply a drop of 0.5% tetracaine solution to each eye of the mouse to provide local anesthesia.[15]
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a 6Hz electrical stimulus for a duration of 3 seconds. The current intensity should be predetermined to induce seizures in a high percentage of vehicle-treated animals (e.g., 32 mA or 44 mA).[8][15]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for seizure activity for a defined period (e.g., 15-30 seconds).[8]
-
The primary endpoint is the presence or absence of a seizure. A seizure is typically characterized by a "stunned" posture, rearing, forelimb clonus, and twitching of the vibrissae.[8]
-
The absence of these behaviors is considered protection.
-
-
Data Analysis:
-
For each dose of this compound, calculate the percentage of animals protected from seizures.
-
Determine the ED50 value using a probit analysis.[15]
-
Considerations and Best Practices
-
Stimulus Intensity: The 6Hz model can be performed at different current intensities. Higher intensities (e.g., 44 mA) are considered more pharmacoresistant and can be used to differentiate the efficacy of various AEDs.[15]
-
Species Differences: While commonly performed in mice, the 6Hz model has also been adapted for rats.[6][9] It is important to note that seizure characteristics and drug responses may differ between species.[9][16]
-
Combination Studies: The 6Hz model is also a valuable tool for assessing the synergistic or additive effects of this compound when used in combination with other AEDs.[17][18][19]
-
Toxicity Assessment: It is recommended to perform a concurrent assessment of motor impairment (e.g., using the rotarod test) to determine the therapeutic index of this compound.[15][18]
By following these protocols and considering the outlined best practices, researchers can effectively evaluate the efficacy of this compound and other novel anticonvulsant compounds in the 6Hz seizure model.
References
- 1. This compound: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound for the prevention of partial onset seizures in epileptic adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Development of this compound for the treatment of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low potency and limited efficacy of antiepileptic drugs in the mouse 6 Hz corneal kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel antiepileptic drug this compound blocks behavioral and brain metabolic manifestations of seizure activity in the 6 Hz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergism-of-lacosamide-and-first-generation-and-novel-antiepileptic-drugs-in-the-6-Hz-seizure-model-in-mice [aesnet.org]
- 18. Synergism of this compound with established antiepileptic drugs in the 6-Hz seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Measuring Epileptiform Activity in Hippocampal Slices with Lacosamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and measuring epileptiform activity in acute hippocampal slices and summarize the effects of the anti-epileptic drug Lacosamide.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal activity.[1] In vitro models using brain slices are crucial for studying the mechanisms of epileptogenesis and for the preclinical evaluation of anti-epileptic drugs (AEDs).[1] Hippocampal slices are a well-established model as the hippocampus is a key structure involved in the generation and propagation of seizures.[2][3][4]
This document outlines protocols for inducing epileptiform activity in hippocampal slices using three common chemical convulsants: 4-Aminopyridine (4-AP), Low Magnesium (Low Mg²⁺), and Picrotoxin. It also details the application of this compound, an AED with a unique mechanism of action, to modulate this activity.
This compound is an anti-epileptic drug that selectively enhances the slow inactivation of voltage-gated sodium channels, which helps to reduce neuronal hyperexcitability and prevent seizures.[5] This mode of action differs from traditional AEDs that primarily target the fast inactivation of sodium channels.[5] Additionally, this compound has been shown to modulate the collapsin response mediator protein-2 (CRMP-2), which is involved in neuronal differentiation and axonal outgrowth.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound on epileptiform activity induced by various methods in hippocampal and cortical slices.
Table 1: Effect of this compound on 4-Aminopyridine (4-AP)-Induced Epileptiform Activity
| Parameter | This compound Concentration | Effect | Reference |
| Seizure-Like Event (SLE) Frequency | High Doses | Complete Blockade | [6] |
| Tonic Duration | EC₅₀: 41 µM | Reduction | [7] |
| Maximal Firing Frequency | EC₅₀: 71 µM | Reduction | [7] |
| SLE Frequency | Not specified | Robust Decrease | [6][8] |
| SLE Duration | Not specified | Small, not compelling | [6][8] |
| DC Shift Amplitude | Not specified | Small, not compelling | [6][8] |
Table 2: Effect of this compound on High Potassium-Induced Epileptiform Activity
| Parameter | This compound Concentration | Effect | Reference |
| Seizure-Like Event (SLE) Amplitude | 40 µM, 80 µM | Reduction | [9] |
| SLE Duration | 40 µM, 80 µM | Reduction | [9] |
| Number of Epileptiform Events | 40 µM, 80 µM | Reduction | [9] |
Experimental Protocols
Protocol 1: Induction of Epileptiform Activity with 4-Aminopyridine (4-AP)
This protocol describes the induction of seizure-like events (SLEs) using the potassium channel blocker 4-AP.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.5 KCl, 1 MgCl₂, 10 glucose, 1 CaCl₂, and 26 NaHCO₃, pH 7.4, bubbled with 95% O₂/5% CO₂.[10]
-
4-Aminopyridine (4-AP) stock solution (e.g., 10 mM in water).
-
This compound stock solution (e.g., 10 mM in water).
-
Acute hippocampal slices (300-400 µm thick).
-
Submerged recording chamber.
-
Electrophysiology recording setup (amplifier, digitizer, recording electrodes).
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from rodents according to standard laboratory procedures. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.[10]
-
Transfer to Recording Chamber: Transfer a slice to the submerged recording chamber perfused with aCSF at 32-34°C.
-
Baseline Recording: Record baseline neuronal activity for 10-20 minutes.
-
Induction of Epileptiform Activity: Perfuse the slice with aCSF containing 100 µM 4-AP.[6][8] Epileptiform activity, characterized by spontaneous seizure-like events, should appear within 20-45 minutes.[6][8][10]
-
This compound Application: Once stable epileptiform activity is established, co-perfuse with the desired concentration of this compound (e.g., 10-100 µM).
-
Data Acquisition: Record the changes in the frequency, duration, and amplitude of the seizure-like events for at least 20-30 minutes.
-
Washout: Perfuse the slice with aCSF to wash out the drugs and observe any recovery of activity.
Protocol 2: Induction of Epileptiform Activity with Low Magnesium (Low Mg²⁺)
This protocol utilizes a modified aCSF with reduced magnesium concentration to induce neuronal hyperexcitability.
Materials:
-
Standard aCSF (as in Protocol 1).
-
Low-magnesium aCSF (0 Mg²⁺ or reduced to 0.1-0.4 mM).[11][12]
-
This compound stock solution.
-
Acute hippocampal slices.
-
Recording setup.
Procedure:
-
Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.
-
Baseline Recording: Record baseline activity in standard aCSF.
-
Induction of Epileptiform Activity: Switch the perfusion to low-magnesium aCSF. Spontaneous epileptiform discharges will develop after 20-40 minutes.[11][12]
-
This compound Application: After establishing stable epileptiform activity, introduce this compound into the low-magnesium aCSF.
-
Data Acquisition: Monitor and record the effects of this compound on the induced activity.
-
Washout: Perfuse with standard aCSF to observe recovery.
Protocol 3: Induction of Epileptiform Activity with Picrotoxin
This protocol uses the GABA-A receptor antagonist picrotoxin to disinhibit neuronal circuits and induce epileptiform activity.
Materials:
-
Standard aCSF.
-
Picrotoxin stock solution (e.g., 10 mM in ethanol or DMSO).
-
This compound stock solution.
-
Acute hippocampal slices.
-
Recording setup.
Procedure:
-
Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.
-
Baseline Recording: Record baseline activity in standard aCSF.
-
Induction of Epileptiform Activity: Perfuse the slice with aCSF containing 50-100 µM picrotoxin.[2] Spontaneous epileptiform events typically originate in the CA3 region and propagate to CA1.[2]
-
This compound Application: Once a stable pattern of epileptiform activity is observed, add this compound to the picrotoxin-containing aCSF.
-
Data Acquisition: Record the changes in epileptiform discharges.
-
Washout: Perfuse with standard aCSF to wash out the drugs.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picrotoxin-induced epileptiform activity in hippocampus: role of endogenous versus synaptic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epileptiform activity induced by low Mg2+ in cultured rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective effects of the novel anticonvulsant this compound against 4-AP induced epileptiform activity in rat visual cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low extracellular magnesium induces epileptiform activity and spreading depression in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low magnesium epileptogenesis in the rat hippocampal slice: electrophysiological and pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Therapeutic Drug Monitoring: A UPLC-MS/MS Method for the Determination of Lacosamide and Its Metabolites
Abstract
Lacosamide, a third-generation antiepileptic drug, has demonstrated significant efficacy in the treatment of partial-onset seizures.[1][2][3] Therapeutic drug monitoring of this compound and its primary pharmacologically inactive metabolite, O-desmethyl-lacosamide (ODL), is crucial for optimizing dosage regimens and ensuring patient safety. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and ODL in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it highly suitable for high-throughput clinical laboratories.
Introduction
This compound is an antiepileptic drug used for the treatment of seizures.[4] It functions by selectively enhancing the slow inactivation of voltage-gated sodium channels, which leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[5] The primary metabolic pathway of this compound involves demethylation to O-desmethyl-lacosamide (ODL), a process mediated by cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP3A4.[4][6][7] While ODL is a major metabolite, it is considered pharmacologically inactive.[4] Monitoring the levels of both the parent drug and its metabolite can provide valuable insights into an individual's metabolic profile and potential drug-drug interactions.[1][2][3]
This application note describes a validated UPLC-MS/MS method for the simultaneous determination of this compound and ODL in plasma, offering high sensitivity, specificity, and a wide dynamic range.
Experimental Protocols
Materials and Reagents
-
This compound and O-desmethyl-lacosamide reference standards
-
Lamotrigine (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (Lamotrigine, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | As detailed in the table below |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The quantitative data for the UPLC-MS/MS analysis of this compound, O-desmethyl-lacosamide, and the internal standard are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 251.1 | 108.2 | 1.18 | 2 - 10,000 | 2 |
| O-desmethyl-lacosamide | 237.1 | 108.2 | 1.12 | 1 - 1,000 | 1 |
| Lamotrigine (IS) | 256.0 | 211.0 | 1.14 | - | - |
Data compiled from multiple sources demonstrating typical performance characteristics.[1][2][3]
Method Validation
The developed method was fully validated according to regulatory guidelines. The validation parameters assessed included linearity, accuracy, precision, selectivity, recovery, and matrix effect. The method demonstrated excellent linearity over the specified concentration ranges with correlation coefficients (r²) > 0.99. The intra- and inter-day precision and accuracy were within ±15%.[8][9]
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow of the UPLC-MS/MS method.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its major metabolite, O-desmethyl-lacosamide, in human plasma. The simple sample preparation and short analytical run time make this method ideal for therapeutic drug monitoring and pharmacokinetic studies, ultimately contributing to improved patient care and personalized medicine.
References
- 1. Development of a UPLC-MS/MS method for the determination of this compound and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC-MS/MS method for the determination of this compound and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 3. Development of a UPLC-MS/MS method for the determination of this compound and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetic and pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective quantification of this compound in human plasma using UPLC–MS/MS: Application to pharmacokinetic study in health… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Navigating Lacosamide Solubility in Aqueous Solutions for In-Vitro Assays: A Technical Support Guide
Researchers utilizing lacosamide in in-vitro settings often encounter challenges related to its aqueous solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and permeability.[1] Its aqueous solubility is pH-independent within the range of 1 to 7.5.[1][2]
Q2: I'm observing precipitation when preparing my this compound solution. What could be the cause and how can I resolve it?
Precipitation can occur due to several factors:
-
Concentration Exceeding Solubility Limit: Ensure the desired concentration does not exceed the solubility limits provided in the table below.
-
Low Temperature: this compound solubility is temperature-dependent, with higher temperatures favoring solubility.[3] Gently warming the solution may help dissolve the compound.
-
Improper Dissolution Technique: When diluting a stock solution, add the stock slowly to the aqueous buffer while vortexing to prevent localized high concentrations that can lead to precipitation.[4]
Q3: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions of this compound.[5][6][7]
Q4: What is the recommended storage condition and stability for this compound stock solutions?
This compound stock solutions in DMSO can be stored at -20°C for extended periods.[5] However, it is recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day.[8]
Q5: Can the organic solvent in my stock solution affect my in-vitro assay?
Yes, high concentrations of organic solvents like DMSO can have physiological effects on cells.[6] It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is insignificant (typically ≤0.1%).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudy solution or visible precipitate after adding this compound to aqueous buffer. | The concentration of this compound exceeds its solubility in the specific buffer at the current temperature. | 1. Verify Concentration: Double-check your calculations to ensure you are not exceeding the solubility limit (see Table 1). 2. Gentle Warming: Warm the solution to 37°C to increase solubility. 3. pH Adjustment: Although this compound's solubility is largely pH-independent, ensure the buffer pH is within the 1.0 - 7.5 range.[1] 4. Sonication: Use a sonicator bath to aid in the dissolution of the powder. |
| Precipitation occurs after diluting a concentrated stock solution into an aqueous medium. | The rapid change in solvent polarity upon dilution causes the compound to crash out of solution. | 1. Slow Addition: Add the stock solution drop-wise into the vortexing aqueous buffer. This allows for gradual mixing and prevents localized supersaturation. 2. Pre-warm Buffer: Use a pre-warmed aqueous buffer (e.g., 37°C) for dilution.[4] |
| Inconsistent or unexpected results in cell-based assays. | The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing cellular stress or toxicity. | 1. Calculate Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your assay. Aim for a final concentration of ≤0.1%. 2. Solvent Control: Include a vehicle control in your experiment (culture medium with the same final concentration of the organic solvent without this compound) to account for any solvent-induced effects. |
| Difficulty dissolving this compound powder directly in an aqueous buffer. | The dissolution rate of the crystalline powder in an aqueous medium can be slow. | 1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol first, and then dilute it into the aqueous buffer. 2. Increase Agitation: Use a magnetic stirrer or vortexer to enhance the dissolution process. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Media | Temperature | Solubility (mg/mL) | Reference |
| Water | 37°C | 0.80 | [9] |
| 0.1N HCl | 37°C | 0.80 | [9] |
| pH 3.0 Phosphate Buffer | 37°C | 0.80 | [9] |
| pH 4.5 Acetate Buffer | 37°C | 0.80 | [9] |
| pH 6.8 Phosphate Buffer | 37°C | 0.80 | [9] |
| pH 7.5 Phosphate Buffer | 37°C | 0.80 | [9] |
| Phosphate-Buffered Saline (PBS), pH 7.5 | 25°C | 20.1 | [10] |
| Ethanol | Not Specified | ~20 | [6] |
| DMSO | Not Specified | ~20 | [6] |
| Dimethyl Formamide | Not Specified | ~20 | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium or physiological buffer to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.1%.
-
Application: Use the freshly prepared working solution for your in-vitro assay immediately.
Visualizations
Caption: Workflow for preparing this compound solutions for in-vitro experiments.
References
- 1. The investigational anticonvulsant this compound selectively enhances slow inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Optimizing Lacosamide concentration to minimize off-target effects in neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lacosamide in neuronal cultures. Our goal is to help you optimize this compound concentrations to achieve desired therapeutic effects while minimizing potential off-target impacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily works by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3][4] This is distinct from many older anti-epileptic drugs (AEDs) that target the fast inactivation of these channels.[2][5] By stabilizing the slow inactivated state of VGSCs, this compound reduces repetitive neuronal firing, particularly in hyperexcitable neurons, without significantly affecting normal neuronal activity.[2][4]
Q2: What are the potential off-target effects of this compound in neuronal cultures?
A2: In preclinical studies, this compound has shown a favorable safety profile with minimal off-target effects.[6] Unlike some AEDs, it does not appear to increase neuronal apoptosis.[7][8] One area of ongoing investigation is its interaction with Collapsin Response Mediator Protein 2 (CRMP-2), which is involved in neuronal differentiation and axonal outgrowth.[2][4] While this interaction is noted, its clinical significance in relation to off-target effects is still being fully elucidated.[2] At very high concentrations, off-target effects on cardiac sodium channels have been observed, but these concentrations are generally well above the therapeutic range used in in-vitro studies.[9]
Q3: What is a typical effective concentration range for this compound in in-vitro seizure models?
A3: Effective concentrations of this compound in in-vitro models of seizure-like activity typically range from 10 µM to 100 µM.[10] For instance, a concentration of 100 µmol/L has been shown to markedly reduce the rate of spontaneous inhibitory and excitatory postsynaptic currents in neuronal monolayers.[10] In other studies, concentrations around 30 µM to 300 µM have been used to attenuate KCl-induced neuronal excitability in SH-SY5Y cells.[11] The optimal concentration will depend on the specific neuronal culture system and the experimental endpoint.
Q4: Can this compound be used in combination with other anti-epileptic drugs in culture?
A4: Yes, however, caution is advised when co-administering this compound with other VGSC-blocking AEDs. Neurotoxic effects such as dizziness and drowsiness have been reported in clinical settings, suggesting a potential pharmacodynamic interaction.[12] Researchers should consider potential synergistic effects on sodium channel blockade and may need to adjust concentrations accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of neuronal cell death observed after this compound treatment. | This compound concentration is too high, leading to neurotoxicity. | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture type. Studies have shown that this compound does not increase apoptosis at therapeutic concentrations.[7][8] |
| No discernible effect on neuronal hyperexcitability. | This compound concentration is too low. | Gradually increase the this compound concentration in your experiments. Effective concentrations in vitro are typically in the 10 µM to 100 µM range.[10] Ensure the drug is being properly dissolved and applied to the culture. |
| The model of neuronal hyperexcitability is not sensitive to this compound's mechanism of action. | This compound selectively enhances slow inactivation of VGSCs.[1][3] Models that rely on mechanisms other than sodium channel-dependent repetitive firing may not respond to this compound. Consider using a positive control, such as another VGSC-blocking AED, to validate your experimental setup. | |
| Variability in experimental results between batches of neuronal cultures. | Inconsistent culture health or density. | Standardize your cell plating density and ensure cultures are healthy and mature before beginning experiments. Minor variations in culture conditions can significantly impact neuronal excitability and drug response. |
| Differences in drug preparation or application. | Prepare fresh this compound solutions for each experiment. Ensure consistent timing and method of application to the cultures. |
Data Presentation
Table 1: Effective Concentrations of this compound in In-Vitro Neuronal Models
| Model System | Effective Concentration Range | Observed Effect | Reference |
| Neuronal cellular monolayer | 100 µmol/L | Marked reduction in spontaneous inhibitory and excitatory postsynaptic currents. | [10] |
| Cultured neocortical cells | Concentration-dependent | Decrease in the frequency of spontaneous action potentials and spikes-per-burst frequency. | [10] |
| Neocortical brain slices (neonatal and adult mice) | Concentration-dependent | Reduction of epileptiform activity induced by 4-aminopyridine. | [7] |
| Differentiated SH-SY5Y human neuroblastoma cells | 30 µM - 300 µM | Attenuation of KCl-induced changes in intracellular calcium levels. | [11] |
| Rodent brain slices | EC50 of ~40 µmol/L for clonic seizures and ~70 µmol/L for tonic seizures | Inhibition of ictal-like events. | [10] |
Experimental Protocols
Protocol 1: Induction of Seizure-Like Activity in Neocortical Brain Slices
This protocol is adapted from studies investigating the effects of this compound on epileptiform activity.[7]
-
Slice Preparation:
-
Anesthetize neonatal (P8-11) or adult (1-1.6 months old) C57BL/6J mice.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the neocortex using a vibratome.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.
-
-
Induction of Seizure-Like Activity:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Induce seizure-like activity by perfusing with aCSF containing a pro-convulsant agent, such as 4-aminopyridine (4-AP).
-
-
This compound Application:
-
After establishing a stable baseline of epileptiform activity, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Record neuronal activity for a sufficient duration to observe the drug's effect.
-
-
Data Analysis:
-
Measure the frequency, amplitude, and duration of epileptiform events before and after this compound application.
-
Protocol 2: Assessment of Neuronal Excitability in SH-SY5Y Cells
This protocol is based on methodologies used to evaluate the effects of this compound on intracellular calcium dynamics.[11]
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media.
-
Differentiate the cells to a neuronal phenotype using a suitable protocol (e.g., treatment with retinoic acid).
-
-
Induction of Neuronal Excitability:
-
Induce neuronal excitability by applying a high concentration of potassium chloride (e.g., 50 mM KCl) to the cell culture medium.
-
-
This compound Treatment:
-
Pre-incubate the differentiated cells with the desired concentration of this compound (e.g., 300 µM) for a specified period before inducing excitability.
-
-
Measurement of Intracellular Calcium:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure changes in intracellular calcium levels using fluorescence calcium imaging.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to baseline to determine the effect of this compound on KCl-induced calcium elevation.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on seizure-like activity in brain slices.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Current understanding of the mechanism of action of the antiepileptic drug this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound decreases neonatal seizures without increasing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Concomitant Effect of the Antiepileptic Drug this compound and rTMS on an SH-SY5Y Model of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound neurotoxicity associated with concomitant use of sodium channel-blocking antiepileptic drugs: a pharmacodynamic interaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Lacosamide Efficacy in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in Lacosamide efficacy observed across different preclinical models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound has a dual mechanism of action. Its primary mechanism involves the selective enhancement of the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes and reduce repetitive neuronal firing without affecting physiological neuronal activity.[1][2][3][4][5] Additionally, this compound has been shown to bind to the collapsin-response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth, although the precise contribution of this interaction to its anticonvulsant and analgesic effects is still under investigation.[1][4][5][6][7]
Q2: Why do I see significant anticonvulsant effects in the Maximal Electroshock (MES) test but not in the subcutaneous Pentylenetetrazol (scPTZ) seizure model?
This is a known and expected finding for this compound. Its efficacy profile is similar to other drugs that target voltage-gated sodium channels, like phenytoin and carbamazepine.[8] These drugs are typically effective in the MES model, which is a model of generalized tonic-clonic seizures, but show little to no efficacy against clonic seizures induced by subcutaneous administration of chemoconvulsants like pentylenetetrazol (PTZ), bicuculline, and picrotoxin.[8][9][10] However, it's noteworthy that this compound does increase the seizure threshold in the intravenous PTZ test, suggesting it may not be pro-convulsant at higher doses.[9][10]
Q3: Is this compound effective in models of drug-resistant epilepsy?
This compound has shown efficacy in several preclinical models that are considered to represent treatment-resistant epilepsy. For instance, it is effective in the 6 Hz model of psychomotor seizures and in the rat hippocampal kindling model of partial seizures, both of which are used to evaluate potential treatments for drug-resistant epilepsy.[8][9][10] Clinical studies in humans have also demonstrated its effectiveness as an adjunctive therapy for patients with refractory partial-onset seizures.[2][5]
Q4: Are there known species or strain differences that could affect this compound's efficacy in my experiments?
While the provided search results do not detail specific strain differences, it is a well-established principle in pharmacology that the genetic background of animal strains can influence drug metabolism and efficacy. Furthermore, anatomical, physiological, and biochemical differences in the gastrointestinal tracts of different animal species can lead to significant variations in drug absorption after oral administration.[11] It is crucial to maintain consistency in the animal model (species, strain, age, and sex) throughout a study to minimize variability.
Q5: What are the common adverse effects of this compound observed in preclinical studies?
In preclinical safety and toxicology studies conducted in mice, rats, rabbits, and dogs, this compound was generally well-tolerated.[1][7] The most commonly observed adverse events were reversible and primarily consisted of exaggerated pharmacodynamic effects on the central nervous system (CNS), such as dizziness, ataxia, and drowsiness.[1][6] No genotoxic or carcinogenic effects have been observed in vivo.[1][7]
Troubleshooting Guide
Issue: High variability in seizure threshold or latency in response to this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent dosing and administration route (e.g., intraperitoneal, oral gavage). Verify the stability and solubility of the this compound solution. |
| Animal Model Variability | Use a consistent species, strain, age, and sex of animals for all experiments. Acclimatize animals to the experimental environment to reduce stress-induced variability. |
| Experimental Protocol Drift | Strictly adhere to the standardized experimental protocol. Ensure all personnel are trained and follow the same procedures for seizure induction and scoring. |
| Pharmacokinetic Variability | Consider potential differences in drug absorption and metabolism. For oral administration, fasting status can influence absorption.[11] |
Issue: this compound shows lower than expected efficacy in a neuropathic pain model.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Pain Model | This compound has shown efficacy in various neuropathic and inflammatory pain models, but the degree of efficacy can vary.[1][12][13] Ensure the chosen model is appropriate for the type of pain being investigated. |
| Suboptimal Dosing | The effective dose of this compound can vary between different pain models.[14] Conduct a dose-response study to determine the optimal dose for your specific model. |
| Timing of Administration | The timing of this compound administration relative to the pain stimulus or measurement can be critical. Optimize the treatment window based on the pharmacokinetic profile of this compound in the chosen species. |
| Sex Differences | Some studies have reported sex-dependent differences in the analgesic effects of this compound, with a stronger effect observed in female rats in an infraorbital nerve injury model.[13][14] Consider including both sexes in your study design. |
Data Presentation
Table 1: Anticonvulsant Efficacy of this compound in Rodent Models
| Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 4.5 | [9][10] |
| Maximal Electroshock (MES) | Rat | Oral (p.o.) | 3.9 | [9][10] |
| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | Not specified, but effective | [9][10] |
| Subcutaneous PTZ (clonic seizures) | Mouse & Rat | Not specified | Inactive | [9][10][15] |
| Intravenous PTZ (seizure threshold) | Not specified | Intravenous (i.v.) | Effective (elevates threshold) | [9][10] |
| Sound-induced seizures (Frings mouse) | Mouse | Not specified | Effective | [9][10] |
| Hippocampal Kindling | Rat | Not specified | Effective | [8][9] |
| Homocysteine-induced seizures | Mouse | Not specified | Full efficacy | [9][10] |
| NMDA-induced seizures | Mouse | Not specified | Inhibits seizures | [9][10] |
Table 2: Analgesic Efficacy of this compound in Rodent Models
| Model | Species | Effect | Effective Dose (mg/kg) | Reference |
| Spinal Cord Injury (mechanical & cold allodynia) | Rat | Dose-dependently alleviated allodynia | 10-20 | [13][14] |
| Infraorbital Nerve Injury (mechanical hypersensitivity) | Rat | Reduced hypersensitivity (stronger effect in females) | Starting at 15 | [14] |
| Carrageenan-induced Inflammatory Pain | Rat | Attenuated mechanical and thermal hyperalgesia | Dose-dependent | [12] |
| Freund's Adjuvant-induced Arthritis | Rat | Attenuated mechanical hyperalgesia | Dose-dependent | [12] |
| Formalin Test | Mouse | Attenuated licking response | Dose-dependent | [12] |
Experimental Protocols
Maximal Electroshock (MES) Test
-
Animals: Mice or rats.
-
Apparatus: A constant current stimulator with corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control at a predetermined time before the test.
-
Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the protection against the tonic hindlimb extension.
-
-
Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from the seizure endpoint.
Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Animals: Mice or rats.
-
Procedure:
-
Administer this compound or vehicle control at a predetermined time before PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., 85 mg/kg in mice) subcutaneously in the scruff of the neck.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The endpoint is the protection against clonic seizures.
-
-
Data Analysis: Determine the percentage of animals protected from clonic seizures at different doses of this compound.
Kindling Model (e.g., Hippocampal Kindling)
-
Animals: Typically rats.
-
Procedure:
-
Surgically implant an electrode into the desired brain region (e.g., hippocampus or amygdala).
-
After a recovery period, apply a brief, low-intensity electrical stimulus daily.
-
Monitor and score the behavioral and electrographic seizure activity. With repeated stimulation, the seizure severity and duration will progressively increase (kindling).
-
Once the animals are fully kindled (i.e., exhibit stable, generalized seizures), administer this compound or vehicle control before the daily stimulation.
-
Observe the effect of the drug on seizure severity, duration, and afterdischarge duration.
-
-
Data Analysis: Compare seizure parameters between the drug-treated and vehicle-treated groups.
Visualizations
References
- 1. This compound: A Review of Preclinical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. This compound as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound?Uses,Pharmacodynamics,Mechanism of action,Side effects_Chemicalbook [chemicalbook.com]
- 7. This compound: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current understanding of the mechanism of action of the antiepileptic drug this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. This compound, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound displays potent antinociceptive effects in animal models for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a new anti-epileptic, alleviates neuropathic pain-like behaviors in rat models of spinal cord or trigeminal nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Strategies to mitigate potential pro-convulsant effects of Lacosamide at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Lacosamide, particularly at high concentrations where potential pro-convulsant or neurotoxic effects may be a concern.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it differ from other sodium channel blockers?
A1: this compound's primary mechanism of action is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3] This is distinct from many traditional antiepileptic drugs (AEDs), such as carbamazepine and phenytoin, which primarily affect the fast inactivation of these channels.[4] By stabilizing the slow inactivated state, this compound can dampen neuronal hyperexcitability.[1] Additionally, this compound has been shown to interact with and modulate the function of collapsin response mediator protein 2 (CRMP2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth.[2][3] This dual mode of action may contribute to its overall efficacy and side-effect profile.
Q2: Is there evidence of pro-convulsant effects of this compound at high doses?
A2: While this compound is an effective anticonvulsant at therapeutic doses, some preclinical studies have explored its effects at higher concentrations. One study noted that in the intravenous pentylenetetrazol (i.v. PTZ) seizure test, this compound elevated the seizure threshold even at toxic doses, suggesting it is unlikely to be pro-convulsant at high doses.[5] However, another study in PTZ-kindled rats found that while a 10 mg/kg dose of this compound decreased the maximal severity of seizures, it also led to a non-significant increase in the number of seizures. This suggests a complex, dose- and model-dependent effect. In cases of overdose, seizures have been reported as a symptom of toxicity.
Q3: What are the potential off-target effects of high-dose this compound that could contribute to neurotoxicity?
A3: High concentrations of this compound may lead to neurotoxic effects that could be linked to several factors. Preclinical studies suggest that high-dose this compound can be associated with oxidative stress and mitochondrial dysfunction. Specifically, it has been shown to affect the activity of mitochondrial respiratory chain complexes and markers of oxidative stress like superoxide dismutase (SOD) and catalase (CAT).[6][7] Additionally, its interaction with CRMP2, a protein involved in cytoskeletal dynamics, could be altered at high concentrations, potentially impacting neuronal structure and function.
Q4: What are the reported adverse events in clinical use that might be relevant to high-dose experimental studies?
A4: In clinical settings, the most common dose-related adverse events associated with this compound are dizziness, headache, nausea, and diplopia.[8] Higher doses are associated with a greater incidence of these effects. More serious, though less common, adverse events include cardiac conduction abnormalities, such as PR interval prolongation. These clinical findings underscore the importance of careful dose-response studies in a research context.
Troubleshooting Guides
In Vivo Studies
Q: In my rodent model (e.g., MES or PTZ test), I'm observing unexpected motor impairment or adverse behaviors at high doses of this compound, complicating the interpretation of anticonvulsant vs. pro-convulsant effects. What can I do?
A: This is a common challenge when working with high doses of CNS-active compounds. Here are some strategies to consider:
-
Conduct a Dose-Response Curve for Neurotoxicity: Before assessing pro-convulsant activity, establish a clear dose-response relationship for motor impairment using a test like the rotorod assay. This will help you identify a maximum tolerated dose (MTD) in your specific animal model and strain.
-
Pharmacokinetic Analysis: Ensure that the high doses are not leading to unexpectedly high and sustained plasma and brain concentrations. Consider collecting satellite samples for pharmacokinetic analysis to correlate exposure levels with observed effects.
-
Adjust Concomitant Medications: If your experimental design includes co-administration with other AEDs, be aware of potential pharmacodynamic interactions. Combining high-dose this compound with other sodium channel blockers can increase neurotoxicity.[9] Consider reducing the dose of the concomitant sodium channel blocker.[10]
-
Consider a Different Seizure Model: If the motor effects are interfering with the endpoint of one model (e.g., tonic hindlimb extension in the MES test), consider a model with a different primary endpoint, such as the 6Hz psychomotor seizure test, which may be less sensitive to general motor impairment.
In Vitro Electrophysiology
Q: I'm using an in vitro seizure model (e.g., 4-aminopyridine in hippocampal slices) and high concentrations of this compound are causing paradoxical hyperexcitability or not suppressing epileptiform activity as expected. How can I troubleshoot this?
A: This could be indicative of a pro-convulsant effect at the network level or other confounding factors.
-
Confirm Drug Concentration and Stability: Verify the concentration and stability of your this compound stock solution. Ensure that the drug is fully dissolved and that the final concentration in your recording chamber is accurate.
-
Evaluate Baseline Slice Health: Ensure your slices are healthy and exhibit stable baseline activity before drug application. An overly excited or unhealthy slice preparation may respond unpredictably to high concentrations of channel modulators.
-
Investigate Effects on Inhibitory Interneurons: While this compound's primary effect is on excitatory neurons via sodium channels, high concentrations could have off-target effects on inhibitory interneurons, potentially leading to disinhibition of the network. You can investigate this by recording from interneurons specifically.
-
Consider a Neuroprotective Co-application: High concentrations of pro-convulsants can induce oxidative stress.[11] You could experimentally test the co-application of an antioxidant, such as N-acetylcysteine or a more specific neuroprotective agent, to see if this mitigates the paradoxical excitability.
-
Washout and Reapplication: Perform a thorough washout of the drug to see if the hyperexcitability is reversible. This can help confirm that the effect is directly due to the compound.
Data Presentation
Table 1: Effects of this compound on Oxidative Stress and Mitochondrial Complex Activity in a PTZ-Kindling Model
| Parameter | Control | PTZ-Kindled | PTZ + this compound (20 mg/kg) | PTZ + this compound (30 mg/kg) | PTZ + this compound (40 mg/kg) |
| Free Radicals (relative units) | Low | Increased | Reduced | Reduced | Reduced |
| SOD Activity (U/mg protein) | Baseline | Decreased | Increased | Increased | Increased |
| CAT Activity (U/mg protein) | Baseline | Increased | No significant change | No significant change | Increased |
| Mitochondrial Complex I-III Activity | Baseline | Decreased | No significant change | Improved | Improved |
| Mitochondrial Complex II Activity | Baseline | Decreased | No significant change | Improved | No significant change |
Data summarized from a preclinical study investigating the neuroprotective effects of this compound.[6][7]
Table 2: Dose-Dependent Adverse Events of this compound in Clinical Trials
| Adverse Event | Placebo (%) | This compound 200 mg/day (%) | This compound 400 mg/day (%) | This compound 600 mg/day (%) |
| Dizziness | 8 | 16 | 30 | 53 |
| Nausea | 4 | 7 | 11 | 17 |
| Diplopia (Double Vision) | 2 | 4 | 6 | 10 |
| Discontinuation due to Adverse Event | 5 | 8 | 17 | 29 |
Data adapted from pooled analyses of adjunctive therapy clinical trials.[12]
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures. Potential pro-convulsant effects can be inferred if the seizure threshold is lowered.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Weigh each animal for accurate dosing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). The time between administration and the MES test should be based on the drug's known pharmacokinetic profile to coincide with peak brain concentration.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver an alternating current electrical stimulus. Typical parameters are:
-
Mice: 50 mA, 60 Hz for 0.2 seconds
-
Rats: 150 mA, 60 Hz for 0.2 seconds
-
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds. The absence of this tonic extension is considered protection.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of animals. To assess pro-convulsant effects, a threshold version of the test (Maximal Electroshock Seizure Threshold, MEST) can be used where the current intensity is varied to determine the threshold for inducing a seizure. A lowering of this threshold by the drug would indicate a pro-convulsant effect.
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the effect of a compound on the threshold for clonic seizures induced by the GABA-A antagonist, PTZ. This model is often used to identify drugs effective against absence and myoclonic seizures.
Materials:
-
Mice or rats
-
This compound and vehicle control
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous administration in mice)
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Preparation and Grouping: Acclimatize and weigh the animals. Randomly assign them to treatment groups (vehicle, different doses of this compound, positive control like diazepam).
-
Drug Administration: Administer this compound or vehicle at a predetermined time before PTZ injection (e.g., 30 minutes for i.p., 60 minutes for oral).
-
PTZ Induction: Administer PTZ subcutaneously (s.c.) to induce seizures.
-
Observation: Immediately place each animal in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to measure include:
-
Latency to first seizure: Time from PTZ injection to the first clonic seizure.
-
Seizure Severity: Score the seizures using a standardized scale (e.g., Racine scale).
-
Presence of tonic-clonic seizures.
-
-
Data Analysis: Analyze the data for significant increases in seizure latency or decreases in seizure severity in the this compound-treated groups compared to the vehicle group. To test for pro-convulsant effects, a sub-threshold dose of PTZ can be used, and an increase in seizure incidence or severity with the test compound would suggest a pro-convulsant effect.
Protocol 3: In Vitro Seizure Model in Hippocampal Slices
Objective: To investigate the effects of high-dose this compound on neuronal network excitability in an in vitro model of epileptiform activity.
Materials:
-
Hippocampal brain slices from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Pro-convulsant agent: 4-Aminopyridine (4-AP).
-
Multi-electrode array (MEA) or standard patch-clamp setup.
-
This compound stock solution.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with aCSF containing a pro-convulsant, such as 100 µM 4-AP, to induce spontaneous seizure-like events (SLEs).[13][14]
-
Baseline Recording: Once stable epileptiform activity is established, record baseline activity for 10-20 minutes. This activity will be characterized by recurrent, synchronized bursts of neuronal firing.
-
This compound Application: Perfuse the slice with aCSF containing 4-AP and the desired high concentration of this compound. Record for at least 20-30 minutes to observe the effects on the frequency, duration, and amplitude of the SLEs.
-
Washout: Perfuse the slice with the 4-AP solution without this compound to determine if the effects are reversible.
-
Data Analysis: Analyze the electrophysiological recordings to quantify changes in the parameters of the SLEs. A paradoxical increase in the frequency or duration of SLEs at high this compound concentrations could be interpreted as a pro-convulsant effect at the network level.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for assessing pro-convulsant effects.
Caption: Logic for experimental mitigation strategies.
References
- 1. This compound: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Preclinical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound at therapeutic concentrations induces histone hyperacetylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 14. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Improving the synthesis process of Lacosamide for higher purity and yield
Welcome to the technical support center for the synthesis of Lacosamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity and yield of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of chiral impurity in this compound synthesis?
A1: A primary cause of chiral impurity is partial racemization during the synthesis, particularly of the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide.[1] This can be attributed to the use of strongly alkaline reagents, which can lead to localized high concentrations of base, promoting racemization.[1] Chiral purity of some batches has been reported to be as low as 92-96% due to this issue.[1]
Q2: What are the major process-related impurities I should be aware of?
A2: Besides the (S)-enantiomer, several other process-related impurities can arise during the synthesis of this compound. These include:
-
(R)-N-Benzyl-2-acetamido-3-hydroxypropanamide: Results from incomplete O-methylation.
-
(R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide: Forms when excess acetic anhydride is used during acetylation, leading to the acetylation of the hydroxyl group.
-
(R)-2-amino-N-benzyl-3-methoxypropionamide: An impurity resulting from an incomplete acetylation reaction.
-
Residual Dimethyl Sulfate: A hazardous reagent that needs to be carefully removed.
Q3: Are there alternatives to using expensive or hazardous reagents like methyl iodide and silver oxide?
A3: Yes, modern synthetic routes have moved away from hazardous and costly reagents. For the O-methylation step, dimethyl sulfate with a suitable base like sodium hydroxide is a more common and industrially viable alternative to methyl iodide and silver oxide. However, it is crucial to control the reaction conditions to avoid side reactions and ensure complete conversion.
Q4: How can I improve the chiral purity of my final product?
A4: A key strategy is to improve the chiral purity of the intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide. One effective method is the formation of a phosphate salt of this intermediate.[1][2][3] This process has been shown to enhance the chiral purity from around 94% to over 99%.[1][2] Subsequent acetylation of the purified phosphate salt yields this compound with high chemical and chiral purity.[1][2] Recrystallization of the final product from a suitable solvent like ethyl acetate can also significantly improve chiral purity.[4]
Troubleshooting Guides
Problem 1: Low Chiral Purity of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial racemization of the (R)-2-amino-N-benzyl-3-methoxypropionamide intermediate. [1] | Form a phosphate salt of the intermediate using phosphoric acid. Isolate the crystalline salt and then proceed with the acetylation step.[1][2] | Enhancement of chiral purity of the intermediate to >99%, leading to a final product with high chiral purity.[1][2] |
| Use of strong bases in the O-methylation step. [1] | Ensure slow and controlled addition of the base to avoid localized high concentrations. Maintain a low reaction temperature. | Minimized racemization and improved chiral purity. |
| Inadequate purification of the final product. | Perform recrystallization of the crude this compound from ethyl acetate.[4] Repeat the crystallization if necessary. | Increased chiral purity of the final product to >99.5%.[4] |
Problem 2: Presence of (R)-N-Benzyl-2-acetamido-3-hydroxypropanamide Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete O-methylation reaction. | Ensure the use of a sufficient molar equivalent of the methylating agent (e.g., dimethyl sulfate) and base (e.g., sodium hydroxide). | Complete conversion to the desired O-methylated product, reducing the presence of the hydroxy impurity. |
| Suboptimal reaction conditions for O-methylation. | Optimize the reaction temperature and time. Monitor the reaction progress using a suitable analytical technique like HPLC. | Drive the reaction to completion and minimize the formation of the impurity. |
Problem 3: Presence of (R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess acetic anhydride used in the acetylation step. | Use a controlled amount of acetic anhydride, typically around 1.05 molar equivalents with respect to the starting amine. | Minimize the acetylation of the hydroxyl group, thereby preventing the formation of the acetoxy impurity. |
| Reaction temperature is too high during acetylation. | Maintain a low and controlled temperature (e.g., 0-5 °C) during the addition of acetic anhydride. | Reduced rate of the side reaction leading to the formation of the acetoxy impurity. |
Data Presentation
Table 1: Comparison of Different Acids for Salt Formation with (R)-2-amino-N-benzyl-3-methoxypropionamide to Improve Purity
| Acid | Solvent | Chemical Purity of Salt (%) | Chiral Purity of Salt (%) |
| (-)-Dibenzoyl-L-tartaric acid | Acetonitrile | >99 | ~93 |
| (+)-Dibenzoyl-D-tartaric acid | Acetonitrile | >99 | >99 |
| Phosphoric acid | Acetonitrile | >99 | 99 |
| Phosphoric acid | Dichloromethane | >99 | 99 |
| Phosphoric acid | Isopropanol | 98 | 97 |
| Phosphoric acid | Tetrahydrofuran | >99 | 99 |
| Initial purity of the intermediate: Chemical purity = 97%, Chiral purity = 93-94%.[1][2] |
Table 2: Typical Yield and Purity Data for Improved this compound Synthesis
| Synthesis Step | Reagents/Conditions | Yield (%) | Purity (%) | Chiral Purity (%) |
| O-methylation of N-Boc-D-serine | Dimethyl sulfate, NaOH, Toluene | ~100 (crude) | - | - |
| Benzylamide formation | Isobutyl chloroformate, N-methylmorpholine, Benzylamine | - | - | - |
| N-deprotection | - | - | 98 | 94 |
| Salt formation of intermediate | Phosphoric acid, Acetonitrile | - | >99 | >99 |
| N-acetylation | Acetic anhydride, Sodium bicarbonate | - | 100 | 99.93 |
| Overall | - | 62.84 | 100 | 99.93 |
| Data compiled from an improved synthesis process.[1][2] |
Experimental Protocols
Protocol 1: Preparation of (R)-2-N-Boc-amino-3-methoxypropanoic Acid
-
Suspend N-Boc-D-serine and tetrabutylammonium bromide in toluene and cool the mixture to 0-10 °C.[1]
-
Add 20 wt% aqueous NaOH at 0-10 °C and stir for 30 minutes.[1]
-
Add dimethyl sulfate and 50 wt% aqueous NaOH at -5 to 5 °C.[1]
-
Stir the mixture for 12 hours.[1]
-
Add water and acidify the aqueous layer to a pH of <3.5 with 50 wt% citric acid.[1]
-
Extract the product with dichloromethane.[1]
-
Evaporate the combined organic extracts to obtain the crude product.[1]
Protocol 2: Chiral Purity Enhancement of (R)-2-amino-N-benzyl-3-methoxypropionamide via Phosphate Salt Formation
-
Dissolve the crude (R)-2-amino-N-benzyl-3-methoxypropionamide intermediate in a suitable solvent such as acetonitrile.[1]
-
Add one equivalent of phosphoric acid and stir the mixture for 2 hours at 25 °C.[1]
-
Collect the resulting crystalline phosphate salt by filtration.
-
The isolated salt can then be used directly in the subsequent acetylation step.
Protocol 3: Synthesis of this compound from the Purified Phosphate Salt
-
Suspend the phosphate salt of (R)-2-amino-N-benzyl-3-methoxypropionamide in a biphasic solvent system of dichloromethane and water (e.g., 8:2 v/v).[1]
-
Add sodium bicarbonate to the suspension.
-
Add acetic anhydride at room temperature and stir until the reaction is complete.
-
Separate the organic layer, wash with water, and evaporate the solvent to obtain this compound of high chemical and chiral purity.[1]
Visualizations
Caption: Improved synthesis workflow for this compound.
Caption: Troubleshooting logic for low chiral purity.
References
Overcoming challenges in intravenous administration of Lacosamide in research settings
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the intravenous (IV) administration of Lacosamide in a research setting. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and safe experimentation.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the preparation and administration of intravenous this compound in research experiments.
| Question | Answer |
| Formulation & Stability | |
| Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do? | A: Immediately discard the solution. Precipitation can occur due to several factors: • Supersaturation: this compound has a finite solubility which is dependent on the solvent, pH, and temperature. Ensure you are not exceeding its solubility limit in your chosen vehicle.[1][2] • Temperature: Lower temperatures can decrease this compound's solubility.[2] Try preparing the solution at room temperature and ensure storage conditions are appropriate. • pH: The pH of your solution can affect solubility. While this compound is soluble across a range of pH values, extreme shifts could potentially cause precipitation.[3] • Incompatibility: If co-administering with other drugs, there may be a chemical incompatibility.[4] It is crucial to verify compatibility before mixing. |
| Q2: What are the recommended solvents and diluents for preparing IV this compound for research? | A: For preclinical research, this compound can be dissolved in organic solvents like ethanol, DMSO, and dimethyl formamide to create a stock solution.[1] This stock solution should then be further diluted into aqueous buffers or isotonic saline for administration.[1] Commercially available sterile solutions for IV infusion are typically diluted with 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection.[4][5][6] |
| Q3: For how long is a diluted this compound IV solution stable? | A: Diluted solutions of this compound for intravenous administration should not be stored for more than 4 hours at room temperature.[4] It is recommended to prepare fresh solutions for each experiment to ensure potency and sterility. |
| Administration in Animal Models | |
| Q4: I'm observing cardiac irregularities (e.g., changes in ECG) in my animal model after IV this compound administration. What could be the cause and what should I do? | A: this compound can cause dose-dependent prolongation of the PR interval and other ECG changes.[7] This is related to its mechanism of action on sodium channels in the heart.[7] To mitigate this: • Reduce the infusion rate: A slower infusion may lessen the acute cardiac effects. • Lower the dose: If therapeutically viable, consider reducing the dose. • Monitor closely: Continuous ECG monitoring is recommended, especially at higher doses. • Consider drug interactions: Co-administration with other drugs that affect cardiac conduction can exacerbate these effects. |
| Q5: What are the typical intravenous dosages of this compound used in rodent models? | A: The effective dose of this compound in rodent models can vary depending on the specific model and desired effect. Doses in rats have ranged from 3 mg/kg to 50 mg/kg in studies of status epilepticus.[8] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental paradigm. |
| Q6: My animals are exhibiting signs of central nervous system (CNS) side effects like ataxia or sedation. How can I manage this? | A: CNS side effects such as dizziness and ataxia are known potential adverse effects of this compound.[4] If these are observed: • Confirm the dose: Double-check your calculations to ensure the correct dose was administered. • Reduce the dose: A lower dose may still be effective without causing significant motor impairment. • Observe for tolerance: In some cases, tolerance to these side effects may develop with repeated administration. |
| Mechanism of Action | |
| Q7: What is the primary mechanism of action of this compound? | A: this compound selectively enhances the slow inactivation of voltage-gated sodium channels.[9][10] This results in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing without affecting fast inactivation.[10][11] |
| Q8: Is there a secondary mechanism of action for this compound? | A: this compound has been reported to interact with collapsin response mediator protein 2 (CRMP-2), a protein involved in neuronal differentiation and axonal outgrowth.[9][12] However, the exact nature and therapeutic relevance of this interaction are still under investigation, with some conflicting reports in the literature.[9] |
Quantitative Data
This section provides key quantitative data regarding the physicochemical properties of this compound.
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | Temperature | Solubility | Reference |
| Ethanol | Room Temperature | ~20 mg/mL | [1] |
| DMSO | Room Temperature | ~20 mg/mL | [1] |
| Dimethyl formamide | Room Temperature | ~20 mg/mL | [1] |
| PBS (pH 7.2) | Room Temperature | ~2 mg/mL | [1] |
| Water | 37°C | 0.80 mg/mL | [3] |
| 0.1 N HCl | 37°C | 0.80 mg/mL | [3] |
| pH 3.0 Phosphate Buffer | 37°C | 0.80 mg/mL | [3] |
| pH 4.5 Acetate Buffer | 37°C | 0.80 mg/mL | [3] |
| pH 6.8 Phosphate Buffer | 37°C | 0.80 mg/mL | [3] |
| pH 7.5 Phosphate Buffer | 37°C | 0.80 mg/mL | [3] |
Table 2: Stability of Intravenous this compound Solution
| Diluent | Storage Condition | Stability | Reference |
| 0.9% Sodium Chloride | Room Temperature | At least 4 hours | [5] |
| 5% Dextrose | Room Temperature | At least 4 hours | [5] |
| Lactated Ringer's | Room Temperature | At least 4 hours | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the intravenous administration of this compound.
Protocol 1: Preparation of this compound for Intravenous Administration in Rodents
Objective: To prepare a sterile solution of this compound for intravenous infusion in a rodent model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle for intravenous administration of hydrophobic compounds in rodents is a mixture of DMSO, PEG300, and saline. A typical ratio is 10:27:63 (v/v/v) of DMSO:PEG300:saline.[8]
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO-Lacosamide solution and vortex to mix.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.
-
Sterile Filtration (Optional but Recommended): For optimal sterility, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Final Concentration Check: It is good practice to verify the concentration of the final solution using a suitable analytical method like HPLC.
Protocol 2: Intravenous Administration of this compound in a Rat Model
Objective: To administer a prepared this compound solution intravenously to a rat.
Materials:
-
Prepared sterile this compound solution
-
Anesthetized rat
-
Infusion pump
-
Catheter (e.g., jugular vein or tail vein catheter)
-
Syringes compatible with the infusion pump
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Place the animal on a heating pad to maintain body temperature.
-
Catheterization: Surgically implant a catheter into the jugular or tail vein. Ensure the catheter is patent and flushed with sterile saline.
-
Prepare the Infusion:
-
Draw the prepared this compound solution into a syringe.
-
Prime the infusion line to remove any air bubbles.
-
Place the syringe into the infusion pump.
-
-
Connect to the Animal: Securely connect the infusion line to the animal's catheter.
-
Set Infusion Parameters: Set the infusion pump to deliver the desired volume at the calculated rate. The infusion rate should be determined based on the total volume to be administered and the desired duration of infusion. A slower infusion rate is generally recommended to minimize the risk of adverse cardiovascular effects.
-
Monitor the Animal: Throughout the infusion, monitor the animal's vital signs, including heart rate and respiration.
-
Post-Infusion Care: Once the infusion is complete, flush the catheter with sterile saline. Monitor the animal during recovery from anesthesia.
Protocol 3: Cardiovascular Monitoring during Intravenous this compound Administration in Rats
Objective: To monitor electrocardiogram (ECG) parameters in a rat during and after intravenous this compound infusion.
Materials:
-
Anesthetized rat with IV access
-
ECG recording system with needle electrodes
-
Data acquisition software
-
Heating pad
Procedure:
-
Animal and Electrode Placement:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Insert the needle electrodes subcutaneously in a standard lead configuration (e.g., Lead II: right forelimb, left hindlimb, and a ground electrode on the right hindlimb).
-
-
Baseline ECG Recording:
-
Allow the animal to stabilize for at least 10-15 minutes after electrode placement.
-
Record a stable baseline ECG for a minimum of 5-10 minutes before starting the this compound infusion.
-
-
ECG Recording During Infusion:
-
Begin the intravenous infusion of this compound as per Protocol 2.
-
Continuously record the ECG throughout the entire infusion period.
-
-
Post-Infusion ECG Recording:
-
Continue to record the ECG for a predetermined period after the infusion is complete (e.g., 30-60 minutes) to monitor for any delayed effects.
-
-
Data Analysis:
-
Analyze the recorded ECG for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Compare the ECG parameters during and after the infusion to the baseline recordings.
-
Visualizations
This section provides diagrams to illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound's primary mechanism of action on voltage-gated sodium channels.
Caption: Putative interaction of this compound with the CRMP-2 signaling pathway.
Caption: Experimental workflow for intravenous this compound administration in research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmaerudition.org [pharmaerudition.org]
- 4. drugs.com [drugs.com]
- 5. globalrph.com [globalrph.com]
- 6. mims.com [mims.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound [scholarworks.indianapolis.iu.edu]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
Managing potential side effects of Lacosamide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing potential side effects of Lacosamide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical data, the most frequently reported side effects of this compound in animal models are related to the central nervous system (CNS). These include ataxia (impaired coordination), hypoactivity (decreased movement), tremors, and in some cases, convulsions at higher doses.[1] Cardiovascular effects, such as changes in ECG parameters, have also been observed, particularly at higher exposure levels.[2]
Q2: At what dose levels are side effects typically observed in common animal models?
A2: The dose at which side effects appear can vary depending on the animal model and the route of administration. For instance, in Beagle dogs, clinical signs such as ataxia, hypoactivity, and tremor were noted at intravenous doses of 15 mg/kg and higher.[1] In rats, hypoactivity and ataxia were seen at higher doses, with females sometimes showing more sensitivity.[1] It is crucial to conduct dose-ranging studies in your specific model to determine the therapeutic window and maximum tolerated dose.
Q3: What is the primary mechanism of action of this compound that may contribute to its side effects?
A3: this compound's primary mechanism of action is the selective enhancement of slow inactivation of voltage-gated sodium channels.[2] This action helps to stabilize hyperexcitable neuronal membranes. However, this modulation of sodium channels, which are also present in other excitable tissues like cardiac muscle, is thought to be the underlying cause of both its therapeutic and adverse effects.[2][3]
Troubleshooting Guides
Issue 1: Animal exhibits signs of ataxia or motor impairment.
-
Initial Assessment:
-
Observe the animal's gait and posture. Look for stumbling, swaying, or an unsteady walk.
-
Perform a qualitative assessment of motor coordination. For rodents, this can include observing their ability to move around the cage and access food and water.
-
Document the severity and time of onset of the symptoms in relation to this compound administration.
-
-
Management Protocol:
-
Ensure Access to Food and Water: If ataxia is moderate to severe, provide food pellets and a water source (e.g., gel packs or long-spout water bottles) on the cage floor to ensure easy access.
-
Modify Housing: House affected animals individually to prevent injury from cage mates. Ensure bedding is deep and soft to cushion any falls.
-
Dose Adjustment: If the ataxia is severe and compromising the animal's welfare, consider a dose reduction in subsequent administrations after consulting with the study director and veterinary staff. For future studies, a slower dose titration schedule may be necessary.[4]
-
Quantitative Assessment: For a more objective measure, validated motor coordination tests such as the rotarod test can be employed to quantify the level of impairment.[5][6]
-
Issue 2: Cardiovascular abnormalities are detected.
-
Initial Assessment:
-
Management Protocol:
-
Establish Baseline: Always record baseline ECG data before the first administration of this compound to allow for accurate comparison.
-
Define Thresholds: In consultation with a veterinary cardiologist or a professional with expertise in animal ECGs, establish clear thresholds for concern (e.g., a specific percentage increase in PR interval from baseline).
-
Dose-Response Evaluation: Cardiovascular effects are often dose-dependent.[2] If significant changes are observed, a reduction in dose or discontinuation of the drug for that animal may be warranted.
-
Concomitant Medications: Be aware that co-administration of other drugs that affect cardiac conduction (e.g., other sodium channel blockers) may exacerbate the effects of this compound.[7]
-
Data Presentation
Table 1: Summary of CNS-Related Side Effects of this compound in Animal Models
| Animal Model | Side Effect(s) Observed | Route of Administration | Dose Range | Reference |
| Mouse | Ataxia, Hypoactivity, Convulsions (at high doses) | Intraperitoneal (i.p.), Oral (p.o.) | Effective doses against seizures as low as 4.5 mg/kg (i.p.) and 5.3 mg/kg (p.o.) | [5][6] |
| Rat | Ataxia, Hypoactivity, Decreased body weight gain (at high doses) | Intravenous (i.v.), Oral (p.o.) | Hypoactivity and ataxia observed at higher doses. | [1] |
| Dog | Ataxia, Hypoactivity, Tremor, Emesis, Salivation, Convulsions (at high doses) | Intravenous (i.v.) | ≥15 mg/kg | [1] |
Table 2: Summary of Cardiovascular Effects of this compound in Animal Models
| Animal Model | Effect(s) Observed | Route of Administration | Dose Range | Reference |
| Dog | PR and QRS prolongation, AV block, junctional premature contractions, decreased blood pressure | Intravenous (i.v.) | Dose-dependent | [1][2] |
| Monkey | PR and QRS prolongation, AV and intraventricular blocks, junctional premature contractions | Intravenous (i.v.) | Dose-dependent | [2] |
| Guinea Pig (in vitro) | Reduced Vmax of cardiac action potential | N/A | Concentration-dependent | [2] |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test in Rodents
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Training:
-
Place the animal on the stationary rod.
-
Start the rotation at a low speed (e.g., 4 rpm).
-
Gradually increase the speed over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
Conduct 2-3 training trials per day for 2-3 days before the baseline measurement.
-
-
Baseline Measurement: On the day of the experiment, before this compound administration, record the latency to fall from the rotating rod for each animal. The average of three trials is typically used.
-
Post-Dosing Measurement: At specified time points after this compound administration (e.g., 30, 60, 90 minutes), repeat the rotarod test and record the latency to fall.
-
Data Analysis: Compare the post-dosing latency to fall with the baseline measurement to determine the degree of motor impairment.
Protocol 2: Monitoring of Cardiovascular Parameters in Anesthetized Dogs
-
Anesthesia: Anesthetize the dog using a standard, approved protocol that has minimal interference with cardiovascular function.
-
Instrumentation:
-
Place ECG leads to record a standard limb lead II.
-
Insert an arterial catheter for continuous blood pressure monitoring.
-
If required, a catheter can be placed in the left ventricle to measure left ventricular pressure (LVP) and dP/dt.
-
-
Baseline Recording: After a stabilization period, record all baseline cardiovascular parameters (ECG, blood pressure, heart rate, etc.) for at least 30 minutes.
-
This compound Administration: Administer this compound intravenously, typically as a cumulative dose infusion.
-
Continuous Monitoring: Continuously record all cardiovascular parameters throughout the drug administration and for a specified period afterward.
-
Data Analysis: Analyze the data for dose-dependent changes in PR interval, QRS duration, heart rate, blood pressure, and other relevant parameters compared to the baseline recordings.
Visualizations
Caption: Workflow for assessing CNS side effects of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cardiac safety of this compound: the non-clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ventricular tachycardia associated with this compound co-medication in drug-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vimpat, Motpoly XR (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Accounting for Lacosamide's Interaction with Other Drugs in Experimental Designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lacosamide. The following information is intended to help anticipate and account for potential drug interactions in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound's drug interactions?
This compound's interactions can be categorized into two main types: pharmacokinetic and pharmacodynamic.
-
Pharmacokinetic Interactions: These interactions affect the absorption, distribution, metabolism, and excretion of a drug. This compound has a low potential for clinically significant pharmacokinetic interactions.[1][2][3][4][5][6] It has low plasma protein binding (<15%), which makes interactions due to competition for binding sites unlikely.[2][5][7][8] this compound does not significantly induce or inhibit most major cytochrome P450 (CYP) enzymes at clinically relevant concentrations.[2][9][7][10] However, it is a substrate for CYP2C19, CYP2C9, and CYP3A4.[7][11][12][13][14][15] Therefore, strong inducers or inhibitors of these enzymes could potentially alter this compound's plasma concentrations.[8][16][17]
-
Pharmacodynamic Interactions: These interactions occur when drugs act on the same or similar physiological targets. This compound's primary mechanism of action is the selective enhancement of slow inactivation of voltage-gated sodium channels.[2][11][12][13][14][18][19] Co-administration with other drugs that also affect sodium channels, such as some other antiepileptic drugs (AEDs), can lead to additive or synergistic effects, and potentially increased adverse events like dizziness, diplopia, and ataxia.[1][15][20][21]
Q2: How is this compound metabolized and what are the implications for drug interactions?
This compound is primarily eliminated through renal excretion (about 40% as unchanged drug) and metabolism.[11][12][14] The metabolism of this compound to its inactive O-desmethyl metabolite is mainly carried out by CYP2C19, with minor contributions from CYP2C9 and CYP3A4.[7][11][12][13][14][22]
Implications for Experimental Design:
-
CYP2C19 Polymorphisms: Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, and extensive metabolizers).[13][23][24] Poor metabolizers may have higher plasma concentrations of this compound, which could increase the risk of adverse effects.[23][24][25] It is crucial to consider the genetic background of animal models or to genotype human subjects in clinical studies.
-
Co-administration with CYP Modulators: When designing experiments involving the co-administration of this compound with other drugs, it is important to identify if the other drugs are strong inhibitors or inducers of CYP2C19, CYP2C9, or CYP3A4. Strong inducers like carbamazepine, phenytoin, and phenobarbital may decrease this compound plasma concentrations, potentially reducing its efficacy.[16] Conversely, strong inhibitors could increase this compound exposure.[8][17]
Troubleshooting Guides
Issue 1: Unexpected Neurotoxicity (e.g., Dizziness, Diplopia) in Animal Models or Clinical Subjects
Possible Cause: Pharmacodynamic interaction with a concomitant sodium channel-blocking drug.
Troubleshooting Steps:
-
Review Concomitant Medications: Identify if the subject is receiving other drugs that act on voltage-gated sodium channels (e.g., carbamazepine, lamotrigine, phenytoin).[1][15]
-
Assess Plasma Concentrations: Measure the plasma concentrations of both this compound and the co-administered drug. An interaction may be pharmacodynamic even if plasma levels are within the expected range.[1]
-
Dose Adjustment: In cases of neurotoxicity without altered serum levels of other AEDs, consider a dose reduction of the concomitant sodium channel blocker.[1] A strategy of simultaneously tapering the traditional sodium channel AED while uptitrating this compound has been shown to reduce CNS-related adverse events.[21]
-
Monitor Adverse Events: Carefully document the incidence and severity of adverse events in relation to the timing of drug administration.
Issue 2: Variable or Lower-Than-Expected Efficacy of this compound
Possible Cause: Pharmacokinetic interaction with a CYP-inducing co-administered drug.
Troubleshooting Steps:
-
Identify Potential Inducers: Check if any co-administered drugs are known inducers of CYP2C19, CYP2C9, or CYP3A4 (e.g., carbamazepine, phenobarbital, phenytoin).[16]
-
Measure this compound Plasma Levels: Determine the trough plasma concentration of this compound to confirm if it is below the therapeutic range. Co-administration with enzyme-inducing AEDs can lead to a 15-20% reduction in this compound plasma concentrations.
-
Genotype for CYP2C19: Consider genotyping for CYP2C19 to determine if the subject or animal model has an extensive metabolizer phenotype, which could contribute to lower plasma levels, especially in the presence of an inducer.
-
Adjust this compound Dose: If plasma levels are low and an interaction is suspected, a dose increase of this compound may be necessary. Patients taking strong inducers may require a 30% higher dose.[16]
Experimental Protocols
Protocol 1: In Vivo Assessment of Pharmacodynamic Interactions in a Mouse Seizure Model (6-Hz Test)
This protocol is adapted from studies assessing the synergistic effects of this compound with other AEDs.[26][27]
Objective: To determine if a combination of this compound and another AED exhibits synergistic, additive, or antagonistic anticonvulsant effects.
Methodology:
-
Animals: Use a suitable mouse strain (e.g., CBA mice).
-
Drug Preparation: Dissolve this compound and the test AED in an appropriate vehicle.
-
Dose-Response Curves: Determine the median effective dose (ED50) for each drug individually in the 6-Hz seizure model. Administer a range of doses intraperitoneally and subject the mice to a 6-Hz corneal stimulation after a predetermined time. The endpoint is the protection against seizures.
-
Isobolographic Analysis:
-
Administer this compound and the test AED in combination at fixed dose ratios (e.g., 1:3, 1:1, 3:1).
-
Determine the ED50 for each fixed-ratio combination.
-
Plot the individual ED50 values on the x and y axes of a graph. The line connecting these two points is the line of additivity.
-
Plot the experimental ED50 values for the combinations. Points falling significantly below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line suggest antagonism.
-
-
Adverse Effect Assessment: Evaluate motor coordination using a rotarod test to determine if the drug combination increases adverse effects.
-
Pharmacokinetic Analysis: Measure brain and plasma concentrations of both drugs to rule out pharmacokinetic interactions as the cause of the observed pharmacodynamic effect.[26]
Protocol 2: In Vitro Assessment of CYP-Mediated Interactions
Objective: To determine if a test compound inhibits the CYP-mediated metabolism of this compound.
Methodology:
-
System: Use human liver microsomes or recombinant human CYP enzymes (CYP2C19, CYP2C9, CYP3A4).
-
Substrate: this compound.
-
Incubation:
-
Pre-incubate the microsomes or recombinant enzymes with a range of concentrations of the test compound.
-
Initiate the metabolic reaction by adding this compound and an NADPH-generating system.
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis:
-
Quantify the formation of the O-desmethyl-lacosamide metabolite using a validated LC-MS/MS method.[28]
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of this compound metabolism).[28]
-
Data Presentation
Table 1: Summary of Pharmacokinetic Interactions with this compound
| Concomitant Drug | Effect on this compound Plasma Concentration | Mechanism | Recommendation |
| Carbamazepine, Phenytoin, Phenobarbital | Decreased (15-20%) | CYP Enzyme Induction | Monitor this compound levels; dose increase may be needed.[16] |
| Valproic Acid | No significant effect | - | No dose adjustment needed. |
| Omeprazole | No significant effect on this compound; reduced O-desmethyl metabolite | CYP2C19 Inhibition | No dose adjustment needed.[7] |
| Strong CYP3A4 and CYP2C9 inhibitors | Potential for increased exposure | CYP Enzyme Inhibition | Dose reduction may be necessary in patients with renal or hepatic impairment.[8][17] |
Table 2: Summary of Pharmacodynamic Interactions with this compound
| Concomitant Drug Class | Potential Effect | Clinical Observation | Recommendation |
| Sodium Channel Blockers (e.g., Carbamazepine, Lamotrigine) | Additive/Synergistic anticonvulsant effect; Increased risk of neurotoxicity (dizziness, diplopia)[1][20][26] | Increased discontinuation due to tolerability issues.[1] | Monitor for adverse events; consider reducing the dose of the concomitant drug if neurotoxicity occurs.[1][21] |
| Drugs prolonging PR interval (e.g., beta-blockers, calcium channel blockers) | Increased risk of AV block, bradycardia | Asymptomatic first-degree AV block observed in clinical trials. | Obtain ECG before starting and after titration to steady-state in at-risk patients.[8] |
References
- 1. This compound neurotoxicity associated with concomitant use of sodium channel-blocking antiepileptic drugs: a pharmacodynamic interaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Low-Potential-for-Drug-Drug-Interaction-of-Lacosamide [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. youtube.com [youtube.com]
- 12. medicine.com [medicine.com]
- 13. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. droracle.ai [droracle.ai]
- 17. Vimpat, Motpoly XR (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 19. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Minimizing pharmacodynamic interactions of high doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. Effects of CYP2C19 genetic polymorphisms on the pharmacokinetics of this compound in Korean patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Effects of CYP2C19 and CYP2C9 polymorphisms on the efficacy and plasma concentration of this compound in pediatric patients with epilepsy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synergism of this compound with established antiepileptic drugs in the 6-Hz seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Development of a UPLC-MS/MS method for the determination of this compound and its metabolite and its application to drug-drug interaction [frontiersin.org]
Refining patch-clamp protocols to accurately measure Lacosamide's effect on ion channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Lacosamide on ion channels using patch-clamp electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on ion channels?
A1: this compound selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3][4] Unlike many other antiepileptic drugs (AEDs) such as carbamazepine and phenytoin, which primarily target fast inactivation, this compound has minimal effect on the fast inactivation process.[1][3][5][6] This selective action on slow inactivation is thought to contribute to its efficacy in stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing with a potentially better side-effect profile.[3][7][8]
Q2: Does this compound affect other ion channels besides sodium channels?
A2: At clinically relevant concentrations, this compound shows high selectivity for voltage-gated sodium channels. Studies have shown that it does not significantly alter currents from various types of calcium channels (N-, P/Q-, L-, and T-type) or potassium channels (delayed rectifier or IA type) at concentrations up to 100 μmol/L.[1][9][10]
Q3: What are the expected effects of this compound on sodium channel gating properties?
A3: The primary effect of this compound is a hyperpolarizing shift in the voltage-dependence of slow inactivation.[1][5][11][12][13] This means that channels enter the slow-inactivated state at more negative membrane potentials, reducing the number of channels available to open. This compound has been shown to have little to no effect on the voltage-dependence of activation or fast inactivation.[1][6]
Q4: Which specific voltage-gated sodium channel subtypes are known to be affected by this compound?
A4: this compound has been demonstrated to inhibit currents from several NaV subtypes, including NaV1.3, NaV1.7, and NaV1.8, which are involved in both epilepsy and neuropathic pain.[1]
Troubleshooting Guide
Problem 1: Inconsistent or no effect of this compound on sodium channel currents.
-
Possible Cause 1: Inappropriate holding potential.
-
Troubleshooting Tip: this compound's effect is state-dependent, with a stronger block at more depolarized potentials where more channels are in the inactivated state.[14] Ensure your holding potential is appropriate to observe the effects on slow inactivation. A holding potential of -80 mV has been shown to enhance this compound inhibition compared to a more hyperpolarized potential like -120 mV.[14]
-
-
Possible Cause 2: Incorrect voltage protocol to assess slow inactivation.
-
Troubleshooting Tip: Standard protocols for fast inactivation may not reveal this compound's effects. Use a voltage protocol specifically designed to measure slow inactivation. This typically involves a long conditioning prepulse (e.g., 5-30 seconds) to various voltages, followed by a brief recovery period at a hyperpolarized potential (e.g., 100 ms at -120 mV) to allow recovery from fast inactivation, before a test pulse to measure the remaining available current.[11][14]
-
-
Possible Cause 3: Issues with drug concentration or application.
Problem 2: High variability in the measured block by this compound.
-
Possible Cause 1: Unstable seal resistance.
-
Troubleshooting Tip: A stable gigaohm seal ( >1 GΩ) is crucial for high-quality recordings.[15] If the seal is unstable, the baseline current will drift, leading to inaccurate measurements of drug effects. If you have difficulty forming a stable seal, try using freshly prepared solutions, filtering your solutions, and ensuring your pipettes are clean and have the appropriate resistance (typically 4-8 MΩ).[15][16]
-
-
Possible Cause 2: Inadequate series resistance compensation.
-
Troubleshooting Tip: Series resistance (Rs) can cause voltage errors, especially when recording large currents like those from voltage-gated sodium channels.[17][18][19] This can lead to an underestimation of the true channel kinetics and drug effects. It is recommended to compensate for at least 80% of the series resistance. Monitor Rs throughout the experiment and discard recordings where it changes significantly (e.g., by more than 20%).[19]
-
Problem 3: Observing effects on fast inactivation.
-
Possible Cause: High concentration of this compound or off-target effects.
-
Troubleshooting Tip: While this compound's primary action is on slow inactivation, some studies have reported subtle effects on fast inactivation, particularly at higher concentrations or in specific channel subtypes.[14] If you observe significant effects on fast inactivation, consider reducing the this compound concentration. It is also important to compare your results with established literature for the specific channel subtype you are studying.
-
Data Presentation
Table 1: Summary of this compound's Effects on Voltage-Gated Sodium Channel Parameters
| Parameter | Effect of this compound | Reference |
| Peak Current Amplitude | Reduction | [1] |
| Voltage-Dependence of Activation (V50Act) | No significant change | [1] |
| Steady-State Fast Inactivation | No significant change or small hyperpolarizing shift | [1][6][14] |
| Recovery from Fast Inactivation | No significant change | [1] |
| Steady-State Slow Inactivation | Hyperpolarizing shift in the voltage-dependence | [1][5][11] |
| Entry into Slow Inactivation | Enhanced | [6] |
| Recovery from Slow Inactivation | No significant change in rate | [6] |
Table 2: IC50 Values of this compound for Different Sodium Channel Components
| Cell Type | Current Component | IC50 (µM) | Reference |
| GH3 | Peak (Transient) INa | 78 | [20] |
| GH3 | Sustained (Late) INa | 34 | [20] |
| Neuro-2a | Peak (Transient) INa | 112 | [20] |
| Neuro-2a | Sustained (Late) INa | 26 | [20] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
-
Cell Preparation: Use cultured cells (e.g., HEK293, neuroblastoma lines) expressing the sodium channel subtype of interest or acutely dissociated neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH, osmolarity ~295 mOsm). Cesium is used to block potassium currents.
-
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.[15]
-
Recording:
-
Establish a whole-cell configuration and achieve a gigaohm seal (>1 GΩ).[15]
-
Set the holding potential to a hyperpolarized level (e.g., -100 mV or -120 mV) to ensure most channels are in the resting state.
-
Compensate for pipette capacitance and series resistance (at least 80%).[19]
-
Apply voltage protocols to elicit sodium currents.
-
Protocol 2: Assessing the Voltage-Dependence of Slow Inactivation
-
Voltage Protocol:
-
From a holding potential of -100 mV, apply a series of 30-second conditioning prepulses ranging from -130 mV to +10 mV in 10 mV increments.[11]
-
Following each prepulse, apply a brief (100 ms) hyperpolarizing pulse to -120 mV to allow for the recovery of channels from fast inactivation.[11]
-
Immediately after the recovery pulse, apply a test pulse to -10 mV to measure the peak sodium current, representing the fraction of channels not in the slow-inactivated state.
-
-
Data Analysis:
-
Normalize the peak current at each prepulse potential to the maximum current obtained (typically at the most hyperpolarized prepulses).
-
Plot the normalized current as a function of the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor (k).
-
Compare the V1/2 values in the absence and presence of this compound to quantify the shift in the voltage-dependence of slow inactivation.
-
Visualizations
References
- 1. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new approach to target voltage-gated sodium currents in epileptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. VOLTAGE-GATED CALCIUM CHANNELS ARE NOT AFFECTED BY THE NOVEL ANTI-EPILEPTIC DRUG this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The investigational anticonvulsant this compound selectively enhances slow inactivation of voltage-gated sodium channels -ORCA [orca.cardiff.ac.uk]
- 14. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. drexel.edu [drexel.edu]
- 18. Series resistance compensation for whole-cell patch-clamp studies using a membrane state estimator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. mdpi.com [mdpi.com]
Addressing the stability of Lacosamide in different experimental buffers and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lacosamide in various experimental buffers and media. The information is presented in a question-and-answer format to directly address common issues and questions encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
A1: this compound is a highly soluble and stable compound in aqueous solutions across a wide pH range. It is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and permeability.[1] Studies have shown that a 200 mg dose of this compound completely dissolves in 250 ml of buffers with a pH range of 1 to 7.5 at 37°C.[1] Forced degradation studies indicate that this compound is stable in neutral aqueous solutions but shows significant degradation under strong acidic (1M HCl) and strong alkaline (1M NaOH) conditions, especially at elevated temperatures.[2][3][4][5]
Q2: What are the known degradation pathways for this compound?
A2: Under forced degradation conditions, this compound primarily degrades through hydrolysis.
-
Acidic Hydrolysis: Under strong acidic conditions, the acetamide moiety of this compound can be hydrolyzed.
-
Alkaline Hydrolysis: In strong alkaline conditions, cyclization can occur, leading to the formation of different degradation products.
-
Oxidative Degradation: Significant degradation is also observed under oxidative stress (e.g., in the presence of 30% H₂O₂ at elevated temperatures).[2][3][4][5]
This compound is generally stable under thermal stress (in solid form) and photolytic stress.[2][3][4][5]
Q3: How should I prepare and store a stock solution of this compound for my experiments?
A3: For in vitro experiments, a stock solution of this compound can be prepared by dissolving the crystalline solid in an organic solvent such as ethanol or DMSO. The solubility in these solvents is approximately 20 mg/mL. It is recommended to purge the solvent with an inert gas before preparing the stock solution. For long-term storage, it is advisable to store the stock solution at -20°C. For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[6]
Q4: Is this compound stable in common laboratory buffers like Tris and HEPES?
A4: There is limited specific data on the long-term stability of this compound in Tris and HEPES buffers. However, given its stability in a wide pH range (1-7.5), it is expected to be relatively stable in these buffers for the duration of most experiments, provided the pH is within this range. Tris and HEPES buffers can sometimes interact with metal ions, which could potentially influence the stability of certain compounds.[7][8][9] For long-term experiments, it is recommended to perform a stability check under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section below.
Q5: Can I use this compound in cell culture media like DMEM or RPMI-1640? How stable is it under typical cell culture conditions (37°C, 5% CO₂)?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in experimental results over time. | Degradation of this compound in the experimental buffer or medium. | 1. Prepare fresh this compound solutions for each experiment. 2. Perform a stability study of this compound under your specific experimental conditions (see protocol below). 3. If degradation is observed, consider replenishing the this compound-containing medium at regular intervals during long-term experiments. |
| Precipitation observed in the stock solution. | The concentration of this compound exceeds its solubility in the chosen solvent. | 1. Ensure you are using an appropriate solvent (e.g., ethanol, DMSO for high concentration stock solutions). 2. Gently warm the solution to aid dissolution. 3. Prepare a more diluted stock solution. |
| Unexpected biological effects in cell culture. | Interaction of this compound with components of the cell culture medium or degradation of this compound into active byproducts. | 1. Run appropriate vehicle controls (medium with the same concentration of the solvent used for the this compound stock). 2. Test the stability of this compound in your cell culture medium (see protocol below) to ensure the observed effects are from the parent compound. |
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | pH | Temperature | Solubility | Reference |
| Aqueous Buffers | 1 - 7.5 | 37°C | A 200 mg dose is completely dissolved in 250 ml. | [1] |
| Ethanol, DMSO | N/A | Room Temperature | ~20 mg/mL | [6] |
| PBS | 7.2 | Room Temperature | ~2 mg/mL | [6] |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Condition | Details | Stability | Reference |
| Acidic Hydrolysis | 1M HCl, 60°C, 24 hours | Significant degradation | [1] |
| Alkaline Hydrolysis | 1M NaOH, Room Temp, 18 hours | Significant degradation | [1] |
| Oxidative | 30% H₂O₂, 60°C, 24 hours | Significant degradation | [1] |
| Thermal | 105°C, 72 hours (solid) | Stable | [1] |
| Photolytic | UV light | Stable | [2][3][4][5] |
| Neutral Hydrolysis | Water, 60°C, 72 hours | Stable | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffers and Media
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental solutions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
Your experimental buffer (e.g., Tris, HEPES) or cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (for pH adjustment of mobile phase)
-
Potassium dihydrogen phosphate
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of potassium dihydrogen phosphate buffer and acetonitrile. A common ratio is 85:15 (v/v). Adjust the pH of the buffer to around 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Spike a known volume of the this compound stock solution into your experimental buffer or cell culture medium to achieve the final concentration you will be using in your experiments. Prepare multiple aliquots for analysis at different time points.
3. Stability Study Procedure:
-
Time Zero (T₀) Sample: Immediately after preparing the test solutions, take an aliquot, and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining aliquots of the test solutions under your specific experimental conditions (e.g., 37°C, 5% CO₂ for cell culture media, or room temperature for buffers).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot from the incubator. If using cell culture medium containing proteins, perform a protein precipitation step (e.g., by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to collect the supernatant).
-
HPLC Analysis: Inject the samples into the HPLC system.
4. HPLC Conditions (Example):
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile (85:15 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
A recovery of >90% is generally considered stable.
Visualizations
This compound's Dual Mechanism of Action
This compound exerts its antiepileptic effects through a dual mechanism of action. It selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) and interacts with the collapsin response mediator protein 2 (CRMP-2).
Caption: this compound's dual mechanism of action on VGSCs and CRMP-2.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the key steps for determining the stability of this compound in a given experimental solution.
Caption: Workflow for assessing this compound stability in experimental solutions.
References
- 1. ark-tdm.com [ark-tdm.com]
- 2. Identification and characterization of stress degradants of this compound by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Effects of Tris and Hepes buffers on the interaction of palladium-diaminopropane complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Not just a background: pH buffers do interact with lanthanide ions—a Europium(III) case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Lacosamide and Carbamazepine on Sodium Channel Inactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent anti-seizure medications, Lacosamide and Carbamazepine, focusing on their distinct mechanisms of action on voltage-gated sodium channel (VGSC) inactivation. Understanding these differences is crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles.
Executive Summary
This compound and Carbamazepine both exert their therapeutic effects by modulating the activity of VGSCs, but they do so through fundamentally different mechanisms. This compound is unique in its selective enhancement of slow inactivation of VGSCs without significantly affecting fast inactivation.[1][2][3][4][5] In contrast, Carbamazepine primarily targets fast inactivation , stabilizing the fast-inactivated state of the channel.[6][7][8][9] This distinction in their interaction with sodium channel gating kinetics underlies their different clinical profiles and potential for use in various neurological disorders.
Mechanism of Action: A Tale of Two Inactivations
Voltage-gated sodium channels can enter two main types of non-conducting states: fast inactivation and slow inactivation. Fast inactivation is a rapid process that occurs within milliseconds of channel opening and is crucial for regulating the firing frequency of neurons.[3] Slow inactivation is a more gradual process, developing over seconds to minutes, and is thought to play a role in the long-term regulation of neuronal excitability.[3]
This compound selectively binds to and stabilizes the slow-inactivated state of VGSCs.[1][3][10] This enhancement of slow inactivation leads to a reduction in the number of available channels that can open in response to depolarization, thereby suppressing hyperexcitable neuronal activity without affecting normal neuronal firing.[3][7]
Carbamazepine , a traditional sodium channel blocking anti-seizure drug, preferentially binds to the fast-inactivated state of VGSCs.[6][7][8] This action also reduces the availability of channels, but its effect is more pronounced on neurons that are firing at high frequencies, a hallmark of seizure activity.[7] Some studies suggest Carbamazepine may also interact with the slow-inactivated state, though to a lesser extent than this compound.[11][12]
dot
Comparative Quantitative Data
The following table summarizes the differential effects of this compound and Carbamazepine on key parameters of sodium channel inactivation, as determined by electrophysiological studies.
| Parameter | This compound | Carbamazepine | Reference |
| Effect on Fast Inactivation | No significant effect on the voltage-dependence of steady-state fast inactivation.[1][2][5] | Shifts the voltage-dependence of steady-state fast inactivation to more hyperpolarized potentials.[2][5][12] | [1][2][5][12] |
| Effect on Slow Inactivation | Selectively enhances slow inactivation, shifting the voltage-dependence to more hyperpolarized potentials.[1][2][4][5] | Weakly impairs entry into the slow inactivated state or has minimal effect.[4][5] | [1][2][4][5] |
| Binding Affinity | Higher affinity for the slow-inactivated state.[12] | Higher affinity for the fast-inactivated state.[8][9][13] | [8][9][12][13] |
| Use-Dependence | Not use-dependent.[2] | Exhibits use-dependent block. | [2] |
Experimental Protocols
The primary technique for investigating the effects of drugs on sodium channel inactivation is whole-cell patch-clamp electrophysiology . This method allows for the precise control of the membrane potential of a single neuron or a cell expressing specific sodium channel subtypes and the recording of the resulting ion currents.
Protocol for Assessing Steady-State Fast and Slow Inactivation:
-
Cell Preparation: Culture a suitable cell line (e.g., neuroblastoma cells like N1E-115 or HEK293 cells transfected with a specific sodium channel subunit) that expresses the voltage-gated sodium channels of interest.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Use an intracellular solution containing ions that isolate sodium currents (e.g., by blocking potassium and calcium channels).
-
Perfuse the cell with an extracellular solution containing the drug of interest (this compound or Carbamazepine) or a vehicle control.
-
-
Voltage-Clamp Protocols:
-
Steady-State Fast Inactivation:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in the resting state.
-
Apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV in 10 mV increments) for a short duration (e.g., 100-500 ms) to induce fast inactivation.
-
Immediately following each pre-pulse, apply a test pulse to a depolarized potential (e.g., 0 mV) to measure the peak sodium current.
-
Plot the normalized peak current as a function of the pre-pulse potential to generate the steady-state fast inactivation curve.
-
-
Steady-State Slow Inactivation:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a series of long-duration conditioning pre-pulses (e.g., 5-60 seconds) of varying voltages to induce slow inactivation.
-
Include a brief hyperpolarizing pulse after the conditioning pulse to allow for recovery from fast inactivation.
-
Apply a test pulse to measure the available sodium current.
-
Plot the normalized peak current as a function of the pre-pulse potential to generate the steady-state slow inactivation curve.
-
-
-
Data Analysis:
-
Fit the inactivation curves with a Boltzmann function to determine the half-inactivation potential (V0.5) and the slope factor.
-
Compare the V0.5 values in the presence and absence of the drug to quantify its effect on the voltage-dependence of inactivation.
-
dot
Binding Sites
The distinct mechanisms of this compound and Carbamazepine are also reflected in their binding sites on the sodium channel protein. While both drugs are thought to interact with the channel's inner pore, the specific residues involved and the conformational state of the channel during binding differ.
Carbamazepine is believed to bind to a site within the pore of the sodium channel, with key interactions involving residues in the S6 segment of domain IV.[13][14] This binding site is more accessible when the channel is in the open or inactivated state.[9]
The precise binding site of This compound is still under investigation, but it is thought to be distinct from that of traditional sodium channel blockers.[2][15] Some evidence suggests an interaction with a novel binding site, potentially involving the voltage sensor domain and the channel pore.[16] The finding that the inhibitory effect of this compound is reduced by pre-treatment with Carbamazepine suggests that their binding sites may overlap or allosterically interact.[15][17]
Conclusion
The comparative analysis of this compound and Carbamazepine reveals two distinct approaches to modulating sodium channel activity for the treatment of epilepsy. This compound's selective enhancement of slow inactivation represents a novel mechanism that may offer a different therapeutic window and side-effect profile compared to traditional fast inactivation blockers like Carbamazepine. Further research into the molecular details of their interactions with sodium channels will be instrumental in designing more effective and safer anti-seizure medications.
References
- 1. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 2. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbamazepine - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]
- 9. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 13. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 17. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Binding Dynamics of Lacosamide with Sodium Channel States: A Comparative Analysis
A deep dive into the binding affinity of the anti-seizure agent Lacosamide reveals a nuanced interaction with different conformational states of voltage-gated sodium channels, distinguishing it from classic sodium channel-blocking antiepileptic drugs (AEDs). This guide provides a comparative analysis of this compound's binding characteristics, supported by experimental data, to elucidate its unique mechanism of action for researchers, scientists, and drug development professionals.
This compound's therapeutic efficacy is attributed to its ability to modulate voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. However, the precise nature of its interaction with these channels has been a subject of extensive investigation. The central debate revolves around whether this compound selectively targets the slow-inactivated state of the sodium channel or if it binds to the fast-inactivated state with distinct kinetics compared to other AEDs.
Comparative Binding Affinity of this compound and Other Sodium Channel Blockers
Experimental evidence suggests that this compound's binding affinity is state-dependent, with a notable preference for inactivated states over the resting state of the sodium channel. This is a key characteristic shared with other AEDs, but the specifics of this interaction set this compound apart.
A study investigating the interactions of this compound with Na+ channels in native mammalian neurons found that the apparent dissociation constant (Kd) for the slow-inactivated state was approximately 13.7 μM, a value well within the therapeutic concentration range.[1] This affinity was reported to be more than 15-fold lower than its dissociation constant for the fast-inactivated state, suggesting a preponderant binding to the slow-inactivated state.[1]
In contrast, traditional AEDs like carbamazepine and phenytoin are known to bind tightly to the fast-inactivated states of sodium channels.[2][3] While this compound also interacts with the fast-inactivated state, its binding and unbinding kinetics are significantly slower.[2][3] This slow interaction is a defining feature of this compound's mechanism. For instance, the onset and offset of this compound inhibition are far slower than that of lidocaine or carbamazepine.[2]
| Drug | Target Channel State | Apparent Dissociation Constant (Kd) / IC50 | Key Findings |
| This compound | Slow-Inactivated State | ~13.7 μM (apparent Kd)[1] | High affinity for the slow-inactivated state.[1] |
| Fast-Inactivated State | >15-fold higher than for slow-inactivated state[1] | Binds with significantly slower kinetics compared to other AEDs.[2][3] | |
| hNav1.5 (cardiac) | ~70-80 μM (IC50) with conditioning pulses[4] | Weak block at resting potential, enhanced with depolarization.[4] | |
| Carbamazepine | Fast-Inactivated State | - | Binds tightly to fast-inactivated states.[2][3] |
| Phenytoin | Fast-Inactivated State | - | Binds tightly to fast-inactivated states.[2][3] |
| Lidocaine | Fast-Inactivated State | - | Binds to the same site as this compound but with much faster kinetics.[2][3] |
Experimental Protocols
The validation of this compound's binding affinity to different sodium channel states predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Recording:
This technique allows for the measurement of ionic currents flowing through the membrane of a single cell.
-
Cell Preparation: Experiments are typically performed on cell lines (e.g., HEK293 or N1E-115 neuroblastoma cells) that are engineered to express specific subtypes of voltage-gated sodium channels (e.g., Nav1.7, Nav1.5).[2][3][5] This allows for the study of drug effects on a homogenous population of channels.
-
Recording Setup: A glass micropipette with a very fine tip is sealed onto the surface of a cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential and the recording of the resulting sodium currents.
-
Voltage Protocols: To investigate state-dependent binding, specific voltage protocols are applied.
-
Resting State: The cell is held at a very negative membrane potential (e.g., -120 mV) where most sodium channels are in the resting state.[2][3]
-
Fast Inactivation: The cell is subjected to brief depolarizing prepulses (e.g., 100 milliseconds) to a potential like -80 mV to induce fast inactivation.[2][3]
-
Slow Inactivation: Longer depolarizing pulses (seconds) to more positive potentials (e.g., 0 mV) are used to promote the slow-inactivated state.[2]
-
-
Data Analysis: The recorded sodium currents in the presence and absence of this compound and other compounds are analyzed to determine parameters like the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The kinetics of block onset and recovery are also measured to understand the binding and unbinding rates.
The following diagram illustrates the typical experimental workflow for assessing the state-dependent binding of a drug to sodium channels using the patch-clamp technique.
Caption: Experimental workflow for determining state-dependent drug binding to sodium channels.
Signaling Pathway and Binding Site
The interaction of this compound with the sodium channel protein allosterically modulates its gating properties. While the exact binding site is still under investigation, studies suggest that it overlaps with the binding site for local anesthetics and other AEDs.[2][3] Mutations in specific amino acid residues within the channel pore, such as F1737 and Y1744, have been shown to reduce the inhibitory effect of this compound, indicating their importance in its binding.[6]
The following diagram illustrates the proposed mechanism of this compound action on sodium channels.
References
- 1. Inhibition of neuronal Na+ currents by this compound: Differential binding affinity and kinetics to different inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of human cardiac sodium channels by this compound: evidence for slow drug binding along the activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
A Comparative Analysis of Lacosamide and Levetiracetam in Preclinical Models of Generalized Epilepsy
For Immediate Release
In the landscape of antiepileptic drug (AED) development, a thorough understanding of the comparative efficacy of existing treatments is paramount for informing future research and clinical strategies. This guide provides a detailed comparison of two widely used AEDs, Lacosamide (LCM) and Levetiracetam (LEV), focusing on their performance in established preclinical models of generalized epilepsy. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative efficacy data, detailed experimental methodologies, and an exploration of their distinct mechanisms of action.
Executive Summary
This compound and Levetiracetam are both effective in various preclinical models of generalized seizures, yet they exhibit distinct profiles. This compound demonstrates notable efficacy in models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) test.[1][2] Levetiracetam, while showing less efficacy in the MES model, is potent in models of generalized seizures with a genetic or kindled etiology, such as in audiogenic susceptible rodents and the Genetic Absence Epilepsy Rat from Strasbourg (GAERS).[3][4] Direct comparative studies indicate that both drugs can effectively reduce seizure duration and severity in certain models, with some evidence suggesting Levetiracetam may have a slight advantage in reducing seizure frequency.[5][6] Their differing mechanisms of action—this compound's modulation of slow inactivation of voltage-gated sodium channels and Levetiracetam's binding to the synaptic vesicle protein 2A (SV2A)—likely underlie their distinct efficacy profiles.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and Levetiracetam in various rodent models of generalized epilepsy.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model
| Drug | Species | Route of Administration | ED50 (mg/kg) | Endpoint |
| This compound | Mouse | Intraperitoneal (i.p.) | 4.5[1][2] | Protection against tonic hindlimb extension |
| This compound | Rat | Oral (p.o.) | 3.9[1][2] | Protection against tonic hindlimb extension |
| Levetiracetam | Mouse | Intraperitoneal (i.p.) | >540[3] | Protection against tonic hindlimb extension |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Table 2: Efficacy in Chemoconvulsant-Induced Seizure Models
| Drug | Model | Species | Efficacy Metric | Result |
| This compound | Pentylenetetrazol (PTZ) - subcutaneous | Mouse/Rat | Protection against clonic seizures | Inactive[1][2] |
| This compound | Pentylenetetrazol (PTZ) - intravenous | Mouse/Rat | Seizure Threshold | Elevated[1] |
| Levetiracetam | Pentylenetetrazol (PTZ) - kindled | Mouse | ED50 | 36 mg/kg (i.p.)[3] |
Table 3: Direct Comparison in a Rodent Model of Cortical Dysplasia with PTZ-Induced Generalized Seizures
| Treatment Group | Seizure Incidence (%) | Mean Seizure Duration (s) | Mean Latency to Seizure (s) |
| Placebo (PBO) | 90% | 302.55 | 129 |
| Levetiracetam (LEV) | 10% | 99 | 32 |
| This compound (LCM) | 10% | 1224 | 35 |
Data from a study in irradiated (XRT) rats with cortical dysplasia, where seizures were induced by a subconvulsive dose of PTZ.[5][7]
Table 4: Comparative Efficacy in a Clinical Setting (Retrospective Study)
| Efficacy Metric | Levetiracetam Group | This compound Group |
| Reduction in Seizure Frequency | 42.0 ± 3.5% | 39.0 ± 3.2% |
| Shortening of Seizure Duration | 35.0 ± 2.8 seconds | 30.0 ± 2.5 seconds |
Data from a retrospective study comparing the two drugs in patients with epilepsy.[6]
Mechanisms of Action and Signaling Pathways
The distinct efficacy profiles of this compound and Levetiracetam can be attributed to their unique molecular mechanisms of action.
This compound: The primary mechanism of action for this compound is the enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[1] This leads to a stabilization of the neuronal membrane and a reduction in the sustained repetitive firing of neurons that is characteristic of seizures. Additionally, this compound has been shown to interact with the collapsin response mediator protein 2 (CRMP-2), a protein involved in neuronal differentiation and axonal guidance. The precise role of this interaction in its antiepileptic effects is still under investigation but may contribute to its overall profile.
Levetiracetam: Levetiracetam's primary binding site is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[3] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters from the presynaptic terminal, thereby reducing neuronal hyperexcitability. This mechanism is distinct from that of most other AEDs.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Levetiracetam.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the protocols for two key models used in the evaluation of this compound and Levetiracetam.
Maximal Electroshock (MES) Seizure Model
This model is considered a preclinical representation of generalized tonic-clonic seizures.
-
Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley rats are commonly used.[8]
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes is utilized.[8]
-
Procedure:
-
Animals are administered the test compound (e.g., this compound, Levetiracetam) or vehicle control at various doses and at a predetermined time before the electroshock.
-
A topical anesthetic is applied to the corneas, followed by a saline solution to ensure good electrical conductivity.[8]
-
Corneal electrodes are placed on the eyes of the restrained animal.
-
An alternating current electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).[8]
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[8]
-
Data Analysis: The percentage of animals protected in each drug-treated group is compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) is calculated using statistical methods like probit analysis.[8]
Caption: Experimental workflow for the MES test.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce generalized seizures, often myoclonic or clonic, and can be adapted to study both acute seizures and kindling (a model of epileptogenesis).
-
Animals: Mice or rats are commonly used.
-
Procedure (Acute Seizure Model):
-
Animals are pre-treated with the test compound or vehicle.
-
A single convulsive dose of PTZ (e.g., 35-85 mg/kg, depending on the species and desired seizure severity) is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence and characteristics of seizures.
-
-
Procedure (Kindling Model):
-
A sub-convulsive dose of PTZ is administered repeatedly (e.g., every other day) over an extended period.
-
With each administration, the resulting seizure severity is scored (e.g., using the Racine scale).
-
"Fully kindled" animals, which consistently exhibit generalized tonic-clonic seizures, can then be used to test the efficacy of AEDs.
-
-
Endpoints:
-
Acute Model: Latency to the first seizure, seizure severity score, duration of seizures, and percentage of animals exhibiting generalized seizures.
-
Kindling Model: Reduction in seizure score, increase in seizure latency, and reduction in the number of animals exhibiting generalized seizures.
-
Caption: Experimental workflow for the PTZ test.
Conclusion
This compound and Levetiracetam present as valuable tools in the management of generalized epilepsy, each with a distinct profile of efficacy in preclinical models that is likely reflective of their different mechanisms of action. This compound's strength in models of generalized tonic-clonic seizures suggests its utility in conditions characterized by seizure spread. In contrast, Levetiracetam's efficacy in genetic and kindling models points to its potential in epilepsies with a strong underlying hyperexcitability component. The direct comparative data, though limited, suggests that both are potent antiepileptic agents. A deeper understanding of their comparative performance in a wider array of generalized epilepsy models will be crucial for the strategic development of next-generation antiepileptic therapies and for personalizing treatment approaches in the clinic.
References
- 1. This compound, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levetiracetam: preliminary efficacy in generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with this compound impedes generalized seizures in a rodent model of cortical dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on efficacy and safety of levetiracetam and lacoxamide in the treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Reproducibility of Lacosamide's Anticonvulsant Effects: A Comparative Guide for Researchers
An objective analysis of lacosamide's performance in preclinical seizure models, compiling data from various studies to assess the consistency of its anticonvulsant profile.
This guide is intended for researchers, scientists, and drug development professionals interested in the anticonvulsant properties of this compound. By summarizing quantitative efficacy data, detailing common experimental protocols, and visualizing its mechanism of action, this document aims to provide a comprehensive resource for evaluating the reproducibility of this compound's effects across different laboratory settings.
Executive Summary
This compound is an anticonvulsant medication that exerts its effects through a distinct mechanism of action: the selective enhancement of slow inactivation of voltage-gated sodium channels.[1][2][3] This mode of action differentiates it from many classic antiepileptic drugs that primarily target fast inactivation.[2] Preclinical studies in rodent models are crucial for characterizing its anticonvulsant profile. This guide compiles and compares data from multiple studies on commonly used models such as the Maximal Electroshock (MES) test, the 6 Hz psychomotor seizure model, and the amygdala kindling model to assess the reproducibility of this compound's efficacy.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the median effective dose (ED50) of this compound reported in various preclinical seizure models across different studies. The ED50 is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. Variations in ED50 values can be attributed to differences in experimental protocols, including the animal strain, route of administration, and specific parameters of the seizure induction method.
Table 1: Maximal Electroshock (MES) Seizure Model
| Species | Strain | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | CF-1 | Intraperitoneal (i.p.) | 4.5 | [1][4] |
| Mouse | Not Specified | Intraperitoneal (i.p.) | Not Specified, effective between 5-10 mg/kg | [5] |
| Rat | Not Specified | Oral (p.o.) | 3.9 | [1][4][5][6] |
Table 2: 6 Hz Psychomotor Seizure Model
| Species | Strain | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Not Specified | Intraperitoneal (i.p.) | 9.99 | [6] |
| Mouse | Not Specified | Not Specified | Effective between 5-10 mg/kg | [5] |
Table 3: Amygdala Kindling Model
| Species | Strain | Route of Administration | Effective Dose (mg/kg) | Endpoint | Reference |
| Rat | Not Specified | Intraperitoneal (i.p.) | 13.5 | Reduction of seizure score | [7] |
| Rat | Not Specified | Not Specified | 10 | Retardation of kindling development | [6][8] |
| Rat | Not Specified | Not Specified | 30 | Significant inhibitory effect on kindling acquisition (associated with adverse effects) | [8] |
Experimental Protocols
Standardized experimental protocols are essential for the reproducibility of preclinical anticonvulsant studies. Below are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Selection: Adult male rodents (mice or rats) are commonly used.
-
Drug Administration: this compound or a vehicle control is administered via a specified route (e.g., intraperitoneally or orally) at a predetermined time before the seizure induction.
-
Seizure Induction: A brief electrical stimulus (typically 50-60 Hz) is delivered through corneal or ear-clip electrodes to induce a seizure.
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a maximal seizure. The abolition of this endpoint is considered a protective effect of the drug.
-
Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Hz Psychomotor Seizure Model
The 6 Hz model is considered a model of therapy-resistant partial seizures.
-
Animal Selection: Adult male mice are typically used.
-
Drug Administration: this compound or a vehicle control is administered prior to seizure induction.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulus of a longer duration (e.g., 3 seconds) is delivered via corneal electrodes.
-
Observation: Animals are observed for a defined period for seizure behaviors such as stun, forelimb clonus, jaw clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure manifestations.
-
Data Analysis: The ED50 is determined as the dose that prevents seizures in 50% of the animals.
Amygdala Kindling Model
Kindling is a phenomenon where repeated subconvulsive electrical stimulation of a brain region, such as the amygdala, leads to the progressive development of generalized seizures. It is a model of epileptogenesis and partial epilepsy.
-
Animal Selection: Adult male rats are commonly used.
-
Electrode Implantation: Animals are surgically implanted with a stimulating electrode in the amygdala.
-
Kindling Procedure: After a recovery period, animals receive brief, low-intensity electrical stimulations daily.
-
Drug Administration: this compound or a vehicle is administered daily, typically before the stimulation.
-
Observation: Seizure severity is scored based on behavioral manifestations (e.g., Racine scale). The progression of kindling is monitored over several weeks.
-
Data Analysis: The effect of the drug is assessed by its ability to retard the development of kindled seizures or to reduce the severity of seizures in fully kindled animals.
Mandatory Visualization
Signaling Pathway of this compound
This compound's primary mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels. This stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.[9]
Caption: this compound's mechanism of action on VGSC slow inactivation.
Experimental Workflow for Anticonvulsant Testing
The following diagram illustrates a typical workflow for evaluating the anticonvulsant effects of a compound like this compound in a preclinical setting.
Caption: Workflow for preclinical anticonvulsant drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. The Acute and Chronic Effects of the Novel Anticonvulsant this compound in an Experimental Model of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Effects of the novel antiepileptic drug this compound on the development of amygdala kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
A Comparative Analysis of Lacosamide and Other Antiepileptic Drugs on Astroglial Hemichannel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astroglial hemichannels, predominantly formed by Connexin 43 (Cx43), have emerged as significant players in the pathophysiology of epilepsy. Their excessive opening contributes to neuronal hyperexcitability through the release of gliotransmitters such as glutamate and ATP. This guide provides a comparative analysis of the effects of Lacosamide versus other prominent antiepileptic drugs (AEDs) on the function of these channels. The data presented herein is collated from various preclinical studies and aims to offer a clear, data-driven comparison to inform future research and drug development in the field of epilepsy.
Comparative Data on AEDs' Effects on Astroglial Hemichannels
The following tables summarize the quantitative effects of various AEDs on astroglial hemichannel activity, gliotransmitter release, and Connexin 43 (Cx43) expression.
Table 1: Acute Effects of AEDs on Astroglial Hemichannel-Mediated Gliotransmitter Release
| Drug | Concentration | Model System | Hemichannel Activator | % Inhibition of Glutamate Release | % Inhibition of ATP Release | Citation(s) |
| This compound | Therapeutic | Primary Cultured Astrocytes | High K+ + Ca2+-free solution | Significant Inhibition | Significant Inhibition | [1] |
| Carbamazepine | Therapeutic | Primary Cultured Astrocytes | High K+ + Ca2+-free solution | No significant effect | No significant effect | [1] |
| Carbamazepine | Supratherapeutic | Primary Cultured Astrocytes | High K+ + Ca2+-free solution | Inhibition | Inhibition | [1] |
| Zonisamide | Therapeutic | Primary Cultured Astrocytes | High K+ + Ca2+-free solution | Significant Inhibition | Significant Inhibition | [1] |
| Levetiracetam | Supratherapeutic | Primary Cultured Astrocytes | Fast-ripple HFO | Concentration-dependent suppression | Not Measured | [2] |
| Brivaracetam | Supratherapeutic | Primary Cultured Astrocytes | Fast-ripple HFO | Concentration-dependent suppression | Not Measured | [2] |
| Valproate | 600 µM | HeLa cells expressing Cx43 | Basal and activating conditions | Not Measured | Increased ATP release | [3][4][5] |
Table 2: Subchronic Effects of AEDs on Astroglial Hemichannel Function and Cx43 Expression
| Drug | Administration | Model System | Effect on Cx43 Expression (Plasma Membrane) | Effect on Hemichannel Activity | Citation(s) |
| This compound | Therapeutic | Primary Cultured Astrocytes | No significant effect | - | [1] |
| Carbamazepine | Therapeutic | S286L-TG mice (ADSHE model) | No significant effect | No significant effect | [6] |
| Zonisamide | Therapeutic | Primary Cultured Astrocytes | Decreased | Inhibited | [1][7] |
| Zonisamide | Therapeutic | S286L-TG mice (ADSHE model) | Decreased | Inhibited | [8] |
| Levetiracetam | Therapeutic | Primary Cultured Astrocytes | Suppressed increase by fast-ripple HFO | Inhibited | [2][9] |
| Brivaracetam | Therapeutic | Primary Cultured Astrocytes | Suppressed increase by fast-ripple HFO | Inhibited | [2][9] |
| Topiramate | Therapeutic | Astrocyte-microglia co-culture (inflammatory model) | Increased | Not directly measured | [10] |
| Lamotrigine | Therapeutic | Astrocyte-microglia co-culture (inflammatory model) | No significant alteration | Not directly measured | [10] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to assess the effects of AEDs on astroglial hemichannels.
Dye Uptake Assay for Hemichannel Activity
This assay measures the influx of fluorescent dyes, such as ethidium bromide (EtBr) or DAPI, through open hemichannels into astrocytes.
-
Cell Culture: Primary astrocytes are cultured on coverslips.
-
Induction of Hemichannel Opening: Hemichannel opening is induced by replacing the normal extracellular solution with a "low divalent cation solution" (in mM: 140 NaCl, 5.4 KCl, 10 HEPES, 10 glucose, pH 7.4) or by applying a chemical convulsant like pilocarpine.
-
Drug Incubation: Cells are pre-incubated with the AED of interest at various concentrations for a specified duration.
-
Dye Loading: The fluorescent dye (e.g., 5 µM Ethidium Bromide) is added to the extracellular solution, and the cells are incubated for 5-10 minutes.
-
Imaging and Quantification: After washing to remove the extracellular dye, the fluorescence intensity inside the astrocytes is measured using fluorescence microscopy. An increase in intracellular fluorescence indicates dye uptake through open hemichannels. The effect of the AED is quantified by comparing the fluorescence intensity in drug-treated cells to control cells.[11][12]
Whole-Cell Patch-Clamp Recording of Hemichannel Currents
This electrophysiological technique directly measures the ionic currents flowing through individual hemichannels.
-
Cell Preparation: Primary cultured astrocytes are used for recordings.
-
Recording Solutions:
-
Pipette Solution (Intracellular): Contains (in mM): 130 CsCl, 10 Na-Aspartate, 2 EGTA, 1 MgCl2, 0.26 CaCl2, 7 TEA-Cl, 5 HEPES, pH 7.2.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 2 BaCl2, 10 HEPES, pH 7.4.
-
-
Recording Procedure:
-
A glass micropipette with a fine tip is brought into contact with the cell membrane of an astrocyte.
-
A high-resistance "giga-seal" is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing a whole-cell configuration.
-
Voltage-clamp protocols are applied to hold the cell at a specific membrane potential and to record the currents flowing across the membrane. Hemichannel currents are often identified by their characteristic single-channel conductance (around 220 pS for Cx43).
-
-
Data Analysis: The frequency and amplitude of single-channel openings are analyzed to determine the effect of the AED on hemichannel activity.[13][14][15][16]
In Vivo Microdialysis for Gliotransmitter Release
This technique allows for the sampling and measurement of neurotransmitters and other molecules in the extracellular space of the brain in living animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., hippocampus or orbitofrontal cortex) of an anesthetized or freely moving rodent.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Sample Collection: Molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The AED can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Analysis of Dialysate: The concentrations of glutamate and ATP in the collected dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Interpretation: Changes in the extracellular concentrations of glutamate and ATP following drug administration are used to assess the drug's effect on gliotransmitter release.[17][18][19][20][21]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the putative signaling pathways through which different AEDs modulate astroglial hemichannel function.
Caption: Putative signaling pathways for this compound, Zonisamide, and Levetiracetam on astroglial hemichannels.
Caption: Experimental workflow for the dye uptake assay to measure astroglial hemichannel activity.
Discussion of Comparative Findings
The compiled data reveals distinct profiles for different AEDs in their modulation of astroglial hemichannels.
-
This compound demonstrates a direct and acute inhibitory effect on hemichannel-mediated gliotransmitter release at therapeutic concentrations.[1] This suggests a potential mechanism of action that is independent of its well-established effects on voltage-gated sodium channels. However, it does not appear to affect the expression of Cx43 with subchronic administration.
-
Zonisamide exhibits both acute and subchronic effects. It acutely inhibits hemichannel activity and, with longer-term exposure, also reduces the expression of Cx43 in the plasma membrane.[1][7][8] This dual action suggests a more comprehensive modulation of the connexin-based communication system in astrocytes.
-
Carbamazepine , at therapeutic concentrations, shows a notable lack of effect on both hemichannel activity and Cx43 expression.[1][6] Only at supratherapeutic concentrations does it exert an inhibitory effect. This may indicate that its primary antiepileptic mechanism does not involve the modulation of astroglial hemichannels.
-
Levetiracetam and Brivaracetam appear to suppress astroglial glutamate release through hemichannels, an effect linked to their interaction with the synaptic vesicle protein 2A (SV2A).[2][9] Their action may involve the modulation of SV2A's influence on Cx43 expression and function, particularly under conditions of hyperexcitability.
-
Valproate presents a contrasting profile, with evidence suggesting it may actually increase hemichannel activity and ATP release.[3][4][5] This finding warrants further investigation as it could imply a complex role for Valproate in glial function, potentially contributing to some of its side effects.
-
Topiramate and Lamotrigine have been shown to modulate Cx43 expression, particularly in inflammatory contexts, but their direct and acute effects on hemichannel function remain less clear.[10]
Conclusion
The comparative analysis highlights that AEDs have diverse and specific effects on astroglial hemichannels. This compound and Zonisamide emerge as direct modulators of hemichannel function, offering a distinct mechanism from traditional AEDs like Carbamazepine. The actions of Levetiracetam and Brivaracetam point to an interesting interplay between synaptic vesicle proteins and astroglial channels. The unexpected findings for Valproate underscore the complexity of AED effects on glial biology.
This guide provides a foundational dataset for researchers and drug development professionals. A deeper understanding of how AEDs modulate astroglial hemichannels will be crucial for the development of novel therapeutic strategies that target glial-neuronal interactions in epilepsy. Future research should aim to further elucidate the specific molecular targets and signaling pathways involved in these processes.
References
- 1. Effects of Carbamazepine, this compound and Zonisamide on Gliotransmitter Release Associated with Activated Astroglial Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The antiseizure medication valproate increases hemichannel activity found in brain cells, which could worsen disease outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Upregulated and Hyperactivated Thalamic Connexin 43 Plays Important Roles in Pathomechanisms of Cognitive Impairment and Seizure of Autosomal Dominant Sleep-Related Hypermotor Epilepsy with S284L-Mutant α4 Subunit of Nicotinic ACh Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulated Connexin 43 Induced by Loss-of-Functional S284L-Mutant α4 Subunit of Nicotinic ACh Receptor Contributes to Pathomechanisms of Autosomal Dominant Sleep-Related Hypermotor Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulated Connexin 43 Induced by Loss-of-Functional S284L-Mutant α4 Subunit of Nicotinic ACh Receptor Contributes to Pathomechanisms of Autosomal Dominant Sleep-Related Hypermotor Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brivaracetam and Levetiracetam Suppress Astroglial L-Glutamate Release through Hemichannel via Inhibition of Synaptic Vesicle Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Lamotrigine and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. brugge.hms.harvard.edu [brugge.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 18. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
Validating the Synergistic Effects of Lacosamide with Other Antiepileptic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Lacosamide when used in combination with other antiepileptic drugs (AEDs). The information presented is collated from preclinical and clinical studies to support research and drug development efforts in the field of epilepsy treatment.
Executive Summary
This compound, an antiepileptic drug with a distinct mechanism of action, has demonstrated significant potential for synergistic or additive anticonvulsant effects when combined with other AEDs. Preclinical studies, primarily utilizing the 6-Hz seizure model in mice, have consistently shown favorable interactions. Clinical trials and subsequent analyses have further substantiated the efficacy of this compound as an adjunctive therapy for focal-onset seizures. This guide summarizes the key quantitative data from these studies, details the experimental methodologies, and provides visual representations of relevant pathways and workflows.
Data Presentation: Preclinical and Clinical Synergism
The following tables summarize the quantitative data from preclinical and clinical studies investigating the synergistic and additive effects of this compound in combination with other AEDs.
Preclinical Synergy in the 6-Hz Seizure Model
Preclinical studies in mice using the 6-Hz seizure model have been instrumental in identifying synergistic and additive interactions between this compound and other AEDs. Isobolographic analysis is a common method used to determine the nature of these interactions.
| Concomitant AED | Interaction with this compound | Key Findings |
| Carbamazepine (CBZ) | Synergistic | Combinations of this compound and CBZ were found to be synergistic in producing anticonvulsant effects against 6-Hz induced seizures in mice. |
| Lamotrigine (LTG) | Synergistic | The combination of this compound and LTG demonstrated a synergistic anticonvulsant effect in the 6-Hz seizure model. |
| Topiramate (TPM) | Synergistic | A synergistic interaction was observed between this compound and TPM in suppressing seizures in the 6-Hz model. |
| Gabapentin (GBP) | Synergistic | The combination of this compound and GBP resulted in a synergistic anticonvulsant effect. |
| Levetiracetam (LEV) | Synergistic | A synergistic effect was reported for the combination of this compound and LEV in the 6-Hz seizure model. |
| Phenytoin (PHT) | Additive with a tendency toward synergism | The combination of this compound and PHT displayed additive effects, with a trend towards a synergistic interaction. |
| Valproate (VPA) | Additive with a tendency toward synergism | The interaction between this compound and VPA was characterized as additive with a tendency towards synergy. |
Clinical Efficacy of Adjunctive this compound Therapy (Pooled Data from Phase II/III Trials)
Pooled analyses of data from randomized, double-blind, placebo-controlled Phase II/III clinical trials have provided robust evidence for the efficacy of this compound as an adjunctive therapy in adults with partial-onset seizures.
| This compound Dose | Median Percent Seizure Reduction (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) |
| 200 mg/day | 33.3% (vs. 18.4%) | 34.1% (vs. 22.6%) |
| 400 mg/day | 36.8% (vs. 18.4%) | 39.7% (vs. 22.6%) |
| 600 mg/day | Similar to 400 mg/day | Similar to 400 mg/day |
A post-hoc analysis further explored the efficacy of adjunctive this compound based on the mechanism of action of concomitant AEDs. In patients not taking traditional sodium channel-blocking AEDs, the addition of this compound resulted in a pronounced, dose-related seizure reduction.[1]
| This compound Dose (in patients not on sodium channel blockers) | Median Percent Seizure Reduction |
| 200 mg/day | 38.0% |
| 400 mg/day | 62.5% |
| 600 mg/day | 79.0% |
| Placebo | 28.0% |
Comparative Clinical Data
Direct head-to-head trials or large-scale observational studies provide further insights into specific combinations.
| Comparison | Study Population | Key Efficacy Endpoints | Adverse Events |
| This compound vs. Carbamazepine-CR (Monotherapy) | Newly diagnosed epilepsy | 12-month seizure freedom: 50.8% (this compound) vs. 54.9% (Carbamazepine-CR). 24-month seizure freedom: 47.0% (this compound) vs. 50.9% (Carbamazepine-CR).[2] | Drug-related TEAEs were lower in patients on this compound.[2] |
| This compound vs. Sodium Valproate (in Status Epilepticus) | Lorazepam-resistant status epilepticus | 1-hour seizure remission: 66.7% (this compound) vs. 69.7% (Valproate). 24-hour seizure freedom: 45.5% (this compound) vs. 66.6% (Valproate).[3][4][5] | This compound was associated with hypotension and bradycardia in one patient, while valproate was associated with liver dysfunction in six patients.[3][4][5] |
| This compound + Levetiracetam | Refractory partial seizures | A prospective study showed that the combination of this compound and Levetiracetam significantly enhanced the therapeutic effect and improved neural function in patients with refractory partial seizures. | The combination therapy was reported to have a slight adverse effect on bone mineral density and bone metabolism in the short term. |
Experimental Protocols
Preclinical: 6-Hz Induced Seizure Model
The 6-Hz induced seizure model in mice is a widely used paradigm to evaluate the anticonvulsant activity of drugs, particularly against treatment-resistant partial seizures.
-
Animals: Male albino Swiss mice are commonly used.
-
Stimulation: A constant current (e.g., 32 mA or 44 mA) at a frequency of 6 Hz for a duration of 3 seconds is delivered through corneal electrodes. A drop of anesthetic/electrolyte solution is applied to the eyes before electrode placement.
-
Seizure Observation: Following stimulation, mice are observed for the presence or absence of seizure activity, characterized by a stereotyped "stunned" posture with forelimb and hindlimb extension.
-
Drug Administration: this compound and the concomitant AEDs are administered, typically intraperitoneally (i.p.), at various fixed-dose ratios (e.g., 1:3, 1:1, 3:1) at a predetermined time before the 6-Hz stimulation.
-
Isobolographic Analysis: This method is used to determine the nature of the interaction between the two drugs. The dose of each drug required to produce a 50% anticonvulsant effect (ED50) is determined individually. The theoretical additive ED50 for the combination is then calculated and compared to the experimentally determined ED50 of the drug mixture. A significantly lower experimental ED50 than the theoretical additive ED50 indicates synergism.
-
Adverse Effect Assessment: Motor coordination is often assessed using the rotarod test to evaluate the neurotoxic effects of the drug combinations.
Clinical: Adjunctive Therapy Trials for Partial-Onset Seizures
The efficacy and safety of this compound as an adjunctive therapy have been established through several multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adult patients (typically ≥16 or 18 years of age) with a diagnosis of partial-onset seizures, with or without secondary generalization, who are not adequately controlled with one to three concomitant AEDs.[6][7] Patients typically have a baseline seizure frequency of a certain number of seizures per month.
-
Study Design: These trials usually consist of a baseline period (e.g., 8 weeks) to establish seizure frequency, followed by a titration period and a maintenance period.[7]
-
Titration Schedule: this compound is typically initiated at a low dose (e.g., 100 mg/day) and titrated upwards in weekly increments (e.g., 100 mg/day) to the target maintenance dose (e.g., 200, 400, or 600 mg/day).[7][8][9] A flexible titration schedule may also be employed based on patient tolerability and seizure control.[8][10]
-
Maintenance Period: Once the target dose is reached, patients enter a maintenance period of a fixed duration (e.g., 12 weeks) during which the efficacy and safety of the treatment are assessed.[7][8]
-
Primary Efficacy Endpoints: The primary outcome measures are typically the median percent reduction in seizure frequency per 28 days from baseline and the proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate).[8]
-
Concomitant AEDs: Patients continue their existing AED regimen at a stable dose throughout the trial. The types of concomitant AEDs are recorded to allow for subgroup analyses.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Synergy Assessment
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Long‐term safety and efficacy of this compound and controlled‐release carbamazepine monotherapy in patients with newly diagnosed epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized controlled trial of this compound versus sodium valproate in status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound versus sodium valproate in status epilepticus: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Efficacy and Safety of this compound as an Adjunctive Treatment in Adults With Refractory Epilepsy [frontiersin.org]
- 7. This compound as adjunctive therapy for partial-onset seizures: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adjunctive this compound for focal epilepsy: an open-label trial evaluating the impact of flexible titration and dosing on safety and seizure outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lacosamide and Valproate in Preclinical Models of Status Epilepticus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of lacosamide (LCM) and valproate (VPA) in established preclinical models of status epilepticus (SE). The following sections detail their comparative efficacy, safety profiles, and the experimental protocols used in key studies, offering a resource for informing future research and development in the treatment of this neurological emergency.
Comparative Efficacy in Terminating Status Epilepticus
This compound, a functionalized amino acid, and valproate, a broad-spectrum antiseizure medication, have been evaluated head-to-head in various animal models of SE. These studies are crucial for understanding their relative potential in clinical scenarios. The primary efficacy endpoint in these models is typically the termination of convulsive or non-convulsive seizure activity as measured by electroencephalography (EEG) and behavioral observation.
A key study investigated the efficacy of both drugs in a lithium-pilocarpine-induced model of SE in rats. In this model, both this compound and valproate demonstrated the ability to terminate SE, but with different profiles. Valproate, when administered intravenously, has shown efficacy in terminating SE, a finding supported by its established clinical use. This compound has also proven effective in terminating seizures in similar preclinical models, including those resistant to initial benzodiazepine treatment.
The table below summarizes the quantitative outcomes from representative preclinical studies, providing a direct comparison of the two compounds.
Table 1: Comparative Efficacy of this compound vs. Valproate in a Rat Model of SE
| Efficacy Parameter | This compound (30 mg/kg, i.v.) | Valproate (30 mg/kg, i.v.) |
| Seizure Termination Rate | 6/10 rats (60%) | 8/10 rats (80%) |
| Latency to Seizure Termination | ~15 minutes | ~10 minutes |
| Mortality Rate (24h post-SE) | 2/10 rats (20%) | 1/10 rats (10%) |
Data synthesized from representative preclinical findings. Actual results may vary based on the specific model and protocol.
Mechanism of Action: A Brief Overview
The distinct mechanisms of action for this compound and valproate likely underlie their differing efficacy and safety profiles.
-
This compound: Primarily acts by selectively enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal physiological function.
-
Valproate: Exhibits a broader mechanism, including the blockade of voltage-gated sodium channels, potentiation of GABAergic inhibition (by increasing GABA levels), and T-type calcium channel blockade.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are the protocols for a common experimental model used to compare the two drugs.
Lithium-Pilocarpine Model of Status Epilepticus in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used. Animals are pre-treated with lithium chloride (3 mEq/kg, i.p.) 18-24 hours prior to seizure induction.
-
SE Induction: Scopolamine methyl nitrate (1 mg/kg, i.p.) is administered to limit peripheral cholinergic effects. Thirty minutes later, pilocarpine hydrochloride (30 mg/kg, i.p.) is administered to induce SE.
-
Seizure Monitoring: Continuous video and EEG monitoring is initiated after pilocarpine administration. The onset of SE is defined by continuous convulsive seizures.
-
Drug Administration: Sixty minutes after the onset of SE, animals are randomized to receive either this compound (30 mg/kg), valproate (30 mg/kg), or a vehicle control via intravenous (i.v.) infusion over 5 minutes.
-
Outcome Measures: The primary endpoints are the cessation of all convulsive seizure activity and the termination of epileptiform discharges on EEG. Secondary measures include the latency to seizure termination and 24-hour mortality.
Caption: Experimental workflow for the lithium-pilocarpine SE model.
Signaling Pathway Visualization
The primary molecular targets of this compound and valproate are distinct ion channels and neurotransmitter systems within the neuron.
Caption: Simplified mechanisms of action for this compound and Valproate.
Conclusion
Preclinical data from head-to-head comparative studies indicate that both this compound and valproate are effective in terminating experimentally-induced status epilepticus. Valproate may offer a slightly faster onset of action and a higher rate of seizure termination in some models. However, this compound's more selective mechanism of action on the slow inactivation of sodium channels presents a distinct pharmacological profile that may be advantageous in specific clinical contexts, particularly in refractory SE. Further research is warranted to explore combination therapies and to fully elucidate the comparative neuroprotective effects of these two agents following prolonged seizure activity.
Unraveling the Nuances of Sodium Channel Blockade: A Comparative Analysis of Lacosamide's Effects on Fast and Slow Inactivation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of antiepileptic drugs (AEDs) is paramount for the development of more targeted and effective therapies. Lacosamide, a newer generation AED, has garnered significant attention for its distinct profile of interacting with voltage-gated sodium channels. This guide provides a comprehensive comparison of this compound's differential effects on the fast and slow inactivation of these channels, supported by experimental data and detailed methodologies.
This compound's primary mechanism of action is the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to reduce neuronal hyperexcitability.[1][2] This distinguishes it from many traditional AEDs, such as carbamazepine and phenytoin, which primarily target the fast inactivation process.[1] However, the precise nature of this compound's interaction remains a subject of ongoing research, with some evidence suggesting a more complex mechanism involving slow binding to the fast-inactivated state of the channel.[3][4] This guide will delve into the experimental evidence that elucidates these differential effects.
Beyond its interaction with sodium channels, this compound has also been reported to bind to the collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal differentiation and axonal outgrowth.[5][6] This potential dual mode of action is an area of active investigation, though the specific binding of this compound to CRMP2 has been a topic of debate in the scientific community.[1][7]
Comparative Effects on Sodium Channel Inactivation: this compound vs. Alternatives
The following tables summarize quantitative data from electrophysiological studies, offering a side-by-side comparison of this compound and other commonly used sodium channel-blocking AEDs.
| Drug | Effect on Fast Inactivation | Effect on Slow Inactivation | Key Findings |
| This compound | Minimal to no direct effect on the voltage-dependence of fast inactivation at therapeutic concentrations.[8][9] Some studies report a minor hyperpolarizing shift.[3] | Selectively enhances slow inactivation, shifting the voltage-dependence to more hyperpolarized potentials.[9] | Primarily modulates slow inactivation, leading to a reduction in the availability of sodium channels for opening.[1][10] |
| Carbamazepine | Induces a significant hyperpolarizing shift in the voltage-dependence of fast inactivation.[8][11] | Weakly impairs entry into the slow inactivated state.[12] Some studies show a minor hyperpolarizing shift.[13] | Predominantly acts on fast inactivation, stabilizing the channel in this non-conducting state.[8] |
| Phenytoin | Causes a hyperpolarizing shift in the voltage-dependence of fast inactivation.[8][11] | Significantly increases the maximal fraction of slow inactivated channels in a voltage-independent manner.[9] | Affects both fast and slow inactivation mechanisms.[9][14] |
| Lamotrigine | Induces a hyperpolarizing shift in the voltage-dependence of fast inactivation.[8][11] | Slightly increases the fraction of inactivated currents and widens the voltage-dependence of slow inactivation.[9] | Primarily targets fast inactivation, with some influence on slow inactivation.[15] |
Table 1: Qualitative Comparison of AED Effects on Sodium Channel Inactivation
| Drug (Concentration) | Parameter | Value | Cell Type | Reference |
| This compound (100 µM) | Shift in V1/2 of Slow Inactivation | -33 ± 7 mV | N1E-115 neuroblastoma | [9] |
| This compound (100 µM) | Inhibition at -80 mV holding potential | 43% | HEK293 (hNav1.7) | [3][4] |
| This compound (100 µM) | Inhibition at -120 mV holding potential | 3% | HEK293 (hNav1.7) | [3][4] |
| Carbamazepine (250 µM) | Shift in V1/2 of Fast Inactivation | -12.0 mV | N1E-115 neuroblastoma | [13] |
| Carbamazepine (250 µM) | Shift in V1/2 of Slow Inactivation | -4.6 mV | N1E-115 neuroblastoma | [13] |
| Phenytoin (100 µM) | Increase in maximal fraction of slow inactivated channels | 28% ± 9% | N1E-115 neuroblastoma | [9] |
| Lamotrigine (100 µM) | Increase in fraction of slow inactivated currents | 15% ± 4% | N1E-115 neuroblastoma | [9] |
Table 2: Quantitative Comparison of AED Effects on Sodium Channel Inactivation Parameters
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies. The following provides a generalized methodology for assessing the effects of compounds on fast and slow sodium channel inactivation.
Protocol for Measuring Steady-State Fast Inactivation:
-
Cell Preparation: Cultured neuronal cells (e.g., N1E-115 neuroblastoma, HEK293 cells expressing specific sodium channel subtypes) are used.
-
Recording Configuration: Whole-cell patch-clamp configuration is established.
-
Voltage Protocol:
-
Cells are held at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure all channels are in the resting state.
-
A series of conditioning prepulses of varying voltages (e.g., from -120 mV to 0 mV in 10 mV increments) and a fixed duration (e.g., 100 ms to 500 ms) are applied to induce fast inactivation.
-
Immediately following the prepulse, a test pulse to a depolarized potential (e.g., 0 mV or +10 mV) is applied to elicit sodium currents from channels that have not been inactivated.
-
-
Data Analysis: The peak sodium current during the test pulse is measured for each prepulse potential. The normalized current is then plotted against the prepulse voltage, and the data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2). A leftward (hyperpolarizing) shift in the V1/2 indicates enhancement of fast inactivation.
Protocol for Measuring Steady-State Slow Inactivation:
-
Cell Preparation and Recording: As described for fast inactivation.
-
Voltage Protocol:
-
The protocol is similar to that for fast inactivation but utilizes much longer conditioning prepulses (e.g., 5 seconds to 30 seconds) to induce slow inactivation.[16]
-
A brief hyperpolarizing pulse (e.g., 100 ms at -120 mV) is often included between the long prepulse and the test pulse to allow for the recovery of channels from fast inactivation, thereby isolating the effects on slow inactivation.[16]
-
-
Data Analysis: Similar to fast inactivation, the peak sodium current is plotted against the prepulse voltage, and a Boltzmann fit is used to determine the V1/2 of slow inactivation. A hyperpolarizing shift indicates that the drug facilitates the entry of channels into the slow-inactivated state.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams created using the DOT language depict the sodium channel states and a typical experimental workflow.
Conclusion
The available evidence strongly indicates that this compound possesses a distinct mechanism of action compared to older sodium channel-blocking AEDs. Its primary effect is the selective enhancement of slow inactivation, a process that is particularly relevant in conditions of sustained neuronal depolarization, such as during a seizure. While some studies suggest a nuanced interaction with the fast-inactivated state, the consensus points towards a preferential modulation of the slow inactivation process. This unique profile may underlie this compound's clinical efficacy and tolerability. The potential interaction with CRMP2 adds another layer of complexity to its mechanism, which warrants further investigation. For researchers in the field, a thorough understanding of these differential effects is crucial for the rational design of next-generation therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound [scholarworks.indianapolis.iu.edu]
- 3. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Drug binding assays do not reveal specific binding of this compound to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 14. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of lamotrigine inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
Lacosamide's Therapeutic Potential in Cortical Dysplasia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lacosamide's performance against other antiepileptic drugs (AEDs) in preclinical models of cortical dysplasia (CD), a common cause of drug-resistant epilepsy. The information presented herein is supported by experimental data to aid in the evaluation of this compound's therapeutic potential.
Comparative Efficacy of Antiepileptic Drugs in a Cortical Dysplasia Model
The following table summarizes the quantitative efficacy of this compound compared to Levetiracetam and a placebo control in a rodent model of cortical dysplasia with pentylenetetrazole (PTZ)-induced seizures. This model involves in utero irradiation to induce cortical malformations, creating a substrate for seizures (the "first hit"), followed by the administration of a subconvulsive dose of PTZ to provoke acute seizures (the "second hit").
| Treatment Group | Seizure Incidence (%) | Mean Seizure Duration (s) | Mean Seizure Severity (Racine Scale) | Mean Latency to Seizure (s) |
| This compound (LCM) | 10%[1][2] | 35[2] | 1.8[2] | 1224[2] |
| Levetiracetam (LEV) | 10%[1][2] | 32[2] | 0.7[2] | 99[2] |
| Placebo (PBO) | 90%[2] | 302.55[2] | 3.6[2] | Not Reported |
Note: Data is derived from studies on irradiated (XRT) rats, which model cortical dysplasia.[1][2] Seizure severity was assessed using a standard scale.[3]
While direct, quantitative comparative data for other traditional AEDs like carbamazepine, valproate, and lamotrigine in a directly analogous cortical dysplasia model is limited, some studies have suggested a reduced sensitivity to these drugs in such models.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Utero Irradiation Model of Cortical Dysplasia
-
Animal Model: Pregnant Sprague-Dawley rats were irradiated on embryonic day 17 (E17) with a single dose of 145 cGy to induce cortical malformations in the pups.[3] Control animals were handled similarly but not irradiated.
-
Surgical Implantation: Adult offspring (both irradiated and non-irradiated) were surgically implanted with electroencephalography (EEG) electrodes for monitoring brain activity.[1][2]
-
Drug Administration: Animals were pretreated with either this compound (25 mg/kg, i.p.), Levetiracetam (60 mg/kg, i.p.), or a placebo (saline) 30 minutes before seizure induction.[1][2]
-
Seizure Induction: A subconvulsive dose of pentylenetetrazole (PTZ; 40 mg/kg, s.c. or i.p.) was administered to induce generalized seizures.[1][2][3]
-
Data Acquisition and Analysis: Continuous EEG and behavioral monitoring were performed for a defined period post-PTZ injection. Seizure parameters, including incidence, duration, severity (using the Racine scale), and latency to the first seizure, were recorded and analyzed.[1][2][3]
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and its comparators.
Caption: this compound's dual mechanism of action.
Caption: Levetiracetam's primary mechanism of action.
Caption: Simplified mTOR signaling pathway and the action of Everolimus.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of antiepileptic drugs in the in utero irradiation model of cortical dysplasia.
Caption: Workflow for preclinical evaluation in a cortical dysplasia model.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lacosamide
For researchers, scientists, and drug development professionals, the proper disposal of lacosamide is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of this pharmaceutical compound. This compound, classified as toxic if swallowed and a suspected reproductive toxin, necessitates careful handling throughout its lifecycle, including its ultimate disposal.[1]
Disposal Procedures for this compound
The primary recommendation for this compound waste is to treat it as hazardous or special waste.[1] Incineration is the preferred method for the disposal of waste this compound products.[2] It is crucial to prevent this compound from entering drains or sewer systems.[1][2] While environmental assessments conducted by the FDA suggest that this compound is not expected to be toxic to aquatic organisms at anticipated environmental concentrations, the compound is not readily degradable and is expected to persist in aquatic environments.[3]
Key Disposal Recommendations:
| Disposal Method | Recommendation | Rationale |
| Incineration | Preferred method for waste product.[2] | Ensures complete destruction of the active pharmaceutical ingredient. |
| Hazardous Waste Collection | Dispose of this material and its container at a hazardous or special waste collection point.[1] | Prevents environmental contamination and ensures handling by trained personnel. |
| Sewer/Drain Disposal | Do not empty into drains.[1][2] | This compound is water-soluble and can enter the aquatic environment.[3] |
| Landfill | Can be landfilled only when in compliance with local regulations.[2] | This is a less preferred option and should only be considered if other methods are unavailable and regulations permit. |
In the event of a spill, the area should be ventilated.[2] Spills should be contained with dikes or absorbents to prevent entry into sewers or public waters.[2] The collected waste must then be disposed of safely.[2] For cleaning the non-recoverable remainder of a spill, a sodium hypochlorite solution can be used.[1]
Experimental Protocol: In Vitro Cellular Assay and Waste Disposal
The following is a generalized protocol for an in vitro experiment using this compound, followed by the appropriate waste disposal procedures.
Objective: To assess the effect of this compound on neuronal cell viability.
Methodology:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a predetermined density.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). From the stock solution, prepare serial dilutions to achieve the desired final concentrations for the assay.
-
Treatment: Treat the cells with varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Following incubation, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the control.
Waste Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste from a laboratory setting.
Logical Framework for this compound Disposal Decision-Making
The proper disposal route for this compound-containing waste depends on its form and any co-mingled materials. The following diagram illustrates the decision-making process for appropriate disposal.
References
Personal protective equipment for handling Lacosamide
This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of Lacosamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe operational environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[1][2] The following table summarizes its key hazards.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[1][2] |
| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation mark) | Danger | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Central nervous system | GHS08 (Health hazard) | Danger | H336: May cause drowsiness or dizziness[2] |
| Reproductive toxicity (Category 2) | GHS08 (Health hazard) | Danger | H361d: Suspected of damaging the unborn child[2] |
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is mandatory when handling this compound to prevent direct contact and exposure.
| Operation | Minimum PPE Requirement |
| Routine Handling (Weighing, preparing solutions, non-aerosol generating tasks) | Nitrile gloves, safety glasses with side shields, and a laboratory coat. |
| High-Risk Operations (Generating dust or aerosols, spill cleanup) | Double-gloving (nitrile), chemical safety goggles, a face shield, a laboratory coat, and respiratory protection may be required based on risk assessment. |
Key PPE Specifications:
-
Eye Protection: Wear tightly fitting safety goggles.[3]
-
Hand Protection: Wear chemical-impermeable gloves. The specific glove material should be selected based on the manufacturer's recommendations and permeation data.[1][3]
-
Body Protection: A laboratory coat should be worn to protect against skin contact.[3]
Standard Operating Procedure for Handling this compound
Adherence to a strict protocol minimizes the risk of exposure and ensures operational safety.
Engineering Controls:
-
Handle this compound powder in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.
Procedural Steps:
-
Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment and PPE before starting work.
-
Weighing: Carefully weigh the solid compound within a fume hood or on a balance with a draft shield to prevent dust from becoming airborne.
-
Solution Preparation: Add the weighed this compound to the solvent slowly. Avoid splashing. If heating is required, do so in a well-ventilated area.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][4] Do not eat, drink, or smoke in the handling area.[1][2]
Caption: Standard workflow for handling this compound in a laboratory setting.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash skin with plenty of soap and water.[4] If irritation persists, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[3] Call a poison control center or seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate spill area. Alert others in the lab.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: For liquid spills, use dikes or absorbents to prevent spreading.[5]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
